Product packaging for 2,6-Dibromo-5-ethoxypyridin-3-amine(Cat. No.:CAS No. 1000018-10-9)

2,6-Dibromo-5-ethoxypyridin-3-amine

Cat. No.: B1361741
CAS No.: 1000018-10-9
M. Wt: 295.96 g/mol
InChI Key: JBYDYHKAHAUMOL-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-ethoxypyridin-3-amine is a useful research compound. Its molecular formula is C7H8Br2N2O and its molecular weight is 295.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Br2N2O B1361741 2,6-Dibromo-5-ethoxypyridin-3-amine CAS No. 1000018-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-5-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYDYHKAHAUMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C(=C1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650007
Record name 2,6-Dibromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-10-9
Record name 2,6-Dibromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2,6-Dibromo-5-ethoxypyridin-3-amine" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties and Characterization of 2,6-Dibromo-5-ethoxypyridin-3-amine

Introduction

This compound is a halogenated, substituted pyridine derivative. Compounds of this class are of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile synthetic building blocks. The pyridine core, functionalized with bromine atoms, an amine group, and an ethoxy group, offers multiple reaction sites for constructing more complex molecular architectures. The bromine atoms, for instance, are ideal handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group can be readily derivatized.

This guide serves as a technical resource for scientists and drug development professionals. Given that detailed physical property data for this specific compound is not extensively documented in publicly available literature, this document emphasizes the standard methodologies and logical workflows required for its comprehensive characterization. As a Senior Application Scientist, the focus here is not merely on presenting data, but on explaining the causality behind the experimental choices, ensuring a self-validating approach to characterization that upholds the highest standards of scientific integrity.

Compound Identification and Profile

Correctly identifying a chemical substance is the foundational step upon which all subsequent research is built. The following table summarizes the core identifiers for this compound.

IdentifierDataSource
Chemical Name This compound[1]
CAS Number 1000018-10-9[1]
Molecular Formula C₇H₈Br₂N₂O[1]
Molecular Weight 295.96 g/mol [1]
Chemical Structure Chemical Structure of this compound(Structure generated based on name)

Core Physical Properties: A Framework for Experimental Determination

The physical properties of a compound dictate its behavior in experimental settings, influencing everything from reaction conditions and purification strategies to formulation and storage. Below are the critical physical properties and the standard, validated protocols for their determination.

Physical State and Appearance

Expert Insight: The initial visual inspection is a simple yet crucial qualitative test. For a compound with a molecular weight of nearly 300 g/mol and multiple polar functional groups, it is expected to be a solid at room temperature. Any deviation, such as being an oil or a low-melting solid, would be important initial information. Color can be an indicator of purity; while many amine-containing compounds are colorless when pure, they can often develop a yellowish or brownish tint upon exposure to air and light due to oxidation.

Experimental Protocol: Visual Inspection

  • Sample Preparation: Place a small amount (approx. 5-10 mg) of the substance on a clean, white watch glass or weighing paper.

  • Observation: Record the physical state (e.g., crystalline solid, amorphous powder, waxy solid) under ambient laboratory lighting.

  • Color Assessment: Note the color of the material.

  • Documentation: Photograph the sample against a neutral background for accurate record-keeping.

Melting Point

Expert Insight: The melting point is one of the most reliable and accessible indicators of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically <1-2 °C). A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. For novel compounds, an accurately determined melting point is a critical piece of characterization data. Related brominated pyridine compounds often appear as solids.[2]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely crush a small amount of the dry solid into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the block rapidly to get a preliminary, approximate melting point. This prevents spending excessive time in the final, precise measurement.

  • Slow Heating (Precise Measurement): Allow the block to cool well below the approximate melting point. Prepare a new sample and heat the block quickly to within 15-20 °C of the scouted melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Profile

Expert Insight: Understanding a compound's solubility is paramount for practical applications in synthesis, purification, and biological assays. The presence of both a polar amine and a relatively nonpolar ethoxy group and aromatic core suggests a mixed solubility profile. It is expected to be soluble in moderately polar organic solvents. Solubility in aqueous solutions will likely be dependent on pH, as the amine group can be protonated to form a more soluble salt.

Experimental Protocol: Qualitative Solubility Testing

  • Setup: Arrange a series of labeled test tubes, each containing ~10 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent. A standard panel should include:

    • Water: (Polar protic)

    • 1 M HCl: (Aqueous acid, tests for basic amine protonation)

    • 1 M NaOH: (Aqueous base)

    • Methanol/Ethanol: (Polar protic)

    • Acetone/Ethyl Acetate: (Polar aprotic)

    • Dichloromethane (DCM)/Chloroform: (Nonpolar apropic)

    • Hexanes/Toluene: (Nonpolar)

  • Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

  • Interpretation: This profile provides a robust guide for selecting solvents for reactions (where reactants must be soluble), recrystallization (soluble when hot, insoluble when cold), and chromatography.

Workflow for Physical and Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or sparsely documented chemical compound like this compound.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Documentation Sample Receive Sample: This compound Visual Visual Inspection (Appearance, Color, State) Sample->Visual Solubility Qualitative Solubility Screen Visual->Solubility MP Melting Point (Purity Check) Solubility->MP TLC TLC Analysis (Purity & Rf) MP->TLC MS Mass Spectrometry (Confirm MW & Isotopic Pattern) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C - Confirm Structure) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Report Generate Certificate of Analysis (Consolidate All Data) IR->Report

Caption: Workflow for the physical and structural characterization of a chemical compound.

Handling, Storage, and Safety

Core Recommendations:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] This helps to minimize degradation, particularly oxidation of the amine group.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][5]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[4][5]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[4]

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is predicated on a thorough understanding of its physical properties. This guide provides a comprehensive framework for the systematic characterization of this compound, rooted in established experimental protocols and expert-driven insights. By following a logical workflow encompassing visual inspection, melting point and solubility determination, and spectroscopic analysis, researchers can generate the reliable data necessary to confidently utilize this molecule in their synthetic endeavors. Adherence to rigorous safety and handling protocols is essential to ensure the well-being of laboratory personnel.

References

An In-depth Technical Guide to 2,6-Dibromo-5-ethoxypyridin-3-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Dibromo-5-ethoxypyridin-3-amine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While specific peer-reviewed data on this exact molecule is emerging, this document synthesizes available information and provides expert insights based on analogous structures and established chemical principles. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical building block.

Chapter 1: Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1000018-10-9) is a polysubstituted pyridine ring. The pyridine core is a foundational scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship to a phenyl ring. The specific substitutions on this molecule—two bromine atoms, an ethoxy group, and an amine group—impart a unique combination of reactivity and structural properties.

The bromine atoms at positions 2 and 6 are excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of diverse chemical moieties. The amine group at the 3-position serves as a key nucleophile or a point for amide bond formation, while the ethoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000018-10-9[1][2][3]
Molecular Formula C₇H₈Br₂N₂O[1][2][3]
Molecular Weight 295.96 g/mol [2][3]
Canonical SMILES CCOC1=C(N=C(C(=C1)N)Br)Br[1]
InChI Key JBYDYHKAHAUMOL-UHFFFAOYSA-N[1]
Appearance Not specified (likely off-white to yellow solid)Inferred
Storage 2-8°C, Refrigerator[3]
Purity ≥95%[2]

Chapter 2: Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol:

A potential synthetic pathway could start from 2-amino-5-ethoxypyridine. The rationale is to introduce the functional groups in a sequence that manages directing effects and reactivity.

  • Step 1: Electrophilic Bromination. The pyridine ring is activated by the amino and ethoxy groups, making it susceptible to electrophilic bromination. Treatment of 2-amino-5-ethoxypyridine with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) would likely lead to the introduction of bromine at the ortho and para positions relative to the activating groups. Given the positions, dibromination at the 2 and 6 positions is a feasible outcome.

  • Step 2: Nitration. Following bromination, the introduction of a nitro group, which can later be reduced to the target amine, is necessary. Nitration of the dibrominated intermediate with a mixture of nitric acid and sulfuric acid would be the standard approach. The position of nitration will be directed by the existing substituents.

  • Step 3: Reduction of the Nitro Group. The nitro group is then reduced to an amine. This can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal in acidic media (e.g., Fe/HCl or SnCl₂/HCl). This step yields the final product, this compound.

Expertise in Action: Why this Synthetic Strategy?

This proposed route is based on fundamental principles of aromatic chemistry. The sequence of reactions is critical. Bromination before nitration is proposed because the strong activating groups already present on the starting material facilitate the introduction of the halogens. The subsequent reduction of the nitro group is a robust and high-yielding transformation. This logical flow from a readily available starting material represents an efficient and scalable approach to the target molecule.

G cluster_synthesis Proposed Synthesis Workflow Start 2-Amino-5-ethoxypyridine Step1 Electrophilic Bromination (e.g., NBS, Acetonitrile) Start->Step1 Reagents Intermediate1 2,6-Dibromo-5-ethoxypyridine Step1->Intermediate1 Product Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Reagents Intermediate2 2,6-Dibromo-3-nitro-5-ethoxypyridine Step2->Intermediate2 Product Step3 Reduction (e.g., Fe, HCl or H2, Pd/C) Intermediate2->Step3 Reagents Product This compound Step3->Product Final Product

Caption: A plausible synthetic workflow for this compound.

Chapter 3: Analytical Characterization Workflow

Confirmation of the identity and purity of this compound would require a suite of standard analytical techniques. Each technique provides a piece of the structural puzzle, and together they create a self-validating system of characterization.

Step-by-Step Analytical Protocol:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This would be the first step to confirm the proton environment. We would expect to see a singlet for the aromatic proton on the pyridine ring, a quartet and a triplet for the ethoxy group, and a broad singlet for the amine protons. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: This would confirm the carbon skeleton. We would expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment (e.g., carbons attached to bromine would be shifted downfield).

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule. A key feature to look for would be the characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would identify the functional groups present. Key stretches to look for would be the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl chain, C=C and C=N stretches of the pyridine ring, and the C-O stretch of the ethoxy group.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC would be used to determine the purity of the compound. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient) with UV detection would be employed to separate the main compound from any impurities. Purity is typically reported as a percentage of the total peak area.

G cluster_analysis Analytical Characterization Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir hplc HPLC Analysis synthesis->hplc structure_confirmation Structure Confirmed nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation purity_assessment Purity ≥ 95% hplc->purity_assessment

Caption: Integrated workflow for the analytical characterization of the title compound.

Chapter 4: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of multiple, orthogonally reactive sites makes it a highly valuable building block.

Role as a Synthetic Intermediate:
  • Cross-Coupling Reactions: As mentioned, the two bromine atoms can be selectively addressed in cross-coupling reactions to build complexity. One bromine could be reacted, followed by a second, different coupling reaction at the other bromine position. This allows for the controlled, stepwise construction of complex molecular architectures.

  • Derivatization of the Amine: The primary amine can be acylated, alkylated, or used in other reactions to introduce a wide variety of side chains or to link the pyridine core to other parts of a larger molecule.

Potential in Protein Degradation:

One chemical supplier categorizes this molecule as a "Protein Degrader Building Block".[2] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

This compound could serve as a core scaffold or part of the linker in a PROTAC. The amine group is a common attachment point for linkers, and the bromine atoms can be used to attach the protein-targeting ligand or the E3 ligase ligand via cross-coupling chemistry.

G cluster_protac Hypothetical Role in PROTAC Signaling protac Target Ligand Linker + Pyridine Core E3 Ligase Ligand target_protein Target Protein (e.g., Kinase) protac:f0->target_protein binds e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase binds ubiquitin Ubiquitin target_protein->ubiquitin Ubiquitination e3_ligase->ubiquitin Ubiquitination proteasome Proteasome ubiquitin->proteasome Recognition degradation Protein Degradation proteasome->degradation Catalysis

Caption: Conceptual diagram of a PROTAC's mechanism of action.

Chapter 5: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on the safety information for structurally related compounds, such as halogenated anilines and pyridines, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Standard first aid measures for chemical exposure (e.g., flushing skin or eyes with water, moving to fresh air in case of inhalation) should be followed.

Chapter 6: Conclusion and Future Outlook

This compound is a strategically functionalized chemical building block with significant potential for applications in organic synthesis and drug discovery. Its value lies in the combination of an electron-rich pyridine core with multiple, versatile reaction sites. While detailed characterization and application data in the public domain are currently sparse, its classification as a protein degrader building block points towards a promising future in the development of novel therapeutics like PROTACs. As research in this area continues to grow, it is anticipated that the utility of this and similar scaffolds will be further explored and documented in the scientific literature.

References

An In-Depth Technical Guide to 2,6-Dibromo-5-ethoxypyridin-3-amine: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-5-ethoxypyridin-3-amine (CAS 1000018-10-9), a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document consolidates the known information and presents a scientifically grounded perspective on its synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this and similar polysubstituted pyridine scaffolds.

Introduction: The Strategic Value of Polysubstituted Aminopyridines

The aminopyridine motif is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents and clinical candidates.[1] The strategic placement of multiple functional groups on the pyridine ring allows for precise modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. Furthermore, the presence of amine and halogen substituents provides versatile handles for a wide range of chemical transformations, enabling the construction of complex molecular architectures.[2][3]

This compound is a prime example of such a highly decorated scaffold. The two bromine atoms at positions 2 and 6 offer distinct opportunities for selective cross-coupling reactions, the amino group at position 3 can be readily functionalized, and the ethoxy group at position 5 influences the electronic properties and steric environment of the molecule. This unique combination of functional groups makes it a valuable intermediate for the synthesis of novel compounds targeting a wide range of therapeutic areas.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be summarized as follows. It is advisable for researchers to confirm these properties on receipt of a sample.

PropertyValueSource
CAS Number 1000018-10-9[4]
Molecular Formula C₇H₈Br₂N₂O[4]
Molecular Weight 295.96 g/mol [4]
Appearance Not specified (likely a solid)-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Storage 2-8°C Refrigerator, under inert atmosphere.[4]

Proposed Synthesis and Experimental Protocol

A definitive, peer-reviewed synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A potential strategy involves the sequential functionalization of a suitable pyridine precursor. One such approach could start from 2,6-dibromopyridine, involving nitration, followed by nucleophilic aromatic substitution to introduce the ethoxy group, and finally, reduction of the nitro group to the desired amine.

Hypothetical Synthetic Pathway:

Synthetic_Pathway Start 2,6-Dibromopyridine Intermediate1 2,6-Dibromo-3-nitropyridine Start->Intermediate1 Nitration (HNO3/H2SO4) Intermediate2 2-Bromo-6-ethoxy-3-nitropyridine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution (NaOEt, EtOH) Product This compound Intermediate2->Product Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthetic route to this compound.

Proposed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a theoretical proposition based on analogous reactions and has not been experimentally validated for this specific compound. Optimization will be necessary.

Step 1: Nitration of 2,6-Dibromopyridine

  • To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃) at 0 °C, slowly add 2,6-dibromopyridine (1.0 eq).

  • Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dibromo-3-nitropyridine.

Step 2: Ethoxylation of 2,6-Dibromo-3-nitropyridine

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add 2,6-dibromo-3-nitropyridine (1.0 eq) dissolved in a minimal amount of absolute ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The ethoxy group is expected to substitute one of the bromine atoms, likely the one at the 6-position due to electronic effects.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-6-ethoxy-3-nitropyridine. Purify by column chromatography if necessary.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-bromo-6-ethoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder (excess) and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • If using iron, filter the reaction mixture through celite to remove the iron salts and wash with the solvent. Neutralize the filtrate.

  • If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Potential Applications in Drug Discovery

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

Reactivity_and_Applications cluster_reactivity Reactive Sites cluster_reactions Potential Reactions cluster_applications Therapeutic Targets Core This compound Amino 3-Amino Group Core->Amino Bromo2 2-Bromo Core->Bromo2 Bromo6 6-Bromo Core->Bromo6 Amidation Amidation / Sulfonamidation Amino->Amidation Alkylation N-Alkylation Amino->Alkylation Suzuki Suzuki Coupling Bromo2->Suzuki Buchwald Buchwald-Hartwig Amination Bromo2->Buchwald Sonogashira Sonogashira Coupling Bromo2->Sonogashira Bromo6->Suzuki Bromo6->Buchwald Bromo6->Sonogashira Kinase Kinase Inhibitors Amidation->Kinase GPCR GPCR Modulators Alkylation->GPCR Suzuki->Kinase IonChannel Ion Channel Blockers Buchwald->IonChannel Sonogashira->GPCR

Caption: Reactivity of this compound and its potential applications.

  • Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2 and 6 positions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the other substituents, may allow for selective sequential functionalization.

  • Functionalization of the Amino Group: The primary amino group at the 3-position can be readily acylated, alkylated, or converted into other functional groups. This provides a straightforward way to attach side chains or other pharmacophoric elements.

Given the prevalence of the aminopyridine scaffold in biologically active molecules, this compound is a promising starting material for the synthesis of inhibitors of various enzyme classes, such as kinases, and modulators of G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

This compound is a strategically designed building block that offers multiple avenues for chemical diversification. While specific literature on this compound is scarce, its structural features suggest significant potential for the synthesis of novel and complex molecules in the context of drug discovery. The proposed synthetic route and discussion on its reactivity provide a solid foundation for researchers to begin exploring the utility of this versatile scaffold in their programs. As with any specialized chemical, thorough characterization and optimization of reaction conditions are paramount for its successful application.

References

"2,6-Dibromo-5-ethoxypyridin-3-amine" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2,6-Dibromo-5-ethoxypyridin-3-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of various pharmacologically active molecules. An understanding of its solubility profile is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics in process chemistry to bioavailability in formulation studies. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines a robust experimental framework for determining its solubility in a range of relevant solvents. The methodologies described herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data for informed decision-making in a research and development setting.

Physicochemical Properties and Predicted Solubility Behavior

A thorough understanding of the inherent physicochemical properties of a compound is the foundation for predicting its solubility behavior. For this compound, we can infer its likely solubility characteristics from its structural features and predicted properties.

PropertyValueImplication for Solubility
Molecular Formula C₇H₈Br₂N₂O-
Molecular Weight 311.96 g/mol The relatively high molecular weight can contribute to lower solubility.
Predicted pKa ~3.8This value suggests that this compound is a weak base. Its aqueous solubility is expected to be pH-dependent, increasing significantly in acidic conditions (pH < 3.8) due to the formation of a more soluble protonated species (pyridinium salt).
Predicted logP ~2.7A positive logP value in this range indicates a lipophilic ("fat-loving") nature. This suggests that the compound will likely exhibit poor solubility in water but good solubility in a variety of organic solvents.
Appearance Solid (powder/crystals)As a solid, the energy required to break the crystal lattice (lattice energy) will also influence its solubility.

The combination of a basic nitrogen atom on the pyridine ring and a lipophilic character suggests that the solubility of this compound will be highly dependent on the solvent system employed, particularly the pH of aqueous solutions.

Experimental Determination of Thermodynamic Solubility: A Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method . This method ensures that the solvent is saturated with the solute and that a true equilibrium has been reached. The following protocol provides a detailed, step-by-step approach for determining the solubility of this compound in various solvents.

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification prep_compound Weigh excess This compound prep_vials Add compound and solvent to sealed vials prep_compound->prep_vials prep_solvent Prepare solvent systems (e.g., water, buffers, organic solvents) prep_solvent->prep_vials equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_vials->equilibration separation Separate undissolved solid (Centrifugation or Filtration) equilibration->separation dilution Dilute supernatant separation->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate solubility (mg/mL or µg/mL) analysis->calculation

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Solvent Systems:

    • Aqueous Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). This is crucial for understanding the pH-solubility profile, especially given the compound's basic nature.

    • Organic Solvents: Select a range of pharmaceutically relevant organic solvents with varying polarities, such as ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

    • Co-solvent Systems: Prepare mixtures of an organic solvent and water (e.g., 10%, 25%, 50% ethanol in water) to assess solubility in mixed-solvent systems, which are common in formulations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of appropriately sized, sealable containers (e.g., glass vials). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point could be 5-10 mg of the compound per 1 mL of solvent.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C) to maintain a consistent temperature and provide continuous agitation.

    • Allow the samples to equilibrate for a sufficient period. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To obtain a clear supernatant for analysis, either centrifuge the samples at a high speed or filter the solution using a syringe filter (e.g., 0.22 µm PVDF or PTFE, chosen for chemical compatibility with the solvent). This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Quantification of Dissolved Compound:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

      • HPLC Method Development: A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous solution. The detection wavelength should be set to the λmax of this compound.

    • A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the diluted supernatant, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or µg/mL.

Example Data Presentation Table:
Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Deionized Water25~7(Experimental Value)
Phosphate Buffer252.0(Experimental Value)
Phosphate Buffer257.4(Experimental Value)
Acetate Buffer259.0(Experimental Value)
Ethanol25N/A(Experimental Value)
DMSO25N/A(Experimental Value)
50% Ethanol/Water25N/A(Experimental Value)

Logical Relationship of pH and Solubility for a Basic Compound

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) ph_condition pH of Aqueous Solution compound_form Dominant form of this compound ph_condition->compound_form determines solubility Resulting Aqueous Solubility compound_form->solubility dictates low_ph_node Acidic Environment protonated_form Protonated (Salt) Form R-NH₃⁺ high_solubility Higher Solubility high_ph_node Basic/Neutral Environment free_base_form Free Base Form R-NH₂ low_solubility Lower Solubility

Caption: Relationship between pH and the solubility of a basic compound.

Conclusion

The solubility profile of this compound is a critical parameter that dictates its handling, reactivity, and potential applications in pharmaceutical development. Based on its predicted physicochemical properties, the compound is expected to be lipophilic with poor, but pH-dependent, aqueous solubility. The provided experimental protocol, centered around the robust shake-flask method, offers a comprehensive framework for researchers to accurately determine the solubility of this compound in a variety of solvent systems. The resulting data will be invaluable for guiding process optimization, formulation development, and further preclinical studies.

The Aminopyridine Core: A Technical Guide to Leveraging 2,6-Dibromo-5-ethoxypyridin-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds. This guide provides an in-depth technical overview of the 2,6-Dibromo-5-ethoxypyridin-3-amine core, a privileged scaffold representative of the aminopyridine class of fragments. We will explore its physicochemical properties, strategic application in FBDD campaigns, and provide detailed, field-proven protocols for screening, hit validation, and structure-guided optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of highly functionalized heterocyclic fragments in their discovery programs.

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) operates on a principle of elegant simplicity: identify low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to a biological target.[1][2] These fragments serve as high-quality starting points for the rational, structure-guided evolution into potent, drug-like molecules.[2] Unlike the larger, more complex molecules found in traditional screening libraries, fragments offer a more thorough exploration of chemical space and a higher probability of matching the steric and electronic requirements of a target's binding pockets.[3]

The aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs.[4][5][6] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a vector for molecular interactions, making it a versatile scaffold in drug design.[3][7] The 2-aminopyridine subclass, in particular, is a well-established pharmacophore, especially in the development of kinase inhibitors.[8][9]

This guide focuses on This compound as a representative example of a highly decorated aminopyridine fragment. Its unique combination of a hydrogen-bonding amine, two reactive bromine atoms, and an ethoxy group provides a rich platform for both initial binding interactions and subsequent chemical elaboration.

Profiling the Core Fragment: this compound

A successful fragment campaign begins with a deep understanding of the starting chemical matter. The properties of this compound make it an intriguing candidate for an FBDD library.

Physicochemical Properties

Fragments are typically governed by the "Rule of Three," which provides a guideline for properties that lead to higher hit rates and better starting points for optimization.[3][10] Below is a comparison of the predicted properties of our core fragment against these guidelines.

Property"Rule of Three" GuidelinePredicted Value for this compoundAnalysis
Molecular Weight (MW)< 300 Da296.98 g/mol Compliant. Falls just under the upper limit, offering a good balance of complexity and fragment size.
cLogP≤ 32.85Compliant. Indicates moderate lipophilicity, which is favorable for achieving adequate solubility for screening while providing a basis for future optimization.
Hydrogen Bond Donors (HBD)≤ 31 (amine group)Compliant. The primary amine is a key interaction point.
Hydrogen Bond Acceptors (HBA)≤ 33 (pyridine N, ethoxy O, amine N)Compliant. Offers multiple points for hydrogen bonding with a target.
Rotatable Bonds≤ 32Compliant. The low number of rotatable bonds reduces the entropic penalty upon binding.
Polar Surface Area (PSA)≤ 60 Ų54.5 ŲCompliant. Suggests good potential for cell permeability in later-stage compounds.

Predicted values generated using computational models.

Chemical Tractability and Synthetic Vectors

The true power of this fragment lies in its potential for chemical modification. The two bromine atoms at the 2 and 6 positions are ideal handles for well-established cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the controlled and directional "growing" of the fragment into adjacent binding pockets.

  • Vector 1 (C2-Br): Modification at this position allows for exploration of the solvent-exposed region or deeper pockets adjacent to the core binding site.

  • Vector 2 (C6-Br): Provides a second, distinct vector for optimization, allowing for fine-tuning of selectivity and potency.

  • Vector 3 (C3-NH2): The amine can be acylated or used in other derivatizations to probe interactions in its immediate vicinity.

This inherent chemical reactivity means that once a binding mode is confirmed, a library of analogs can be rapidly synthesized to build a structure-activity relationship (SAR).

The FBDD Workflow: From Fragment to Lead

The journey from a weakly binding fragment to a potent lead compound is a structured, multi-stage process. The aminopyridine core is well-suited to navigate this workflow, which is heavily reliant on biophysical and structural biology techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. Aminopyridine Core) B Biophysical Screening (SPR, NMR, X-ray) A->B Screening C Hit Confirmation (Orthogonal Methods) B->C Initial Hits D Structural Biology (X-ray, Cryo-EM) C->D Validated Hits E Structure-Guided Design (SBDD) D->E Binding Mode F Iterative Synthesis (SAR Development) E->F Hypothesis F->D New Analogs G Lead Compound (Potent & Selective) F->G Optimized Properties Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategy cluster_2 Optimized Lead A 2-amino-3-benzyloxypyridine IC50 = 1.3 mM LE = 0.23 B Structure-Based Design: - Add group at C5 to target hydrophobic pocket A->B Analyze Binding Mode (X-ray) C Optimized Compound (e.g., 5-aryl substituted) IC50 = Potent (nM) LE = Maintained/Improved B->C Synthesize Analogs p38_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MKK MAP2K (MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Transcription Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription Phosphorylates Inflammation Inflammation (TNF-α, IL-1β production) MK2->Inflammation Transcription->Inflammation Inhibitor Aminopyridine Inhibitor Inhibitor->p38 Inhibits (ATP-competitive)

References

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted 3-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of substituted 3-aminopyridines. This versatile heterocyclic scaffold has garnered significant attention in medicinal chemistry, materials science, and catalysis due to its unique electronic and structural features. We will delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview of the therapeutic and technological potential of this remarkable class of compounds.

The 3-Aminopyridine Core: A Privileged Structure

The 3-aminopyridine moiety is characterized by an amino group at the C3 position of the pyridine ring. This specific arrangement confers a unique set of properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions.[1][2] These attributes make it a valuable building block in the design of molecules with specific biological or material functions.[3][4] The electronic nature of the pyridine ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.

Several synthetic routes to the 3-aminopyridine core have been established, with the Hofmann rearrangement of nicotinamide being a common and efficient method.[5][6][7] Other approaches include the reduction of 3-nitropyridine and the hydrolysis of β-pyridylurethane.[5][7] The choice of synthetic strategy often depends on the desired substitution pattern on the pyridine ring. For instance, N-substituted-3-amino-4-halopyridines can be accessed through a sequential Boc-removal/reductive amination protocol.[8]

Medicinal Chemistry: Targeting Disease with Precision

The 3-aminopyridine scaffold is a cornerstone in modern drug discovery, with derivatives showing promise in a multitude of therapeutic areas.[4] Its ability to interact with various biological targets, including enzymes and receptors, has led to the development of potent and selective therapeutic agents.[9]

Kinase Inhibition in Oncology

A significant application of substituted 3-aminopyridines is in the development of protein kinase inhibitors for cancer therapy.[10][11] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminopyridine core can be elaborated to create potent inhibitors of various kinases.

A notable example is the development of 3-aminopyridin-2-one derivatives as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis.[10][12] Inhibition of these kinases disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in cancer cells.[12]

Signaling Pathway: Inhibition of Mitotic Kinases by 3-Aminopyridinone Derivatives

Mitotic_Kinase_Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic_Arrest Mitotic Arrest & Apoptosis Metaphase->Mitotic_Arrest MPS1 MPS1 Kinase SAC_Complex SAC Complex Assembly MPS1->SAC_Complex Aurora_B Aurora B Kinase Aurora_B->SAC_Complex SAC_Complex->Metaphase Inhibitor 3-Aminopyridinone Derivative Inhibitor->MPS1 Inhibitor->Aurora_B Inhibition caption Inhibition of MPS1 and Aurora kinases by 3-aminopyridinone derivatives disrupts the spindle assembly checkpoint, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of MPS1 and Aurora kinases by 3-aminopyridinone derivatives.

Other kinase targets for 3-aminopyridine-based inhibitors include Tropomyosin receptor kinase (TRK) and Spleen tyrosine kinase (Syk).[13][14] For instance, certain aminopyrimidine derivatives have shown potent inhibitory activities against TRKA with IC50 values in the low nanomolar range.[13]

Table 1: Inhibitory Activity of Representative 3-Aminopyridine Derivatives against Various Kinases

Compound ClassTarget Kinase(s)Key SubstituentsIC50 / KiReference
3-Aminopyridin-2-oneMPS1, Aurora A/B5-(pyridin-4-yl)Ki: 0.28 µM (MPS1)[10]
3-Aminopyridin-2-oneAurora A/B5-(1-methyl-1H-pyrazol-4-yl)Ki: 0.12 µM (Aurora A)[10]
AminopyrimidineTRKAVariesIC50: 5.0 - 7.0 nM[13]
Pyrazolopyrazine-3-amineSykVariesPotent inhibition[14]
Imidazo[1,2-α]pyridineHT-29 cell lineC-2 nitro, C-3 p-chlorophenylIC50: 4.15 µM[15]
Imidazo[1,2-α]pyridineB16F10 cell lineC-2 2,4-difluorophenyl, C-3 p-chlorophenyl amineIC50: 14.39 µM[15]
Neurological Disorders

Aminopyridines have also been investigated for their potential in treating neurological disorders.[3][5] The parent compound, 3-aminopyridine, acts as a potassium channel blocker, which can enhance neurotransmitter release.[5] This property is being explored for the treatment of conditions like multiple sclerosis.[3][5] Furthermore, derivatives of 4-aminopyridine have been developed to restore conduction in injured spinal cord tissue.[16] The synthesis of peptide derivatives of 4-aminopyridine has been explored to reduce toxicity while retaining therapeutic efficacy for neurodegenerative diseases like Alzheimer's.[17]

Agrochemicals and Beyond: Expanding the Horizon

The utility of substituted 3-aminopyridines extends beyond pharmaceuticals. In the agricultural sector, these compounds are explored for their potential as active ingredients in agrochemicals due to their biological activity against pests and diseases.[3][18] The ability to synthesize a wide array of derivatives allows for the development of compounds with specific activities and environmental profiles.

In the realm of materials science, 3-aminopyridine and its derivatives are utilized in the synthesis of coordination complexes and polymers.[3][6] Their ability to act as ligands in coordination chemistry is a key feature.[3] For example, amino-pyridine iron(II) complexes have been shown to catalyze atom transfer radical polymerization (ATRP).[19][20]

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides detailed, self-validating experimental protocols for the synthesis of key substituted 3-aminopyridine intermediates and final products.

Synthesis of a 3-Aminopyridin-2-one Library via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a library of 3-aminopyridin-2-one derivatives, which are valuable scaffolds for kinase inhibitors.[10][12]

Experimental Workflow: Synthesis of 3-Aminopyridin-2-one Derivatives

Suzuki_Coupling_Workflow Start_Mat 5-bromo-2-methoxypyridin-3-amine Suzuki_Coupling Suzuki Cross-Coupling (Pd2(dba)3, XPhos, K3PO4, n-butanol, 120°C) Start_Mat->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Intermediate 3-amino-2-methoxy-pyridine derivative Suzuki_Coupling->Intermediate Deprotection Deprotection (TMS-I, in situ) Intermediate->Deprotection Product 3-aminopyridin-2-one derivative Deprotection->Product caption General workflow for the synthesis of 3-aminopyridin-2-one derivatives.

References

Electronic properties of "2,6-Dibromo-5-ethoxypyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Electronic Properties of 2,6-Dibromo-5-ethoxypyridin-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electronic properties of this compound, a polysubstituted pyridine derivative. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and computational chemistry to forecast its electronic behavior. By dissecting the individual and collective electronic contributions of its amine, ethoxy, and bromine substituents, we can build a robust theoretical model. This guide will explore the anticipated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the resulting implications for the molecule's reactivity and potential applications in fields such as medicinal chemistry and materials science. Furthermore, we present detailed, field-proven computational and experimental protocols for the validation of these theoretical predictions, ensuring a pathway for empirical verification.

Introduction: The Significance of a Polysubstituted Pyridine Core

This compound (CAS No: 1000018-10-9; Molecular Formula: C7H8Br2N2O) is a heterocyclic compound built upon a pyridine scaffold.[1] The pyridine ring system is a cornerstone in chemical sciences due to its prevalence in natural products, pharmaceuticals, and functional organic materials.[2] The electronic nature of the pyridine ring is inherently π-deficient, a characteristic that is profoundly modulated by the attached functional groups. The subject molecule features a unique combination of strong electron-donating groups (amine and ethoxy) and electron-withdrawing halogens (bromine), suggesting a complex and finely tuned electronic structure.

Understanding the electronic properties of such molecules is paramount. These properties govern their chemical reactivity, light-absorption characteristics, and intermolecular interactions. For drug development professionals, the electron distribution influences how a molecule docks with a protein receptor.[3][4] For materials scientists, the HOMO-LUMO gap is a primary determinant of a material's potential in organic electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[5][6] The bromine atoms, in particular, serve a dual role: they significantly alter the electronic landscape and provide reactive handles for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions.[7]

Theoretical Framework: Understanding Substituent-Induced Electronic Effects

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Energy: Correlates with the ability to donate electrons (nucleophilicity). A higher HOMO energy level indicates a greater propensity for electron donation and oxidation.

  • LUMO Energy: Correlates with the ability to accept electrons (electrophilicity). A lower LUMO energy level suggests a greater affinity for electrons and easier reduction.

  • HOMO-LUMO Gap (ΔE): This energy difference is a critical indicator of molecular stability and electronic excitation properties. A smaller gap generally implies higher chemical reactivity and a shift in light absorption to longer wavelengths (a bathochromic or red shift).[8][9]

Substituents on an aromatic ring, such as pyridine, modify these orbital energies through two primary mechanisms:

  • Inductive Effects (-I/+I): The polarization of σ-bonds due to electronegativity differences. Halogens and oxygen are electronegative and exert an electron-withdrawing inductive effect (-I).

  • Resonance Effects (-R/+R): The delocalization of π-electrons between the substituent and the ring. Substituents with lone pairs, such as amine (-NH2) and ethoxy (-OC2H5), exert a powerful electron-donating resonance effect (+R).

The final electronic properties of this compound arise from the interplay of these competing effects.

Analysis of Substituent Effects on the Pyridine Core

The electronic landscape of this compound is a direct result of the synergistic and antagonistic effects of its four substituents.

  • Pyridine Core: As a baseline, the nitrogen atom in the heterocycle makes the ring electron-deficient compared to benzene, generally lowering the HOMO and LUMO energy levels.[10]

  • Amine (-NH2) and Ethoxy (-OC2H5) Groups: These are powerful +R electron-donating groups (EDGs). Their lone pairs delocalize into the pyridine ring, significantly increasing electron density. This effect will substantially raise the energy of the HOMO, making the molecule a better electron donor than unsubstituted pyridine.[11]

  • Bromo (-Br) Groups: Bromine atoms are electronegative and exert a -I effect, withdrawing electron density from the ring and lowering the energy of all molecular orbitals. While they possess a +R effect due to their lone pairs, this is weak for halogens and is overshadowed by their inductive pull. Their primary role is to lower the LUMO energy.[7]

Predicted Outcome: The strong electron-donating character of the amine and ethoxy groups is expected to dominate, leading to a high-energy HOMO. Conversely, the powerful inductive pull of the two bromine atoms will contribute to a lowering of the LUMO. This combined action is predicted to result in a significantly reduced HOMO-LUMO gap, making the molecule more reactive and likely to absorb light in the visible spectrum.

G cluster_EDG Electron-Donating Groups (+R > -I) cluster_EWG Electron-Withdrawing Groups (-I > +R) Pyridine Pyridine Core (π-deficient) HOMO HOMO Energy (Predicted: Significantly Raised) Pyridine->HOMO LUMO LUMO Energy (Predicted: Lowered) Pyridine->LUMO Amine 3-Amine (-NH2) Amine->Pyridine Donate e- density (Raise HOMO) Ethoxy 5-Ethoxy (-OEt) Ethoxy->Pyridine Donate e- density (Raise HOMO) Bromo1 2-Bromo (-Br) Bromo1->Pyridine Withdraw e- density (Lower LUMO) Bromo2 6-Bromo (-Br) Bromo2->Pyridine Withdraw e- density (Lower LUMO) Gap HOMO-LUMO Gap (Predicted: Reduced)

Caption: Logical relationship of substituent effects on the frontier molecular orbitals.

Predicted Electronic Data Summary

While quantitative values require dedicated computation or experimentation, a qualitative summary provides a clear predictive framework.

FeatureSubstituent ContributionPredicted Net Effect
HOMO Energy Level -NH2 & -OEt: Strong elevation (+R effect). -Br: Minor lowering (-I effect).Significantly Raised. The molecule is expected to be a good electron donor and susceptible to oxidation.
LUMO Energy Level -Br: Significant lowering (-I effect). -NH2 & -OEt: Minor elevation (+R effect).Significantly Lowered. The molecule should be a better electron acceptor than simpler pyridine derivatives.
HOMO-LUMO Gap (ΔE) Combination of a raised HOMO and a lowered LUMO.Substantially Reduced. This suggests potential for color (absorption in the visible range) and higher reactivity.
Electron Density Delocalization from -NH2 and -OEt into the ring, counteracted by withdrawal at C2/C6.The ring is electron-rich, particularly at positions ortho and para to the donating groups.

Protocols for a Self-Validating System

To move from prediction to empirical fact, a two-pronged approach involving computational modeling and experimental validation is essential.

Computational Protocol: Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method for predicting the electronic structure of molecules with high accuracy.[12][13]

Methodology:

  • Structure Input: Construct the 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and robust method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[13]

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the key electronic properties. This will yield precise values for the HOMO and LUMO energies, the total dipole moment, and the molecular electrostatic potential (MEP) map.

  • Excited State Calculation (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Visible absorption spectrum, providing a theoretical prediction of the molecule's color and optical band gap.

G start 1. Input 3D Molecular Structure opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt False sp 4. Single-Point Energy Calculation verify->sp True results Output: HOMO/LUMO Energies MEP Map Dipole Moment sp->results

Caption: A typical workflow for computational analysis using Density Functional Theory.

Experimental Protocol: Electrochemical and Spectroscopic Validation

A. Cyclic Voltammetry (CV) for Electrochemical Gap Cyclic voltammetry is the standard technique for measuring the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels.

  • Sample Preparation: Dissolve a small, precise amount of this compound (e.g., 1-2 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Reference: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+).

  • Data Acquisition: Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes. Scan the potential from an initial value to a final value and back, recording the current response. The scan should cover the expected oxidation and reduction events.

  • Data Analysis:

    • Determine the onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red) relative to the Fc/Fc+ couple.

    • Calculate the HOMO and LUMO energies using the empirical formulas:

      • E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

    • The electrochemical gap is then E_LUMO - E_HOMO.

B. UV-Visible Spectroscopy for Optical Gap This technique measures the absorption of light by the molecule as a function of wavelength, directly probing the electronic transitions between orbitals.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).

  • Data Acquisition: Record the absorption spectrum over a relevant range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max). Determine the onset of the lowest energy absorption band (λ_onset). The optical band gap can be estimated using the formula:

    • E_gap (optical) = 1240 / λ_onset (nm) eV

G cluster_CV Cyclic Voltammetry cluster_UV UV-Visible Spectroscopy cv_prep 1. Prepare Solution (Analyte + Electrolyte) cv_run 2. Run Scan (3-Electrode Cell) cv_prep->cv_run cv_analyze 3. Determine E_ox & E_red cv_run->cv_analyze cv_result Electrochemical HOMO/LUMO Levels cv_analyze->cv_result uv_prep 1. Prepare Dilute Solution uv_run 2. Record Absorption Spectrum uv_prep->uv_run uv_analyze 3. Determine λ_onset uv_run->uv_analyze uv_result Optical Band Gap (Eg) uv_analyze->uv_result

Caption: Parallel workflows for the experimental validation of electronic properties.

Potential Applications Inferred from Electronic Properties

The predicted electronic structure of this compound suggests its utility in several advanced applications:

  • Pharmaceutical Intermediates: The electron-rich pyridine core with defined hydrogen bond donors (-NH2) and acceptors (N-pyridine, -OEt) is a classic pharmacophore. The electronic properties will dictate its binding affinity and metabolic stability. Similar structures have been investigated for various therapeutic targets.[3][4]

  • Organic Semiconductors: The anticipated low HOMO-LUMO gap could make the molecule a candidate for a p-type or ambipolar organic semiconductor. The bromine atoms are ideal handles for polymerization or dendrimerization via Suzuki or Stille coupling to create larger conjugated systems for use in organic electronics.[5][7]

  • Dye-Sensitized Solar Cells (DSSCs): Molecules with strong donor groups and a conjugated system can act as sensitizers in DSSCs. The amine and ethoxy groups can serve as the electron donor part of a D-π-A (Donor-π bridge-Acceptor) dye system.

Conclusion

This compound presents a fascinating case study in molecular design. The strategic placement of powerful electron-donating and electron-withdrawing groups on a pyridine scaffold creates a molecule with a predicted high-energy HOMO, low-energy LUMO, and a correspondingly small energy gap. These characteristics point towards a chemically reactive and optically active compound. While this guide provides a robust theoretical foundation for understanding its electronic properties, the true potential of this molecule will be unlocked through the application of the detailed computational and experimental protocols outlined herein. Such validation is a critical next step for its rational deployment in either drug discovery or materials science innovation.

References

The Strategic Utility of 2,6-Dibromo-5-ethoxypyridin-3-amine in the Synthesis of Novel Protein Degraders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2,6-Dibromo-5-ethoxypyridin-3-amine as a versatile chemical scaffold for the synthesis of next-generation protein degraders. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic value of this building block and provides field-proven insights into its application, grounded in established chemical principles.

The Dawn of Targeted Protein Degradation: A Paradigm Shift in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[3][4][5]

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein targets, leading to potent and sustained pharmacological effects.[5]

The choice of E3 ligase is critical, with the majority of current PROTACs utilizing ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[10][11] The development of novel, synthetically accessible ligands for these and other E3 ligases is a key area of research aimed at expanding the scope and selectivity of TPD.[12]

Diagram: Mechanism of Action of a PROTAC

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Introducing this compound: A Privileged Scaffold

This compound (CAS: 1000018-10-9) is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of novel E3 ligase ligands. Its key structural features offer distinct advantages for synthetic diversification:

  • Orthogonal Reactivity: The two bromine atoms at the 2- and 6-positions of the pyridine ring exhibit differential reactivity, allowing for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This is crucial for the controlled, step-wise construction of complex molecules.

  • Strategic Substitution: The ethoxy and amine groups provide additional points for modification or can serve to modulate the physicochemical properties (e.g., solubility, cell permeability) of the final PROTAC. The amine group, in particular, can be a key hydrogen bond donor for interaction with the E3 ligase.

  • Three-Dimensional Vectorality: The arrangement of reactive sites and substituents on the pyridine core allows for the exploration of diverse exit vectors for linker attachment, which is critical for optimizing the formation of a productive ternary complex.

Physicochemical Properties of this compound
PropertyValue
CAS Number 1000018-10-9
Molecular Formula C₇H₈Br₂N₂O
Molecular Weight 311.96 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in organic solvents such as DMSO, DMF, and Dichloromethane

Synthetic Strategy: From Building Block to a Novel VHL Ligand

This section outlines a robust, two-step synthetic workflow to convert This compound into a novel VHL E3 ligase ligand. This proposed pathway leverages well-established and high-yielding palladium-catalyzed cross-coupling reactions.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate Mono-arylated Intermediate Start->Intermediate Step 1: Suzuki Coupling (Position 6) Final Novel VHL Ligand Core Intermediate->Final Step 2: Suzuki or Buchwald-Hartwig Coupling (Position 2)

Caption: Proposed two-step synthesis of a novel VHL ligand core.

Step 1: Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling

The first step involves a selective Suzuki-Miyaura cross-coupling at the more sterically accessible 6-position of the pyridine ring. This reaction introduces a key structural motif required for VHL recognition.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add This compound (1.0 eq.), the desired arylboronic acid or ester (1.1 eq.), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the mono-arylated intermediate.

Step 2: Functionalization of the Second Bromine Atom

The remaining bromine at the 2-position can be functionalized in a second palladium-catalyzed cross-coupling reaction. The choice of reaction will depend on the desired final structure of the VHL ligand. For instance, a second Suzuki coupling can introduce another aryl group, or a Buchwald-Hartwig amination can install a substituted amine, which can serve as a linker attachment point.

Experimental Protocol (Suzuki Coupling):

  • Reaction Setup: In a procedure analogous to Step 1, combine the mono-arylated intermediate (1.0 eq.), the second arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.), and a base (e.g., K₃PO₄) (2.0 eq.) in a dry Schlenk flask under an inert atmosphere.

  • Solvent and Execution: Use a suitable degassed solvent (e.g., toluene/water) and heat the reaction to 100 °C, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Step 1 to isolate the final VHL ligand core.

Assembling the PROTAC: Linker Conjugation

Once the novel VHL ligand core is synthesized with an appropriate functional handle (e.g., a primary amine or a carboxylic acid), it can be conjugated to a linker, which is subsequently attached to the "warhead" that binds the protein of interest. Standard peptide coupling or click chemistry reactions are commonly employed for this purpose.

Table: Common Linker Conjugation Chemistries

Reaction TypeCoupling PartnersCommon Reagents
Amide Bond Formation Carboxylic Acid + AmineHATU, HBTU, EDC/HOBt
Click Chemistry (CuAAC) Alkyne + AzideCuSO₄, Sodium Ascorbate
Ether Synthesis Alcohol + Alkyl HalideNaH, K₂CO₃

Characterization and Validation of the Final PROTAC

The synthesized PROTAC must be rigorously characterized to confirm its identity, purity, and biological activity.

Analytical Techniques:

  • Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

Biological Validation:

  • Binding Affinity: Biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity of the PROTAC to the POI and the E3 ligase.

  • Ternary Complex Formation: Techniques like Fluorescence Resonance Energy Transfer (FRET) or size-exclusion chromatography can confirm the formation of the POI-PROTAC-E3 ternary complex.

  • Protein Degradation: Western blotting or quantitative mass spectrometry-based proteomics are used to measure the reduction in the levels of the POI in cells treated with the PROTAC.

  • Cellular Potency: The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined from dose-response experiments in relevant cell lines.

Conclusion and Future Outlook

This compound represents a strategically valuable and versatile starting material for the synthesis of novel E3 ligase ligands for use in protein degraders. Its inherent reactivity and substitution pattern allow for the efficient construction of diverse chemical scaffolds. The synthetic pathways outlined in this guide, based on robust and well-precedented palladium-catalyzed cross-coupling reactions, provide a clear roadmap for researchers to explore new chemical space in the exciting and rapidly evolving field of targeted protein degradation. The continued development of such novel building blocks will be instrumental in creating the next generation of highly selective and potent therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,6-Dibromo-5-ethoxypyridin-3-amine from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Highly functionalized pyridines, such as the target molecule 2,6-Dibromo-5-ethoxypyridin-3-amine, are invaluable building blocks for creating complex molecular architectures. The presence of multiple, distinct functional groups—amine, ethoxy, and bromo moieties—offers versatile handles for subsequent chemical modifications, enabling the exploration of vast chemical space in lead optimization campaigns. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, starting from the readily available precursor, 3-aminopyridine.

Overall Synthetic Strategy

The transformation of 3-aminopyridine into this compound is a multi-step process that requires careful control of regioselectivity. A direct conversion is not feasible due to the challenge of selectively introducing the ethoxy group at the C5 position in the presence of other reactive sites. The strategy outlined here involves two primary stages:

  • Regioselective Dibromination: The pyridine ring is first activated by the amino group, which directs electrophilic bromination to the C2 and C6 positions.

  • Staged Introduction of the 5-Ethoxy Group: A sequence of reactions is employed to install the ethoxy group at the C5 position. This involves protection of the existing amine, introduction of a nitro group, its conversion to a hydroxyl group, subsequent etherification, and final deprotection.

This structured approach ensures high yields and minimizes the formation of undesirable side products.

G cluster_0 Stage 1: Dibromination cluster_1 Stage 2: Ethoxy Group Installation 3-Aminopyridine 3-Aminopyridine 2,6-Dibromo-3-aminopyridine 2,6-Dibromo-3-aminopyridine 3-Aminopyridine->2,6-Dibromo-3-aminopyridine NBS, DMSO/H2O Protected Amine Protected Amine 2,6-Dibromo-3-aminopyridine->Protected Amine Acetic Anhydride Nitrated Intermediate Nitrated Intermediate Protected Amine->Nitrated Intermediate HNO3/H2SO4 5-Amino Intermediate 5-Amino Intermediate Nitrated Intermediate->5-Amino Intermediate Reduction (e.g., Fe/HCl) 5-Hydroxy Intermediate 5-Hydroxy Intermediate 5-Amino Intermediate->5-Hydroxy Intermediate NaNO2, H2SO4 5-Ethoxy Intermediate 5-Ethoxy Intermediate 5-Hydroxy Intermediate->5-Ethoxy Intermediate EtI, Base This compound This compound 5-Ethoxy Intermediate->this compound Hydrolysis

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2,6-Dibromo-3-aminopyridine

This initial and critical step involves the direct bromination of 3-aminopyridine. The strong activating nature of the amino group at the 3-position directs incoming electrophiles preferentially to the ortho (C2) and para (C6) positions, enabling a highly regioselective dibromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. The electron-donating amino group increases the nucleophilicity of the pyridine ring, facilitating the attack on the bromine electrophile. This occurs sequentially at the C2 and C6 positions, leading to the desired dibrominated product.

G cluster_mech Mechanism of Bromination Start 3-Aminopyridine + NBS Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic attack at C6 Product1 2-Bromo-3-aminopyridine Intermediate->Product1 Deprotonation Product2 2,6-Dibromo-3-aminopyridine Product1->Product2 Second Bromination at C2

Caption: Simplified mechanism of electrophilic bromination.

Experimental Protocol 1: Synthesis of 2,6-Dibromo-3-aminopyridine

This protocol is adapted from a procedure known to produce the target intermediate in high yield.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
3-Aminopyridine94.114.75 g50.51.0 eq
N-Bromosuccinimide (NBS)177.9818.9 g106.22.1 eq
Dimethyl sulfoxide (DMSO)78.13100 mL-Solvent
Water18.022.5 mL-Co-solvent
Ethyl Acetate88.11As needed-Extraction
Sodium Sulfate (anhydrous)142.04As needed-Drying Agent

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (4.75 g, 50.5 mmol) in a mixture of DMSO (100 mL) and water (2.5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-bromosuccinimide (18.9 g, 106.2 mmol) in small portions over 30 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of over-brominated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

  • Isolation: A solid precipitate will form during the reaction. Collect the solid by vacuum filtration.

  • Work-up: Wash the collected solid with cold water and dry it thoroughly.

  • Purification: Dissolve the dried solid in ethyl acetate. Dry the organic solution over anhydrous sodium sulfate and filter. Remove the solvent by rotary evaporation under reduced pressure to yield the final product.

Expected Results

  • Yield: Approximately 11.7 g (92%).

  • Appearance: Reddish-brown solid.

  • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of 2,6-dibromopyridine shows characteristic peaks for the aromatic protons.

Stage 2: Synthesis of this compound

This stage requires a sequence of transformations to introduce the ethoxy group at the C5 position, as a direct ethoxylation is not readily achievable. The following protocols outline a robust, albeit multi-step, pathway.

Experimental Protocol 2a: Protection of the Amino Group

The highly activating 3-amino group is first protected as an acetamide to modulate its reactivity and directing effects in the subsequent nitration step.

Procedure:

  • Dissolve 2,6-Dibromo-3-aminopyridine (1.0 eq) in acetic anhydride.

  • Gently heat the mixture to 50-60 °C for 1-2 hours.

  • Cool the reaction and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain N-(2,6-dibromopyridin-3-yl)acetamide.

Experimental Protocol 2b: Nitration at the C5 Position

With the C3 amine protected, electrophilic nitration is directed to the C5 position.

Procedure:

  • Cool a mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) to 0 °C.

  • Slowly add N-(2,6-dibromopyridin-3-yl)acetamide (1.0 eq) to the cold nitrating mixture. Safety Note: This reaction is highly exothermic and must be performed with extreme caution in a fume hood.

  • Stir the reaction at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash, and dry the solid to yield N-(2,6-dibromo-5-nitropyridin-3-yl)acetamide.

Experimental Protocol 2c: Reduction of the Nitro Group

The newly introduced nitro group is reduced to an amine, which will serve as a precursor to the hydroxyl group.

Procedure:

  • Suspend N-(2,6-dibromo-5-nitropyridin-3-yl)acetamide (1.0 eq) in a mixture of ethanol and water.

  • Add reduced iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction, filter through celite to remove the iron, and concentrate the filtrate.

  • Neutralize the residue and extract the product with an organic solvent to obtain N-(5-amino-2,6-dibromopyridin-3-yl)acetamide.

Experimental Protocol 2d: Diazotization and Hydrolysis to the 5-Hydroxy Intermediate

The 5-amino group is converted into a diazonium salt, which is then hydrolyzed in situ to the corresponding hydroxyl compound.

Procedure:

  • Dissolve N-(5-amino-2,6-dibromopyridin-3-yl)acetamide (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • After the addition, allow the mixture to stir for 30 minutes.

  • Gently warm the solution to 50-60 °C until nitrogen evolution ceases. This converts the diazonium salt to the hydroxyl group.

  • Cool, neutralize, and extract the product to yield N-(2,6-dibromo-5-hydroxypyridin-3-yl)acetamide.

Experimental Protocol 2e: Williamson Ether Synthesis

The 5-hydroxy group is converted to the target ethoxy group via a standard Williamson ether synthesis.

Procedure:

  • Dissolve N-(2,6-dibromo-5-hydroxypyridin-3-yl)acetamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the hydroxyl group.

  • Add ethyl iodide or diethyl sulfate (1.2 eq) and heat the mixture to 50-70 °C for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain N-(2,6-dibromo-5-ethoxypyridin-3-yl)acetamide.

Experimental Protocol 2f: Deprotection to Yield the Final Product

The final step is the hydrolysis of the acetamide protecting group to reveal the 3-amino group.

Procedure:

  • Heat a suspension of N-(2,6-dibromo-5-ethoxypyridin-3-yl)acetamide (1.0 eq) in aqueous hydrochloric acid (e.g., 6M HCl) at reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure This compound .

Final Product Characterization

PropertyData
CAS Number 1000018-10-9
Molecular Formula C₇H₈Br₂N₂O
Molecular Weight 295.96 g/mol
Appearance (Predicted) Off-white to brown solid
Storage 2-8°C Refrigerator

The identity and purity of the final product should be rigorously confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Dibromo-5-ethoxypyridin-3-amine in Medicinal Chemistry and Materials Science

The substituted pyridine scaffold is a cornerstone in modern drug discovery and the development of functional organic materials.[1][2] Among the vast array of pyridine-based building blocks, this compound presents itself as a highly versatile and strategically important intermediate. Its two distinct bromine atoms, activated by the electronic nature of the pyridine ring and influenced by the neighboring ethoxy and amine substituents, offer opportunities for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.[1][2][3] This allows for the rapid construction of molecular complexity and the generation of diverse compound libraries, which is invaluable in the search for novel pharmaceuticals and advanced materials.[4][5][6]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols and mechanistic insights for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Regioselectivity in the Cross-Coupling of this compound

A critical consideration when working with dihalogenated pyridines is the regioselectivity of the cross-coupling reaction.[1][2][3][7] In the case of this compound, both bromine atoms are situated at positions alpha to the ring nitrogen, which generally enhances their reactivity towards oxidative addition to a Pd(0) center. The electronic influence of the C3-amino and C5-ethoxy groups, both electron-donating, will modulate the reactivity of the C2 and C6 positions.

Generally, the C-Br bond at the C6 position is expected to be slightly more sterically hindered due to the adjacent C5-ethoxy group. However, the C3-amino group could potentially coordinate to the palladium catalyst, influencing the regiochemical outcome. Therefore, while mono-substitution is highly probable, achieving high regioselectivity for the first coupling may require careful optimization of the catalyst, ligand, and reaction conditions. For many applications, a mixture of mono-arylated isomers may be acceptable, or a subsequent second coupling can be performed to yield the 2,6-disubstituted product. The protocols provided below are optimized for mono-substitution, and further development may be required to achieve high regioselectivity if desired.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[8][9][10] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover and efficiency.[11][13]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Inert Atmosphere (Ar/N2) Heat (e.g., 90-100 °C) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K3PO4) D->F E Degassed Solvent (e.g., Dioxane/H2O) E->F G Cool to RT Aqueous Workup F->G Reaction Completion H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling
ParameterRecommended ConditionNotes
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2 equiv.)Using a slight excess of the boronic acid ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand.Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, a pre-catalyst with a bulky, electron-rich ligand is recommended.[13]
Ligand SPhos or XPhos (5-10 mol%) if using a ligand-free Pd source.These ligands are known to improve reaction rates and yields for heteroaryl couplings.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)These bases are effective in promoting the formation of the active boronate species.[9]
Solvent 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (4:1 v/v)The presence of water can be beneficial for the solubility of the base and the transmetalation step.[9]
Temperature 90-100 °CThe reaction temperature may need to be optimized depending on the reactivity of the specific boronic acid.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds.[14][15][16] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in many bioactive molecules.[6][17][18]

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[14][15]

  • Oxidative Addition: The active Pd(0) catalyst adds to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of a strong, non-nucleophilic base is critical for the deprotonation step.[19] Sterically hindered, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[17]

Buchwald_Hartwig_Scheme A This compound (Ar-Br) F Oxidative Addition Complex (L-Pd(II)(Ar)(Br)) A->F + Pd(0) B Amine (R2NH) G Amido Complex (L-Pd(II)(Ar)(NR2)) B->G C Pd(0) Catalyst D Base (e.g., NaOtBu) E Solvent (e.g., Toluene) F->G + Amine - HBr (with base) G->C Regenerates Catalyst H Product (Ar-NR2) G->H Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination
ParameterRecommended ConditionNotes
Reactants This compound (1.0 equiv.), Amine (1.2-1.5 equiv.)An excess of the amine can sometimes be beneficial, especially with volatile amines.
Catalyst Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst (e.g., XPhos-Pd-G3).Pre-catalysts are often more air-stable and provide more consistent results.
Ligand XPhos, RuPhos, or BrettPhos (4-6 mol%)These bulky, electron-rich ligands are essential for high catalytic activity.[17]
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.)Sodium tert-butoxide is a strong base suitable for a wide range of amines. K₃PO₄ is a milder alternative for sensitive substrates.[19]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents are crucial for this reaction.
Temperature 80-110 °COptimization of temperature is often necessary.
Atmosphere Inert (Argon or Nitrogen)Strictly required to prevent catalyst decomposition.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (or Pd source and ligand) and the base to a dry reaction vessel.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[20][21] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and conjugated organic materials.[20][22]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[20][21]

  • Palladium Cycle: The palladium cycle is analogous to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated to form the product and regenerate the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[20]

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System A This compound F Reaction Mixture in Solvent (e.g., THF/DMF) A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., Pd(PPh3)2Cl2) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., Et3N) E->F G Heating under Inert Atmosphere F->G H Coupled Product G->H Reaction Completion

Caption: Key components of a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling
ParameterRecommended ConditionNotes
Reactants This compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.)Ensure the alkyne is of high purity to avoid side reactions.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%)A variety of Pd(0) and Pd(II) sources are effective.
Co-catalyst CuI (5-10 mol%)Crucial for the activation of the alkyne in the traditional Sonogashira protocol.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv.)The base also often serves as a co-solvent.
Solvent THF, DMF, or AcetonitrileAnhydrous and degassed solvents are recommended.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at room temperature.
Atmosphere Inert (Argon or Nitrogen)Important for catalyst stability.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the this compound, the palladium catalyst, and the copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Concentrate the solvent and purify the crude product by column chromatography.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and versatile methods for its functionalization. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this substrate to access a wide range of novel compounds for applications in drug discovery and materials science. The protocols provided here serve as a robust starting point, and further optimization may be necessary to achieve desired outcomes for specific substrates and applications.

References

Application Notes & Protocols: Selective Functionalization of 2,6-Dibromo-5-ethoxypyridin-3-amine at C2 vs. C6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among the many pyridine building blocks, 2,6-Dibromo-5-ethoxypyridin-3-amine stands out as a versatile precursor for the synthesis of complex molecular architectures. The presence of two distinct bromine atoms at the C2 and C6 positions, flanking a directing amine group, presents both a challenge and an opportunity for chemists. The ability to selectively functionalize one position over the other is paramount for controlling the trajectory of a synthetic route and enabling access to a diverse chemical space.

This comprehensive guide provides a detailed analysis of the principles governing the regioselective functionalization of this compound. We will delve into the electronic and steric factors that dictate the reactivity of the C2 and C6 positions and present field-proven, step-by-step protocols for achieving selective C-C and C-N bond formation at each site using common palladium-catalyzed cross-coupling reactions.

Understanding the Principles of Regioselectivity

The differential reactivity of the C2 and C6 positions in this compound is a nuanced interplay of electronic and steric effects. A foundational understanding of these factors is crucial for designing successful and selective transformations.

  • Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which generally activates ortho (C2, C6) and para (C4) positions towards nucleophilic attack and influences the oxidative addition step in palladium catalysis. The amino group at C3 is a powerful electron-donating group, further modulating the electronic landscape of the ring. This donation can influence the relative electron density at the adjacent C2 and C4 positions.

  • Steric Hindrance: The C2 position is flanked by the C3-amino group, while the C6 position is adjacent to the C5-ethoxy group. The relative steric bulk of these neighboring substituents can significantly influence the approach of a bulky palladium catalyst. Generally, reactions involving sterically demanding ligands or coupling partners may favor the less hindered position.

  • Catalyst and Ligand Control: The choice of palladium catalyst and, more importantly, the phosphine ligand, can override inherent substrate biases. Bulky, electron-rich ligands can sterically direct the catalyst to the less hindered C6 position, while smaller ligands may allow for reaction at the electronically favored C2 position. In some cases, ligand-free conditions can also dramatically alter selectivity.

The interplay of these factors is visually summarized in the diagram below.

G cluster_substrate This compound cluster_factors Controlling Factors cluster_outcomes Selective Functionalization S Pyridine Core Br2 C2-Br S->Br2 Br6 C6-Br S->Br6 NH2 C3-NH2 (Directing Group) S->NH2 OEt C5-OEt S->OEt NH2->Br2 Electronic Activation OEt->Br6 Steric Hindrance Sterics Steric Hindrance C6_Func C6 Functionalization Sterics->C6_Func Favors Less Hindered Site Electronics Electronic Effects C2_Func C2 Functionalization Electronics->C2_Func Often Favored Site Catalyst Catalyst/Ligand Choice Catalyst->C2_Func e.g., Smaller Ligands Catalyst->C6_Func e.g., Bulky Ligands

Caption: Factors influencing regioselective functionalization.

Application Note 1: Selective Functionalization at the C6 Position via Suzuki-Miyaura Coupling

Principle:

Achieving selectivity at the C6 position often leverages steric control. By employing a palladium catalyst with a bulky phosphine ligand, such as SPhos, the catalyst is sterically discouraged from accessing the more hindered C2 position adjacent to the amino group. This directs the cross-coupling reaction preferentially to the C6-Br bond.[1] Potassium phosphate is often a suitable base for these transformations.[1]

Detailed Protocol:

This protocol is designed to favor the formation of 2-bromo-6-aryl-5-ethoxypyridin-3-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]

  • Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the starting pyridine).[1]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the formation of the mono-arylated product. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-bromo-6-aryl-5-ethoxypyridin-3-amine.

Self-Validation:

  • LC-MS: Confirm the mass of the desired mono-arylated product and the absence of the starting material and di-arylated byproduct.

  • ¹H NMR: Expect to see the disappearance of one of the pyridine proton signals and the appearance of new signals corresponding to the coupled aryl group.

Application Note 2: Selective Functionalization at the C2 Position via Sonogashira Coupling

Principle:

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, can often be directed to the more electronically activated C2 position.[2][3] The smaller steric profile of the terminal alkyne coupling partner and the catalytic system, typically involving a copper(I) co-catalyst, can allow for reaction at the C2 position, which is activated by the adjacent amino group.

Detailed Protocol:

This protocol describes the selective coupling of a terminal alkyne at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask.[2]

  • Solvent and Reagent Addition: Add DMF, followed by triethylamine and the terminal alkyne.[2]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the 2-alkynyl-6-bromo-5-ethoxypyridin-3-amine product.

Self-Validation:

  • LC-MS: Verify the molecular weight of the C2-alkynylated product.

  • ¹H NMR: Observe the disappearance of the proton signal corresponding to the C4 position and the characteristic signals of the newly introduced alkyne.

G cluster_c6 C6-Selective Suzuki Coupling cluster_c2 C2-Selective Sonogashira Coupling start Start: this compound c6_reagents 1. Pd(OAc)2, SPhos, K3PO4 2. Arylboronic Acid 3. Toluene/H2O, 100°C start->c6_reagents Steric Control (Bulky Ligand) c2_reagents 1. Pd(PPh3)2Cl2, CuI, Et3N 2. Terminal Alkyne 3. DMF, 80-100°C start->c2_reagents Electronic Control (Less Bulky Reagents) c6_product Product: 2-Bromo-6-aryl-5-ethoxypyridin-3-amine c6_reagents->c6_product c2_product Product: 2-Alkynyl-6-bromo-5-ethoxypyridin-3-amine c2_reagents->c2_product

Caption: Experimental workflow for selective functionalization.

Comparative Data Summary

The following table summarizes the key parameters for achieving selective functionalization at the C2 vs. C6 positions.

ParameterC6-Selective Suzuki CouplingC2-Selective Sonogashira Coupling
Reaction Type C(sp²)-C(sp²) bond formationC(sp²)-C(sp) bond formation
Primary Control Steric HindranceElectronic Effects
Pd Catalyst Pd(OAc)₂Pd(PPh₃)₂Cl₂
Ligand SPhos (Bulky)PPh₃ (Less Bulky)
Co-catalyst NoneCuI
Base K₃PO₄Et₃N
Solvent Toluene / WaterDMF
Temperature ~100 °C~80-100 °C

Conclusion

The selective functionalization of this compound is a readily achievable yet critical transformation for the synthesis of complex, nitrogen-containing heterocyclic compounds. By carefully selecting the cross-coupling reaction type, palladium catalyst, ligand, and reaction conditions, researchers can effectively direct the functionalization to either the C2 or C6 position with high fidelity. The protocols and principles outlined in this guide provide a robust framework for scientists in drug discovery and chemical research to harness the full synthetic potential of this valuable building block.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with over half of FDA-approved small-molecule drugs containing a nitrogen heterocycle.[1] The target molecule, 2,6-Dibromo-5-ethoxypyridin-3-amine , represents a highly functionalized and synthetically valuable building block. Its di-bromo substitution offers two reactive handles for sequential or symmetrical diversification, while the amino and ethoxy groups provide points for further modification and modulate the electronic properties of the core.

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the successful application of the Suzuki coupling to this specific, electron-rich dihalopyridine substrate, addressing the key challenges of reactivity and regioselectivity.

Mechanistic Considerations & The Challenge of Regioselectivity

The efficacy of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount to rational protocol design and troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_RX R¹-Pd(II)L₂-X Oxidative Adduct Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation Product PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination RE_out R¹-R² (Coupled Product) PdII_R1R2->RE_out OA_in R¹-X (Aryl Halide) OA_in->Pd0 TM_in R²-B(OR)₃⁻ (Boronate) TM_in->PdII_RX Base_in Base + R²-B(OH)₂ Base_in->TM_in Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

For This compound , two primary challenges must be addressed:

  • Substrate Reactivity: The pyridine ring is inherently electron-deficient, which typically facilitates the rate-limiting oxidative addition step.[8] However, the presence of two potent electron-donating groups (-NH₂ and -OEt) counteracts this effect, enriching the ring with electron density. This makes oxidative addition more difficult than in simple halopyridines, necessitating the use of highly active catalyst systems, particularly those with bulky, electron-rich phosphine ligands that promote this crucial step.[9][10]

  • Regioselectivity: The C2 and C6 positions are electronically distinct due to the influence of the adjacent substituents. The C2-Br is ortho to the amino group, while the C6-Br is ortho to the ethoxy group. The primary amine at C3 can act as a directing group through coordination with the palladium center, potentially favoring oxidative addition at the proximal C2-Br bond.[11] Achieving selective mono-arylation, therefore, requires precise control over stoichiometry and reaction conditions to exploit this potential electronic and steric differentiation.

Optimizing Key Reaction Parameters: A Scientist's Perspective

Success in coupling this substrate hinges on the judicious selection of four key components:

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern protocols often favor combinations of a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a specialized phosphine ligand.[4] This approach allows for greater modularity and access to more active catalytic species.

  • Ligand: This is arguably the most critical variable. For electron-rich heteroaryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[9][10] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, while their electron-donating nature facilitates the final reductive elimination step.[10]

  • Base: The base plays a dual role: it facilitates the formation of a more nucleophilic boronate "ate" complex from the boronic acid and participates in the ligand exchange on the palladium center.[2][12][13] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃), especially for challenging couplings, as they more effectively promote the transmetalation step.[13]

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF are standard.[2] Often, a biphasic system with water is employed, which can accelerate the reaction and aid in the dissolution of the inorganic base.[14]

Experimental Protocols & Workflows

The following protocols provide robust starting points for both selective mono-arylation and exhaustive di-arylation. Researchers should consider these as foundational methods to be optimized for their specific coupling partners.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Glassware (Schlenk Flask/Vial) charge 2. Charge Solids (Substrate, Boronic Acid, Base) setup->charge inert 3. Purge with Inert Gas (Argon or Nitrogen) charge->inert solvents 4. Add Degassed Solvents inert->solvents catalyst 5. Add Catalyst/Ligand solvents->catalyst heat 6. Heat to Temperature (Vigorous Stirring) catalyst->heat monitor 7. Monitor Progress (TLC, LC-MS) heat->monitor cool 8. Cool to Room Temp. monitor->cool extract 9. Aqueous Work-up (Dilute & Extract) cool->extract dry 10. Dry & Concentrate extract->dry purify 11. Purify (Column Chromatography) dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[7]

Protocol 1: Selective Mono-Arylation

This protocol is designed to favor the formation of 2-Aryl-6-bromo-5-ethoxypyridin-3-amine by leveraging stoichiometric control and a highly active catalyst system.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.1 - 1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Toluene and Degassed Water (e.g., 4:1 v/v)

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add the degassed toluene and water via syringe.

    • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of the reaction solvent, and add this solution to the main reaction flask under a positive flow of inert gas.

    • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product. The reaction is typically complete within 4-16 hours.[15]

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Rationale and Scientist's Notes:

    • The use of only 1.1-1.2 equivalents of the boronic acid is critical to minimize the formation of the di-substituted product.

    • The Pd(OAc)₂/SPhos system is chosen for its high activity with electron-rich heteroaryl halides.[15] The 1:2 Pd-to-ligand ratio ensures the formation of the active catalytic species.

    • K₃PO₄ is a strong base that effectively promotes transmetalation without introducing competing nucleophiles.

Protocol 2: Symmetrical Di-Arylation

This protocol is designed to drive the reaction to completion, replacing both bromine atoms with the desired aryl group.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic Acid (2.5 - 3.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

    • 1,4-Dioxane and Degassed Water (e.g., 3:1 v/v)

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Inert Atmosphere: Purge the system with an inert gas.

    • Solvent Addition: Add the 1,4-dioxane and degassed water.

    • Reaction Execution: Stir the mixture and heat to reflux (approx. 100 °C) for 12-24 hours.[15]

    • Monitoring: Check for the complete disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.

    • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

  • Rationale and Scientist's Notes:

    • A large excess of the boronic acid (≥2.5 equiv) and a longer reaction time are used to ensure the second coupling occurs efficiently.

    • Pd(PPh₃)₄ is a reliable, albeit less active, catalyst suitable for less demanding transformations where high turnover is not the primary concern. It is used here as a robust option for driving the reaction to di-substitution.[16]

    • Na₂CO₃ is a sufficient base for this transformation, though K₃PO₄ or Cs₂CO₃ could be used to accelerate the reaction if needed.

Summary of Recommended Conditions

The table below provides a comparative overview of starting conditions for optimization.

EntryTarget ProductArylboronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Expected Outcome
1Mono-arylation 1.1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)100Selective formation of the mono-coupled product.[15]
2Di-arylation 2.5Pd(PPh₃)₄ (5)-Na₂CO₃ (3.0)Dioxane/H₂O (3:1)100Formation of the symmetrically di-coupled product.[15]
3Mono-arylation (Alternative) 1.2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane100High reactivity for challenging or hindered boronic acids.
4Di-arylation (High Activity) 3.0Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (4.0)1,4-Dioxane/H₂O100Faster conversion to the di-substituted product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source, oxidized ligand).2. Insufficiently strong base.3. Poor quality or decomposed boronic acid.1. Use fresh reagents. Ensure setup is properly inerted. Try a more robust pre-catalyst.2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Use fresh boronic acid or convert it to the more stable pinacol ester.
Formation of Homocoupled Biaryl (R²-R²) Reaction between two molecules of the boronic acid.Ensure thorough deoxygenation of solvents, as oxygen can promote this side reaction.
Formation of Debrominated Byproduct Protodeborylation of the boronic acid followed by reductive debromination of the substrate.Use rigorously dried and degassed solvents. Ensure the base is anhydrous if possible.
Poor Mono-arylation Selectivity Reaction conditions are too harsh, or boronic acid stoichiometry is too high.Reduce reaction temperature or time. Decrease equivalents of boronic acid to 1.05-1.1. Use a catalyst system known for high selectivity.

References

Application Note: A Protocol for the Selective Buchwald-Hartwig Mono-Amination of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of unsymmetrically substituted diaminopyridines, however, presents a significant challenge, particularly when starting from dihalogenated precursors. This application note provides a comprehensive guide and a detailed experimental protocol for the selective mono-amination of 2,6-Dibromo-5-ethoxypyridin-3-amine via the Buchwald-Hartwig cross-coupling reaction. We delve into the mechanistic principles that govern selectivity, explain the rationale behind the selection of catalysts, ligands, and bases, and offer a robust, step-by-step procedure designed for researchers in drug discovery and process development. Furthermore, a troubleshooting guide is included to address common experimental challenges, ensuring a reliable and reproducible synthesis of these high-value intermediates.

Introduction: The Synthetic Challenge

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4][5] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.[4][6]

However, the application of this powerful reaction to dihalogenated heterocyclic systems, such as this compound, introduces a critical challenge: regioselectivity . The presence of two chemically equivalent bromine atoms creates a competitive environment where the reaction can yield a mixture of the desired mono-aminated product, the di-aminated byproduct, and unreacted starting material. Controlling the reaction to favor selective mono-substitution is paramount for an efficient synthesis. This guide outlines a protocol where factors such as ligand sterics, reagent stoichiometry, and reaction temperature are carefully controlled to overcome this challenge.[7][8]

Mechanistic Rationale for Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[4][9] Understanding this cycle is key to rationally designing a selective reaction.

B_H_Catalytic_Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(X)L pd0->oa_complex + Ar-X Oxidative Addition amine_coord Amine Coordination [(Ar)Pd(X)L(R₂NH)] oa_complex->amine_coord + HNR₂ amido_complex Palladium Amido Complex (Ar)Pd(NR₂)L amine_coord->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ Product amido_complex->product

Figure 1: The Buchwald-Hartwig Catalytic Cycle. The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the C-N coupled product and regenerates the catalyst.[4][10]

The key to achieving mono-amination lies in modulating the reactivity of the initially formed product, 6-Amino-2-bromo-5-ethoxypyridin-3-amine, preventing it from re-entering the catalytic cycle. This is primarily achieved by:

  • Steric Hindrance: Employing bulky biarylphosphine ligands, such as XPhos or BrettPhos, creates a sterically crowded environment around the palladium center.[11] This steric bulk makes the oxidative addition step significantly slower for the already substituted (and therefore more hindered) mono-aminated product compared to the starting di-bromo material.

  • Stoichiometry Control: Using a slight excess of the dibromo-pyridine substrate relative to the amine nucleophile ensures that the amine is consumed before significant di-amination can occur.

Protocol: Selective Mono-amination with Morpholine

This protocol details the selective coupling of this compound with morpholine. Morpholine is chosen as a representative secondary amine nucleophile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Suggested PurityNotes
This compoundC₇H₈Br₂N₂O311.96>97%Substrate (Limiting Reagent)
MorpholineC₄H₉NO87.12>99%Nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72>97%Palladium Source
XPhosC₃₃H₄₉P476.72>98%Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10>98%Base; handle in a glovebox as it is hygroscopic.
TolueneC₇H₈92.14AnhydrousReaction Solvent

Experimental Workflow

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Substrate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 reac1 Add anhydrous Toluene and Morpholine via syringe prep2->reac1 reac2 Heat reaction mixture at 100 °C with stirring reac1->reac2 reac3 Monitor reaction progress by TLC or LC-MS reac2->reac3 work1 Cool to RT, quench with saturated NH₄Cl(aq) reac3->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Dry organic layer (Na₂SO₄), filter, and concentrate work2->work3 purify Purify by flash column chromatography work3->purify

Figure 2: Experimental Workflow. The procedure involves careful setup under an inert atmosphere, followed by the reaction, work-up, and final purification.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[12]

  • Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.21 mmol, 1.0 equiv).

  • Catalyst/Ligand/Base Addition: In a glovebox, add Pd₂(dba)₃ (59 mg, 0.064 mmol, 2 mol% Pd), XPhos (92 mg, 0.193 mmol, 6 mol%), and sodium tert-butoxide (432 mg, 4.49 mmol, 1.4 equiv) to the Schlenk flask.

  • Inerting: Seal the flask with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (15 mL) via syringe. Begin stirring. Add morpholine (0.25 mL, 2.89 mmol, 0.9 equiv) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the morpholine is consumed. The goal is to stop the reaction upon full conversion of the limiting reagent (morpholine) to prevent di-substitution.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired mono-aminated product.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems observed in Buchwald-Hartwig aminations.[13][14]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently anhydrous/anaerobic conditions.3. Impure reagents or solvent.1. Use a fresh palladium source/ligand or consider a more stable pre-catalyst (e.g., XPhos Pd G3).[15]2. Ensure proper Schlenk/glovebox technique. Dry solvent over molecular sieves.3. Purify starting materials and use high-purity, anhydrous solvents.
Significant Di-amination Product 1. Reaction run for too long.2. Stoichiometry of amine is >1.0 equivalent.3. Ligand is not bulky enough to prevent the second coupling.1. Monitor the reaction closely and stop as soon as the limiting amine is consumed.2. Re-verify calculations and ensure amine is the limiting reagent (0.85-0.95 equiv).3. Switch to an even bulkier ligand if the issue persists.
Formation of Dehalogenated Byproduct 1. Presence of water or other protic impurities.2. Beta-hydride elimination from the amine (less common for morpholine).[4]1. Ensure all reagents and solvents are rigorously dried.2. This is an inherent side reaction pathway; optimizing for faster C-N reductive elimination (e.g., via ligand choice) can minimize it.
Inconsistent Results 1. Base quality can vary; NaOtBu is very hygroscopic.2. Stirring rate is insufficient, especially in larger-scale reactions.[15][16]1. Use a fresh bottle of base or titrate to determine its activity. Store and handle strictly under inert atmosphere.2. Ensure vigorous stirring to maintain a homogeneous mixture of the solid base and the solution.

References

Application Notes and Protocols: Derivatization of the Amino Group in 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Strategic Modification of a Privileged Scaffold

2,6-Dibromo-5-ethoxypyridin-3-amine is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The strategic positioning of its substituents—two bromo groups, an ethoxy group, and a primary amino group—offers multiple handles for chemical modification. The amino group, in particular, is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties, biological activity, and reactivity in subsequent transformations.

This guide provides a comprehensive overview of common and effective strategies for the derivatization of the amino group of this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution. The pyridine ring's electron-deficient nature, a consequence of the nitrogen heteroatom's electronegativity, significantly influences the reactivity of its substituents.[1] This guide will address the specific challenges and considerations arising from this electronic environment.

Chemical Reactivity Considerations

The reactivity of the 3-amino group is tempered by the electronic effects of the surrounding substituents. The two bromine atoms at the 2- and 6-positions are strongly electron-withdrawing by induction, which decreases the nucleophilicity of the amino group. Conversely, the ethoxy group at the 5-position is electron-donating through resonance. This interplay of electronic effects necessitates careful selection of reaction conditions to achieve efficient derivatization.

I. N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This can serve to protect the amino group, or the introduced acyl moiety can be a crucial component of the target molecule's pharmacophore.

Scientific Rationale

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. Given the reduced nucleophilicity of the amino group in our substrate, more reactive acylating agents or the use of a base to deprotonate the amine may be necessary.[2]

Protocol 1: Acylation using Acyl Chlorides

This protocol is suitable for the introduction of a variety of acyl groups.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Protocol 2: Acylation using Carboxylic Anhydrides

Acetic anhydride is a common and cost-effective reagent for acetylation.

Materials:

  • This compound

  • Acetic anhydride (1.2 eq)

  • Pyridine (as solvent and base) or a non-basic solvent with a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor by TLC.[3]

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.[4]

Parameter Acyl Chloride Method Carboxylic Anhydride Method
Reactivity HighModerate
Byproducts HCl (neutralized by base)Carboxylic acid
Conditions Mild (0 °C to RT)Mild (RT)
Scope Broad range of acyl groupsPrimarily for acetylation

II. N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are a critical functional group in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anticonvulsant drugs.

Scientific Rationale

Similar to acylation, N-sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamide is generally very stable. For electron-deficient amines, a base is typically required to facilitate the reaction.

Protocol 3: Sulfonylation using Sulfonyl Chlorides

This is the most common method for the synthesis of sulfonamides.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Pyridine (as solvent and base) or Dichloromethane (DCM) with Triethylamine (TEA) (1.5 eq)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine or DCM.

  • If using DCM, add TEA (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) portion-wise or dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with 1M HCl (if pyridine was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.[5]

III. N-Alkylation and N-Arylation: Expanding the Molecular Framework

N-alkylation and N-arylation introduce carbon-based substituents directly onto the nitrogen atom, significantly increasing molecular complexity. These reactions are often more challenging than acylation or sulfonylation due to the lower electrophilicity of alkyl and aryl halides.

Scientific Rationale

N-Alkylation typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile. Due to the reduced nucleophilicity of the substrate, stronger alkylating agents (e.g., alkyl iodides) or more forcing conditions may be required. Over-alkylation to form the tertiary amine can be a competing reaction.

N-Arylation often requires metal catalysis, with the Buchwald-Hartwig amination being the state-of-the-art method.[6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide range of amines and aryl halides.[6][7]

Protocol 4: Reductive Amination (for N-Alkylation)

Reductive amination is a two-step, one-pot process that is often milder than direct alkylation with alkyl halides. It involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

  • Solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Acetic acid (catalytic to 1.1 eq)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the reducing agent (STAB is often preferred for its mildness and selectivity) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.[8]

Protocol 5: Buchwald-Hartwig Amination (for N-Arylation)

This powerful cross-coupling reaction enables the formation of an N-aryl bond.

Materials:

  • This compound

  • Aryl halide or triflate (e.g., bromobenzene, iodobenzene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.

  • Add the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.2 eq) and the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[9]

Visualization of Workflows

General Derivatization Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound acylation N-Acylation start->acylation Acyl Halide or Anhydride sulfonylation N-Sulfonylation start->sulfonylation Sulfonyl Chloride alkylation N-Alkylation start->alkylation Aldehyde/Ketone + Reducing Agent arylation N-Arylation start->arylation Aryl Halide + Pd Catalyst amide Amide Derivative acylation->amide sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide alkylamine N-Alkyl Derivative alkylation->alkylamine arylamine N-Aryl Derivative arylation->arylamine

Caption: Workflow for amino group derivatization.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine Ar-Pd(II)-NHR'R''₂⁺X⁻ AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)-NR'R''(L)₂ Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine R'R''NH Amine->AmineCoord

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Conclusion

The derivatization of the amino group in this compound opens a gateway to a vast chemical space with significant potential in drug discovery and materials science. The protocols outlined in this guide provide robust and versatile methods for achieving N-acylation, N-sulfonylation, N-alkylation, and N-arylation. The choice of method will depend on the desired final product and the specific reactivity of the chosen coupling partner. Careful consideration of the electronic nature of the starting material and adherence to the detailed protocols will ensure successful and reproducible derivatization.

References

Application Notes and Protocols: Leveraging 2,6-Dibromo-5-ethoxypyridin-3-amine in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Targeted Therapeutics with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is ingeniously constructed from three fundamental components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4] Upon cellular entry, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[4]

This guide provides an in-depth exploration of the versatile chemical scaffold, 2,6-Dibromo-5-ethoxypyridin-3-amine , and its potential applications in the rational design and synthesis of novel PROTACs. We will delve into its unique structural features that allow for its use as both a core scaffold for developing new POI ligands and as a versatile component for linker synthesis.

The Strategic Advantage of this compound in PROTAC Design

The chemical structure of this compound offers several strategic advantages for PROTAC development. The two bromine atoms at the 2 and 6 positions of the pyridine ring provide orthogonal handles for sequential and selective cross-coupling reactions.[5] This allows for the controlled introduction of different chemical moieties, a crucial feature for PROTAC synthesis. The primary amine at the 3-position serves as a convenient point for linker attachment through well-established amide bond formation or other conjugation chemistries.[6] Furthermore, the substituted pyridine core can be exploited as a novel scaffold for the development of ligands for various POIs, particularly kinases, where pyridine-based structures are prevalent.[7][8][9]

The ethoxy group at the 5-position can also influence the physicochemical properties of the resulting PROTAC, potentially impacting its solubility, cell permeability, and metabolic stability. This multi-functional nature of this compound makes it a valuable building block for creating diverse libraries of PROTACs for screening and optimization.

Visualization of PROTAC Assembly using this compound

PROTAC_Assembly cluster_scaffold Core Scaffold cluster_functionalization Scaffold Functionalization cluster_protac_synthesis PROTAC Synthesis Scaffold This compound POI_Ligand POI Binding Moiety (via Cross-Coupling at C6-Br) Scaffold->POI_Ligand Step 1: Selective Cross-Coupling Linker_Attachment Linker Attachment Point (C2-Br or C3-NH2) Scaffold->Linker_Attachment Step 2: Linker Attachment Point Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Linker Linker Synthesis Linker_Attachment->Linker Linker->Final_PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Linker PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

References

The Strategic Utility of 2,6-Dibromo-5-ethoxypyridin-3-amine as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

In the landscape of medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds is a cornerstone for identifying new therapeutic agents.[1][2][3][4] The unique three-dimensional arrangements and electronic properties of these structures provide a rich foundation for interaction with biological targets.[1] 2,6-Dibromo-5-ethoxypyridin-3-amine emerges as a highly promising, yet underexplored, precursor for the synthesis of diverse heterocyclic systems. Its strategic placement of reactive handles—two distinct bromine atoms and a primary amine—offers a gateway to a multitude of chemical transformations and the rapid generation of compound libraries. This application note will detail the potential of this building block, with a focus on its application in the synthesis of pyrido[3,2-b][5][6]oxazines, a class of heterocycles with known biological relevance.[7][8][9][10]

The Synthetic Potential of this compound

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atoms at the 2- and 6-positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][11][12][13][14][15][16][17][18][19][20][21][22][23] The primary amino group at the 3-position, ortho to one of the bromine atoms, is poised for intramolecular cyclization reactions, enabling the formation of fused heterocyclic rings. The ethoxy group at the 5-position provides a point of steric and electronic modulation, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

A key synthetic strategy involves a two-step process: an initial intramolecular cyclization to form a fused ring system, followed by the functionalization of the remaining bromine atom. This approach allows for the creation of a diverse library of compounds from a single, advanced intermediate.

Proposed Synthesis of a Pyrido[3,2-b][6][7]oxazine Library

This section outlines a proposed synthetic pathway for the generation of a library of substituted 8-bromo-7-ethoxy-3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazines, which can then be further diversified.

Part 1: Intramolecular Buchwald-Hartwig Amination for Ring Formation

The first step in our proposed synthesis is an intramolecular Buchwald-Hartwig amination to construct the pyrido[3,2-b][5][6]oxazine core. This reaction would involve the coupling of the endocyclic nitrogen of the amino group with the bromine atom at the 2-position, facilitated by a palladium catalyst.

Protocol 1: Synthesis of 8-bromo-7-ethoxy-3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazine

Reaction Principle:

The intramolecular Buchwald-Hartwig amination proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[12]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)[11]

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)[11]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)[11]

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

With the 8-bromo-7-ethoxy-3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazine intermediate in hand, the remaining bromine atom at the 8-position can be functionalized using a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups.

Protocol 2: Suzuki-Miyaura Coupling of 8-bromo-7-ethoxy-3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazine

Reaction Principle:

The Suzuki-Miyaura coupling involves the reaction of the organobromide with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.[5][15][16][18][20]

Materials:

  • 8-bromo-7-ethoxy-3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5][16]

  • Base (e.g., potassium carbonate, potassium phosphate)[5][15]

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)[5][15]

Procedure:

  • In a reaction vessel, combine 8-bromo-7-ethoxy-3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., potassium carbonate, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide hypothetical starting conditions for the proposed reactions, based on established protocols for similar substrates.[5][11][12][15]

Table 1: Recommended Starting Conditions for Intramolecular Buchwald-Hartwig Amination

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%)
Base Sodium tert-butoxide (1.5 eq)
Solvent Toluene
Temperature 100 °C
Time 12-24 hours

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Time 12-18 hours

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Diversification A This compound B Intramolecular Buchwald-Hartwig Amination A->B Pd(OAc)₂, Xantphos, NaOtBu, Toluene, 100°C C 8-bromo-7-ethoxy-3,4-dihydro- 2H-pyrido[3,2-b][1,4]oxazine B->C D 8-bromo-7-ethoxy-3,4-dihydro- 2H-pyrido[3,2-b][1,4]oxazine E Suzuki-Miyaura Cross-Coupling D->E Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C F Substituted Pyrido[3,2-b][1,4]oxazine Library E->F

Caption: Proposed synthetic workflow for the synthesis of a pyrido[3,2-b][5][6]oxazine library.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The strategic arrangement of its functional groups allows for a modular and efficient approach to the construction of complex molecular architectures, such as the pyrido[3,2-b][5][6]oxazine scaffold. The proposed synthetic protocols, based on well-established palladium-catalyzed cross-coupling reactions, provide a clear pathway for the generation of diverse compound libraries for screening in drug discovery programs. Further exploration of the reactivity of this precursor is warranted and is expected to yield a rich variety of novel heterocyclic entities with potential therapeutic applications.

References

Application Note: Strategic Sonogashira Coupling of 2,6-Dibromo-5-ethoxypyridin-3-amine for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] Its application in the synthesis of pharmaceuticals, natural products, and advanced organic materials is extensive due to its operational simplicity and functional group tolerance.[1][3][4] This guide provides a detailed examination of the Sonogashira coupling as applied to the challenging substrate, 2,6-Dibromo-5-ethoxypyridin-3-amine . This electron-rich, di-halogenated pyridine presents unique considerations regarding reactivity and chemoselectivity. We offer field-proven protocols for achieving both selective mono-alkynylation and exhaustive di-alkynylation, complete with mechanistic insights, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanistic Considerations

The Sonogashira coupling typically employs a dual-catalyst system comprising a palladium complex and a copper(I) salt.[5][6] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

The Catalytic Cycles

The broadly accepted mechanism involves a palladium cycle and a copper cycle operating in concert.[7]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Copper Cycle : The terminal alkyne is deprotonated by a base, often an amine, and reacts with the copper(I) salt to form a copper(I) acetylide.[8] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The acetylide group is transferred from the copper acetylide to the Pd(II) complex.

  • Reductive Elimination : The final step involves the reductive elimination of the product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Copper-free variants of the Sonogashira reaction have also been developed to mitigate the formation of alkyne homocoupling (Glaser coupling) byproducts.[4][9][10] In these systems, the base is typically strong enough to deprotonate the alkyne directly, allowing it to interact with the palladium center without a copper intermediary.[11]

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) transmetal->pd_alkyne_complex cu_catalyst Cu(I)Br transmetal->cu_catalyst red_elim Reductive Elimination pd_alkyne_complex->red_elim red_elim->pd0 product Ar-C≡CR red_elim->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide  + Cu(I)Br - H-Base⁺Br⁻ base Base (e.g., Et₃N) cu_acetylide->transmetal

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Substrate-Specific Challenges

The structure of This compound introduces several challenges that must be addressed for a successful coupling:

  • Chemoselectivity : The presence of two bromine atoms at the C2 and C6 positions allows for mono- or di-alkynylation. The reactivity of halogens on a pyridine ring typically follows the order C4 > C2/C6 > C3/C5. Since both bromines are in electronically similar and reactive positions, achieving selective mono-coupling requires careful control over reaction stoichiometry and temperature to prevent over-reaction.[12][13]

  • Electronic Effects : The substrate is highly electron-rich due to the strong electron-donating effects of the amino (-NH₂) and ethoxy (-OEt) groups. This increased electron density on the pyridine ring can slow down the rate-limiting oxidative addition step, potentially requiring higher temperatures or more active catalyst systems.[14]

  • Catalyst Coordination : The pyridine ring nitrogen and the exocyclic amino group can act as ligands, coordinating to the palladium center and potentially inhibiting its catalytic activity. The use of bulky phosphine ligands is often necessary to prevent this inhibition and favor the desired catalytic pathway.

Recommended Protocols and Conditions

Successful coupling of this compound hinges on the desired outcome: selective mono-alkynylation or exhaustive di-alkynylation. The following protocols provide robust starting points for both transformations.

Summary of Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction. The following table summarizes recommended components based on literature precedents for similar aminobromopyridine substrates.[15][16][17]

Parameter Recommendation for Mono-alkynylation Recommendation for Di-alkynylation Rationale & Comments
Palladium Source Pd(PPh₃)₂Cl₂ Pd(CF₃COO)₂Pd(PPh₃)₂Cl₂ Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a stable, reliable Pd(II) pre-catalyst that is reduced in situ.[1] For the more demanding di-coupling, Pd(PPh₃)₄, a Pd(0) source, can sometimes offer higher activity.
Ligand PPh₃ (Triphenylphosphine)PPh₃PPh₃ is a standard, effective ligand. It is often included with the palladium source or added separately (e.g., 2 mol eq. relative to Pd).[15][17]
Co-catalyst CuI (Copper(I) Iodide)CuIEssential for the classical Sonogashira mechanism. Use of copper-free conditions is possible but may require stronger bases and more specialized ligands.[18]
Base Et₃N (Triethylamine) DIPA (Diisopropylamine)Et₃NAmine bases serve both to neutralize the HBr byproduct and as a solvent or co-solvent. Et₃N is a standard and effective choice.[15][19]
Solvent THF (Tetrahydrofuran) DMF (Dimethylformamide)DMFTHF is suitable for lower temperature reactions. DMF is preferred for higher temperatures required for di-coupling due to its higher boiling point and excellent solvating properties.[15]
Temperature 25 - 60 °C80 - 100 °CLower temperatures are crucial for maximizing selectivity for the mono-adduct. Higher temperatures are necessary to drive the reaction to completion for the di-adduct.[15][17]
Alkyne eq. 1.0 - 1.2 equivalents2.2 - 2.5 equivalentsStoichiometry is the primary tool for controlling selectivity. A slight excess is used for mono-coupling, while a definitive excess is needed for di-coupling.
Protocol 1: Selective Mono-Alkynylation

This protocol is designed to favor the formation of the mono-substituted product by carefully controlling stoichiometry and temperature.

Step-by-Step Methodology:

  • Inert Atmosphere : To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), copper(I) iodide (CuI, 2-5 mol%), and the solvent (e.g., THF/Et₃N, 3:1 v/v).

  • Degassing : Stir the resulting suspension and degas thoroughly by bubbling the inert gas through the mixture for 15-20 minutes. This is critical to prevent oxygen-induced homocoupling of the alkyne.

  • Alkyne Addition : Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction Monitoring : Stir the reaction at room temperature (or with gentle heating up to 60 °C if necessary). Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Exhaustive Di-Alkynylation

This protocol employs a stoichiometric excess of the alkyne and higher temperatures to drive the reaction to completion, yielding the di-substituted product.

Step-by-Step Methodology:

  • Inert Atmosphere : To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Seal the system and establish an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%), copper(I) iodide (CuI, 5-10 mol%), and the solvent (e.g., DMF) and base (e.g., Et₃N, 3-4 eq).

  • Degassing : Stir and thoroughly degas the mixture for 15-20 minutes.

  • Alkyne Addition : Add the terminal alkyne (2.2 - 2.5 eq) dropwise via syringe.

  • Reaction & Monitoring : Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS, tracking the disappearance of the mono-alkynylated intermediate and the appearance of the final di-alkynylated product.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification : Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The higher boiling point of DMF may require high-vacuum removal. Purify the crude product by flash column chromatography.

Sonogashira_Workflow start Select Desired Product mono Mono-Alkynylation start->mono di Di-Alkynylation start->di cond_mono Conditions: - Alkyne: ~1.1 eq - Temp: 25-60 °C - Solvent: THF mono->cond_mono Target cond_di Conditions: - Alkyne: >2.2 eq - Temp: 80-100 °C - Solvent: DMF di->cond_di Target protocol1 Execute Protocol 1 cond_mono->protocol1 protocol2 Execute Protocol 2 cond_di->protocol2

Caption: Decision workflow for selective Sonogashira coupling.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed). 2. Insufficient temperature for the electron-rich substrate. 3. Presence of oxygen.1. Use a fresh catalyst source. Ensure rigorous degassing. 2. Gradually increase the reaction temperature. 3. Improve inert gas purging and degassing procedure.
Alkyne Homocoupling 1. Oxygen present in the reaction mixture, facilitating Glaser coupling.[20] 2. Copper catalyst concentration too high.1. Degas solvent and reaction mixture thoroughly. Maintain a positive inert gas pressure. 2. Reduce CuI loading. Consider a copper-free protocol.[18]
Mixture of Mono/Di Products 1. (For mono-coupling) Temperature is too high or reaction time is too long. 2. (For di-coupling) Insufficient alkyne or reaction not at completion.1. Lower the reaction temperature and monitor carefully by TLC/LC-MS to stop at the optimal time. 2. Increase equivalents of alkyne and/or reaction time/temperature.
Debromination Side Product 1. Base is too strong or temperature is too high. 2. Presence of water or other protic sources.1. Switch to a milder base. Lower the reaction temperature. 2. Use anhydrous solvents and reagents.
Black Precipitate (Pd Black) Catalyst has decomposed and precipitated out of solution.1. Ensure proper ligand-to-metal ratio. 2. Lower the reaction temperature. 3. Use a more robust ligand if the problem persists.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Inhibition in Reactions of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-5-ethoxypyridin-3-amine. This challenging substrate is a valuable building block, but its unique electronic and structural features frequently lead to catalyst inhibition and low yields in common cross-coupling reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the primary cause?

The primary reason for failure in palladium-catalyzed cross-coupling reactions with this substrate is catalyst inhibition . The this compound molecule possesses two key features that act as potent catalyst poisons:

  • The Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively sequestering the catalyst and halting the reaction.[1][2][3]

  • The C3-Amino Group: The amino group also has a lone pair of electrons and can act as a Lewis base, coordinating to the palladium catalyst and interfering with its activity.[1][4]

The combination of these two functionalities makes this substrate particularly challenging.

Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium clusters.[2] For a substrate like this compound, this is often triggered by:

  • Insufficient Ligand Protection: If the ligand is not bulky enough, it cannot effectively shield the palladium center from coordination with the substrate's nitrogen atoms. This can lead to unstable intermediates that decompose.

  • High Temperatures: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways.[2]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation to inactive Pd(II) species by residual oxygen in the reaction mixture.[2]

Mitigation Strategies:

  • Use Bulky Ligands: Employ sterically hindered and electron-rich phosphine ligands.

  • Optimize Temperature: Screen a range of temperatures to find a balance between reaction rate and catalyst stability.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Q3: Which palladium catalyst, ligand, and base combination is a good starting point for a Suzuki coupling with this substrate?

Given the challenging nature of this compound, a robust catalytic system is required from the outset. Standard conditions using catalysts like Pd(PPh₃)₄ are likely to fail. A more effective starting point would be:

ComponentRecommendationRationale
Palladium Pre-catalyst G3 or G4 Buchwald Pre-catalysts (e.g., XPhos Pd G3)These pre-catalysts are designed for challenging substrates. They are air-stable and efficiently generate the active Pd(0) species under reaction conditions, often leading to more reproducible results.
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos)These ligands are sterically demanding, which helps to prevent the pyridine nitrogen from coordinating to the palladium center and poisoning the catalyst.[2][3] Their electron-rich nature also promotes the oxidative addition step.
Base K₃PO₄ or Cs₂CO₃These are strong inorganic bases that are generally effective in Suzuki couplings.[5] They are often more compatible with sensitive functional groups than strong organic bases like NaOt-Bu.
Solvent Dioxane/Water or Toluene/Water mixturesThe aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[6][7]

Experimental Workflow: Troubleshooting Catalyst Inhibition

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Outcome Start Reaction Failure: Low Yield / No Conversion Check_Catalyst Is Catalyst Inhibition Suspected? (e.g., Pd Black Formation) Start->Check_Catalyst Change_Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Change_Precatalyst Use Advanced Pre-catalyst (e.g., G3/G4 Buchwald) Change_Ligand->Change_Precatalyst Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃) Change_Precatalyst->Optimize_Base Optimize_Solvent Vary Solvent System (Dioxane/H₂O, Toluene/H₂O) Optimize_Base->Optimize_Solvent Lower_Temp Lower Reaction Temperature Optimize_Solvent->Lower_Temp Success Successful Reaction: Improved Yield Lower_Temp->Success G pd0 Pd(0)L₂ Active Catalyst oxidative_addition Ar-Pd(II)-X(L)₂ Oxidative Addition Complex pd0->oxidative_addition Ar-X inactive_complex {[Pd(0)L(Substrate)] | Inactive Complex} pd0->inactive_complex Coordination amine_coordination [Ar-Pd(II)(HNR₂)(L)₂]⁺X⁻ Amine Complex oxidative_addition->amine_coordination + HNR₂ deprotonation Ar-Pd(II)(NR₂)(L)₂ Amido Complex amine_coordination->deprotonation - HX, + Base reductive_elimination Product (Ar-NR₂) + Pd(0)L₂ deprotonation->reductive_elimination Reductive Elimination reductive_elimination->pd0 substrate Substrate 2,6-Dibromo-5-ethoxy pyridin-3-amine

References

Technical Support Center: Purification of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-Dibromo-5-ethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions related to the purification of this compound from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with scientifically sound and field-proven insights to overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product has a low yield after purification.

  • Possible Cause 1: Incomplete Reaction or Side Reactions. The synthesis of halogenated pyridines can sometimes be incomplete or accompanied by the formation of byproducts, which can complicate purification and reduce the yield of the desired product.[1][2][3]

  • Solution: Before starting the purification, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions.

  • Possible Cause 2: Product Loss During Extraction. The product may be partially soluble in the aqueous phase during workup, leading to significant losses.

  • Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer. The pH of the aqueous layer should be adjusted to ensure the amine is in its free base form, which is more soluble in organic solvents.

  • Possible Cause 3: Suboptimal Chromatography Conditions. Using an inappropriate solvent system or stationary phase can lead to poor separation and loss of product during column chromatography.

  • Solution: Systematically optimize your chromatography conditions using TLC first. A good solvent system should give your product an Rf value of around 0.3-0.4. For basic compounds like this amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can prevent tailing and improve separation on silica gel.[4]

Issue 2: My TLC plate shows multiple spots, and I can't separate my product from an impurity.

  • Possible Cause 1: Isomeric Impurities. The bromination of substituted pyridines can sometimes lead to the formation of isomers that have very similar polarities to the desired product, making them difficult to separate.

  • Solution: Try a variety of solvent systems with different polarities and selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might improve separation. If co-elution is still an issue, consider using a different stationary phase, such as alumina, or employing preparative High-Performance Liquid Chromatography (HPLC) for challenging separations.[5]

  • Possible Cause 2: Over- or Under-brominated Byproducts. The reaction may have produced species with more or fewer bromine atoms than the target molecule.[2]

  • Solution: These impurities usually have different polarities and can be separated by optimizing the column chromatography conditions. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective in separating components with different polarities.

Issue 3: The purified product is not stable and decomposes over time.

  • Possible Cause: Presence of Acidic Impurities. Trace amounts of acid from the reaction or purification steps can catalyze the decomposition of the amine.

  • Solution: Ensure that all residual acid is removed during the workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. When performing column chromatography on silica gel (which is acidic), the addition of a small amount of triethylamine to the eluent can help neutralize the stationary phase and prevent product degradation.[4] Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

The most common and effective methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is the preferred method for separating the desired product from impurities with different polarities. A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective method for obtaining a high-purity final product. The key is to find a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[6]

Workflow for Choosing a Purification Method

Purification_Workflow start Crude Product Analysis (TLC/LC-MS) is_major Is the desired product the major component? start->is_major is_solid Is the crude product a solid? is_major->is_solid Yes column Perform Column Chromatography is_major->column No recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_solid->column No purity_check Check Purity (NMR, LC-MS) recrystallization->purity_check column->purity_check

Caption: Decision tree for selecting the appropriate purification method.

Q2: How do I select the right solvent system for column chromatography?

The ideal solvent system for column chromatography is best determined by running a series of TLCs with different solvent mixtures.

Solvent System (Hexane:Ethyl Acetate) Observation on TLC Recommendation
9:1Product spot remains at the baseline (Rf ≈ 0).Increase eluent polarity.
7:3Product spot has an Rf of 0.3-0.4 with good separation from impurities.Optimal starting point for column chromatography.
1:1Product spot is at the top of the plate (Rf > 0.8).Decrease eluent polarity.

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection

  • Prepare TLC Plate: Spot a small amount of the crude reaction mixture onto a silica gel TLC plate.

  • Develop Plates: Place the TLC plate in developing chambers containing different ratios of hexane and ethyl acetate.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analyze: The solvent system that provides good separation between the desired product and impurities, with an Rf value of approximately 0.3-0.4 for the product, is the ideal choice for column chromatography.

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q4: Are there any specific safety precautions I should take during the purification?

Yes, proper safety measures are essential when working with halogenated organic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling solvent vapors or dust from the silica gel.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Halogenated organic waste should be collected separately.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow prep Prepare Slurry (Silica Gel + Non-polar Solvent) pack Pack the Column prep->pack load Load Sample (dissolved in minimal solvent) pack->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

References

Technical Support Center: Synthesis of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Dibromo-5-ethoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide field-proven insights and actionable troubleshooting strategies to enhance yield, purity, and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My TLC analysis of the crude reaction mixture shows a major spot corresponding to a tribrominated product (M+80 vs. desired product). How can I prevent this over-bromination?

Answer: This is a classic case of over-bromination, a common side reaction when dealing with highly activated aromatic systems.[1][2] The starting material, 5-ethoxypyridin-3-amine, is strongly activated by both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, which direct electrophilic substitution to the ortho and para positions. The combined activating effect makes the C4 position susceptible to bromination after the desired C2 and C6 positions are substituted.

Root Causes & Corrective Actions:

  • Stoichiometry of Brominating Agent: The use of excess brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is the most direct cause.

    • Solution: Carefully control the stoichiometry. Use no more than 2.0 to 2.1 equivalents of the brominating agent. It is often preferable to have a small amount of unreacted mono-bromo intermediate than to form the difficult-to-remove tribromo impurity.

  • Rate of Addition & Localized High Concentrations: Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.

    • Solution: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile.

  • Reaction Temperature: Electrophilic aromatic bromination is an exothermic process.[1] Higher temperatures increase the reaction rate indiscriminately, favoring over-bromination.

    • Solution: Maintain strict temperature control. Initiate the reaction at 0°C or even lower (-10°C to 0°C) and allow it to proceed at that temperature for the duration of the addition. Let the reaction slowly warm to room temperature only if TLC indicates incomplete conversion.

Question 2: My final product is contaminated with a more polar impurity, which I suspect is 2,6-Dibromo-5-hydroxypyridin-3-amine. What causes this and how can it be avoided?

Answer: The formation of the 5-hydroxy analog is due to the acid-catalyzed cleavage (de-ethylation) of the ethoxy ether bond.[3] This side reaction is particularly prevalent when using brominating agents that generate strong acids as byproducts.

Mechanistic Insight & Prevention:

  • Source of Acid: When using N-Bromosuccinimide (NBS), succinimide is formed as a byproduct. However, if any HBr is generated (for instance, from a radical side-reaction or moisture), it can protonate the ether oxygen, initiating cleavage.[4] Using molecular bromine (Br₂) in solvents like acetic acid also creates a strongly acidic environment.

  • Preventative Measures:

    • Choice of Brominating Agent: NBS is generally preferred over Br₂ for substrates sensitive to strong acids because it can mitigate the buildup of HBr.[5][6]

    • Acid Scavengers: Include a non-nucleophilic acid scavenger in the reaction mixture. A common choice is to add a small amount of sodium bicarbonate or barium carbonate to neutralize any in-situ generated acid.[6]

    • Solvent Choice: Using a non-protic solvent like acetonitrile or dichloromethane can reduce the likelihood of ether cleavage compared to protic acids like acetic acid.[7]

    • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water can exacerbate acid-mediated side reactions.[6]

Question 3: The reaction is sluggish, and after workup, I've isolated significant amounts of mono-brominated intermediates (e.g., 2-bromo-5-ethoxypyridin-3-amine). What's going wrong?

Answer: Incomplete bromination indicates that the reaction has not gone to completion. This can be due to insufficient reactivity of the brominating agent or deactivation of the substrate.

Troubleshooting Steps:

  • Reagent Purity: N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly (cool, dry, and dark), leading to lower reactivity.[5]

    • Solution: Use freshly recrystallized NBS for best results.[5][6] Impure, yellowish NBS can give unreliable outcomes.[5]

  • Insufficient Activation: While unlikely for this substrate, if the amino group is protonated by a strong acid, its activating effect is nullified, turning it into a deactivating -NH₃⁺ group.

    • Solution: Ensure the reaction is not overly acidic, especially at the start. If using a system that requires an acid catalyst, ensure the amount is truly catalytic and does not neutralize the primary activating group.

  • Reaction Time and Temperature: The reaction may simply need more time or gentle warming to proceed to the dibrominated stage.

    • Solution: Monitor the reaction closely by TLC. If the formation of the product stalls at the mono-bromo stage at 0°C, allow the reaction to warm slowly to room temperature and continue monitoring for another 1-2 hours.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the best brominating agent for this synthesis: NBS or molecular bromine (Br₂)?

    • A: N-Bromosuccinimide (NBS) is generally the superior choice for this substrate. It provides a low, constant concentration of Br₂ through its reaction with trace HBr, which helps control the reaction rate and selectivity, minimizing over-bromination.[4][8] Furthermore, it avoids the highly acidic conditions often associated with using Br₂ in solvents like acetic acid, thus reducing the risk of de-ethylation.[3]

  • Q: How critical is the choice of solvent?

    • A: The solvent plays a crucial role. Acetonitrile is an excellent choice as it is polar enough to dissolve the starting materials and NBS, but is aprotic, minimizing acid-catalyzed side reactions.[7] Dichloromethane is also a viable option. Using protic solvents like acetic acid or alcohols should be done with caution due to the increased risk of de-ethylation.

  • Q: What are the most critical process parameters to monitor?

    • A: The three most critical parameters are:

      • Temperature: To control exotherms and prevent side reactions.

      • Stoichiometry: To prevent over-bromination.

      • Rate of Addition: To maintain low electrophile concentration and ensure selectivity.

  • Q: How can I reliably identify the main side products?

    • A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.

      • LC-MS: Will easily distinguish the starting material, mono-bromo, di-bromo (product), tri-bromo, and de-ethylated species by their unique molecular weights.

      • ¹H NMR: Can confirm the structures. The tribromo-adduct will lack a proton signal in the aromatic region. The de-ethylated product will show a broad -OH peak instead of the characteristic ethyl quartet and triplet, and its aromatic proton signal will likely be shifted.

Part 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound by controlling the key side reactions.

Materials:

  • 5-ethoxypyridin-3-amine (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (2.05 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 5-ethoxypyridin-3-amine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material). Stir under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Rationale: This is the most critical step for controlling the reaction's exotherm and selectivity.[1]

  • NBS Addition: Add recrystallized NBS (2.05 eq) portion-wise over 1 hour, ensuring the internal temperature does not rise above 5°C. Rationale: Slow, portion-wise addition prevents localized high concentrations of brominating agent, minimizing the formation of the tribromo- side product.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS. If the reaction is incomplete, allow it to warm to room temperature and stir for another 1-2 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate to destroy any remaining active bromine species.

  • Workup:

    • Add saturated aqueous sodium bicarbonate to neutralize any generated acid and quench the reaction. Rationale: This step is crucial to prevent any potential de-ethylation during the workup phase.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Part 4: Visualizations

Diagram 1: Reaction Pathway and Major Side Reactions

Synthesis_Pathways SM 5-Ethoxypyridin-3-amine Int1 +1 eq NBS SM->Int1 Step 1 Mono Mono-bromo Intermediates Int1->Mono Int2 +1 eq NBS Mono->Int2 Step 2 Product This compound (Desired Product) Int2->Product Side1 Over-bromination (Excess NBS / High Temp) Product->Side1 Side2 De-ethylation (Acidic Conditions) Product->Side2 Tribromo 2,4,6-Tribromo Side Product Side1->Tribromo Forms Dealkyl 5-Hydroxy Side Product Side2->Dealkyl Forms

Caption: Main synthesis route and key off-target pathways.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow obs {Observation | Analyze Crude Product by LC-MS/TLC} imp1 Tribromo Impurity Detected (M+80 vs Product) obs->imp1 imp2 De-ethylated Impurity Detected (M-28 vs Product) obs->imp2 imp3 High % of Mono-bromo Species Incomplete Reaction obs->imp3 cause1 Likely Cause • Excess NBS • High Temperature • Fast Addition imp1->cause1 cause2 Likely Cause • Acidic Conditions (HBr) • Protic Solvent • Water Contamination imp2->cause2 cause3 Likely Cause • Decomposed NBS • Insufficient Time/Temp • Substrate Protonation imp3->cause3 sol1 sol1 cause1->sol1 sol2 Corrective Action • Use anhydrous aprotic solvent • Add acid scavenger (e.g., NaHCO₃) • Ensure dry conditions cause2->sol2 sol3 Corrective Action • Use fresh, recrystallized NBS • Allow longer reaction time • Consider gentle warming post-addition cause3->sol3

Caption: A logical guide from observation to solution.

Part 5: Summary of Potential Side Products

Side Product NameStructureCausePreventative Measures
2,4,6-Tribromo-5-ethoxypyridin-3-amine Tribrominated AdductOver-bromination due to excess reagent, high temperature, or rapid addition.[1][2]Use ≤ 2.1 eq of NBS; maintain T < 5°C; add NBS portion-wise over 1-2 hours.
2,6-Dibromo-5-hydroxypyridin-3-amine De-ethylated ProductAcid-catalyzed cleavage of the ethoxy group, often by HBr byproduct.[3]Use aprotic solvent (ACN); add a non-nucleophilic base; ensure anhydrous conditions.
2-Bromo-5-ethoxypyridin-3-amine / 6-Bromo-5-ethoxypyridin-3-amine Mono-bromo IntermediatesIncomplete reaction due to degraded reagent, insufficient time, or low temperature.Use fresh, recrystallized NBS; monitor by TLC and allow more time or gentle warming if needed.[5]
Degradation Products Tar/Baseline MaterialOxidation by the brominating agent or decomposition under harsh conditions.[9]Maintain low temperature; use a milder brominating agent like NBS.

References

Technical Support Center: Navigating the Challenges of Halogenated Pyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of halogenated pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Halogenated pyridines are crucial building blocks in pharmaceuticals and agrochemicals, but their unique chemical properties often present significant purification hurdles.[1][2][3] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Understanding the Core Challenges

The purification of halogenated pyridines is complicated by a combination of their inherent chemical characteristics. The basicity of the pyridine nitrogen, the electron-withdrawing nature of halogen substituents, and their propensity to absorb moisture create a difficult purification landscape.

Challenges_in_Purification_of_Halogenated_Pyridine_Compounds cluster_challenges Core Challenges cluster_purification Purification Techniques cluster_issues Common Issues & Symptoms C1 Hygroscopic Nature & Azeotrope Formation P1 Distillation C1->P1 affects I1 Poor Separation / Low Purity C2 Basicity & Interaction with Media P2 Chromatography C2->P2 causes I2 Peak Tailing (Chromatography) C3 Co-eluting Impurities C3->P1 hinders C3->P2 hinders P3 Recrystallization C3->P3 hinders C4 Thermal & Chemical Instability C4->P1 limits C4->P2 limits I3 Low Recovery / Product Loss I4 Product Discoloration C4->I4 P1->I1 P1->I3 P2->I1 P2->I2 P2->I3 P3->I3 P4 Acid-Base Extraction

Caption: Interplay of challenges, techniques, and common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of halogenated pyridine compounds in a practical question-and-answer format.

Issue 1: Persistent Water Contamination

Q: My halogenated pyridine sample is persistently wet, even after simple distillation. How can I effectively dry it?

A: This is a common problem because pyridine and its derivatives are often hygroscopic and can form azeotropes with water, making complete removal by simple distillation difficult.[4] The choice of drying method depends on the required level of dryness.

  • Causality: The nitrogen atom in the pyridine ring readily forms hydrogen bonds with water, leading to high water affinity. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, meaning you cannot separate the components by simple distillation.

  • Troubleshooting & Solutions:

    • Pre-drying with Desiccants: For samples with significant water content, a preliminary drying step is recommended. Stir the compound with a suitable desiccant like solid potassium hydroxide (KOH), sodium hydroxide (NaOH), calcium hydride (CaH₂), or molecular sieves.[4][5]

    • Distillation over a Drying Agent: After decanting from the initial desiccant, a final distillation from a fresh portion of a high-efficiency drying agent like calcium hydride (CaH₂) is highly effective for achieving anhydrous conditions.[4][6]

    • Azeotropic Distillation: An alternative is to add a solvent like toluene or benzene to the wet pyridine derivative.[4][5] This forms a new, lower-boiling azeotrope with water that can be distilled off, effectively removing the water.

Issue 2: Peak Tailing in Column Chromatography

Q: Why do my halogenated pyridine compounds show significant peak tailing on a silica gel column, and how can I resolve this?

A: Peak tailing is a classic issue when purifying basic compounds like pyridines on acidic stationary phases such as silica gel.[7]

  • Causality: The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[7] This leads to multiple retention mechanisms, causing the back of the chromatographic peak to broaden, or "tail."

  • Troubleshooting & Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine itself (typically 0.1-1%), to the mobile phase.[7] The competing base will preferentially interact with the active silanol sites, effectively masking them from your halogenated pyridine and resulting in more symmetrical peaks.

    • Switching the Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase. Alumina is a good alternative, or you could use end-capped silica gel where the residual silanol groups have been chemically deactivated.[7]

    • pH Adjustment (for HPLC): In reverse-phase HPLC, adjusting the mobile phase pH to be more basic (pH > 8) can neutralize the pyridine, leading to better peak shape. However, this requires a pH-stable column as traditional silica-based columns can dissolve at high pH.[7]

Issue 3: Low Recovery and Product Degradation

Q: I'm experiencing low recovery of my halogenated pyridine after purification. What are the likely causes and solutions?

A: Low recovery can be due to several factors, including product degradation on the purification media or physical loss during the process.

  • Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Additionally, some halogenated pyridines may be thermally unstable, decomposing during distillation or solvent evaporation at elevated temperatures.[8]

  • Troubleshooting & Solutions:

    • Assess Stability with 2D TLC: To check for degradation on silica, perform a two-dimensional thin-layer chromatography (TLC) analysis.[7] Spot your sample on the corner of a square TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear as a single spot on the diagonal. Any spots off the diagonal indicate degradation.

    • Optimize Evaporation: When removing solvent after chromatography or extraction, use a rotary evaporator at the lowest feasible temperature and pressure. A gentle stream of nitrogen can also be used for final drying instead of high heat.[7]

    • Consider Alternative Purification Methods: If your compound is particularly sensitive, non-chromatographic methods like recrystallization or acid-base extraction might be more suitable.

In-Depth Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities

This technique leverages the basicity of the pyridine ring to separate it from neutral or acidic impurities.[9]

Acid_Base_Extraction_Workflow start Start: Crude Halogenated Pyridine in Organic Solvent add_acid Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 org_layer Organic Layer: Contains non-basic impurities. (Discard or process as needed) separate_layers1->org_layer Organic aq_layer1 Aqueous Layer: Contains protonated pyridine salt (Halogenated Pyridinium Chloride) separate_layers1->aq_layer1 Aqueous basify Basify Aqueous Layer (e.g., add NaOH or Na2CO3) aq_layer1->basify extract_org Extract with Fresh Organic Solvent basify->extract_org separate_layers2 Separate Layers extract_org->separate_layers2 aq_layer2 Aqueous Layer: (Discard) separate_layers2->aq_layer2 Aqueous org_layer_pure Organic Layer: Contains purified Halogenated Pyridine separate_layers2->org_layer_pure Organic dry_evap Dry (e.g., MgSO4) and Evaporate Solvent org_layer_pure->dry_evap end Purified Halogenated Pyridine dry_evap->end

Caption: Workflow for acid-base extraction of halogenated pyridines.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude halogenated pyridine mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The basic halogenated pyridine will react to form a water-soluble salt and move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (confirm with pH paper). This will deprotonate the pyridine salt, regenerating the water-insoluble free base.

  • Re-extraction: Extract the now-basic aqueous solution with fresh portions of the organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified halogenated pyridine.

Protocol 2: Recrystallization of Solid Halogenated Pyridines

Recrystallization is an excellent technique for purifying solid compounds based on differences in solubility.[10][11]

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent.[11] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexanes, or mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Solvent PropertyDesired Characteristic for RecrystallizationRationale
Solubility of Compound High at elevated temperature, low at room/cold temperatureMaximizes product recovery upon cooling[11][12]
Solubility of Impurities Either very high or very low at all temperaturesImpurities remain in solution or are removed by hot filtration[11]
Boiling Point Should be lower than the melting point of the compoundPrevents the compound from "oiling out" instead of crystallizing
Reactivity Must be inert towards the compoundAvoids product degradation during the purification process

Advanced Troubleshooting: A Chromatographic Workflow

Troubleshooting_Chromatography cluster_troubleshooting Troubleshooting Workflow start Start: Impure Halogenated Pyridine prep_sample Prepare Sample for Chromatography start->prep_sample run_chrom Run Column Chromatography (e.g., Silica Gel) prep_sample->run_chrom eval_fractions Evaluate Fractions (TLC, GC, etc.) run_chrom->eval_fractions issue Issue Detected? eval_fractions->issue success Pure Product Obtained issue->success No peak_tailing Symptom: Peak Tailing issue->peak_tailing Yes (Tailing) poor_resolution Symptom: Poor Resolution issue->poor_resolution Yes (Resolution) low_recovery Symptom: Low Recovery issue->low_recovery Yes (Recovery) sol_tailing Solution: - Add competing base (e.g., TEA) to mobile phase - Adjust mobile phase pH - Use end-capped silica or alumina peak_tailing->sol_tailing Address with sol_resolution Solution: - Optimize mobile phase polarity - Change stationary phase (e.g., C18 to Phenyl) - Decrease particle size (HPLC/UHPLC) poor_resolution->sol_resolution Address with sol_recovery Solution: - Use less acidic stationary phase - Check for sample degradation (2D TLC) - Optimize evaporation (lower temp.) low_recovery->sol_recovery Address with sol_tailing->run_chrom Re-run sol_resolution->run_chrom Re-run sol_recovery->run_chrom Re-run

Caption: A systematic workflow for troubleshooting common chromatography issues.

Purity Assessment

After purification, it is crucial to accurately assess the purity of your halogenated pyridine compound. A combination of methods is often recommended for a comprehensive analysis.

  • Chromatographic Methods: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining purity.[13][] They can separate and quantify even minor impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the compound and detect impurities with different chemical shifts. UV/VIS spectroscopy can also be used for quantitative analysis and to check for chromophoric impurities.[][15]

  • Melting Point Analysis: For solid compounds, a sharp melting point range close to the literature value is a good indicator of high purity.

Safety First: Handling Halogenated Pyridines

Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[16] They are often flammable and can react with strong oxidizing agents.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including solvent-resistant gloves, safety goggles, and a lab coat.[16][18]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood.[17][18][19]

  • Ignition Sources: Keep away from open flames, sparks, and other ignition sources.[19][20]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials.[16][17]

References

Improving regioselectivity in the functionalization of "2,6-Dibromo-5-ethoxypyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dibromo-5-ethoxypyridin-3-amine

Welcome to the technical support center for the regioselective functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address common challenges and frequently asked questions to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes with precision and high yield.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the reactivity of this compound. Understanding these core concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: What are the primary factors influencing regioselectivity in the functionalization of this compound?

A1: The regioselectivity is governed by a complex interplay of electronic and steric effects originating from the substituents on the pyridine ring.[1][2][3]

  • Electronic Effects: The C3-amine (-NH2) and C5-ethoxy (-OEt) groups are both powerful electron-donating groups. They activate the pyridine ring towards electrophilic attack and influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.

    • The C3-amine group strongly activates its ortho positions (C2 and C4) and its para position (C6).

    • The C5-ethoxy group strongly activates its ortho positions (C4 and C6) and its para position (C2).

    • Consequently, both the C2 and C6 positions are electronically activated, creating a competitive environment for functionalization.

  • Steric Effects: The steric hindrance around the two bromine atoms is a critical differentiating factor.

    • The C2 position is flanked by the pyridine nitrogen and the C3-amine group.

    • The C6 position is flanked by the pyridine nitrogen and the C5-ethoxy group.

    • Generally, the ethoxy group imposes greater steric bulk than the amine group. This steric congestion can hinder the approach of a bulky catalyst or reagent to the C6 position, often favoring reaction at the less hindered C2 site. However, the specific ligand used in a catalytic system can dramatically alter this preference.

Q2: In palladium-catalyzed cross-coupling reactions, which position (C2 or C6) is inherently more reactive?

A2: Predicting the inherent reactivity is challenging due to the competing factors mentioned above. For many dihalogenated pyridines, the position para to the most activating group is often favored. In this molecule, C6 is para to the C3-amine. This electronic preference for C6 is often exploited. However, the outcome is highly dependent on the specific reaction type and conditions. For instance, in Sonogashira couplings of dihalopyridines, the reaction often occurs at the more electrophilic site, which can be influenced by the combined electronic effects of all substituents.[4][5] The choice of catalyst, ligand, and base will ultimately dictate the regiochemical outcome.

Q3: Is it possible to selectively functionalize one bromine atom, leaving the other for a subsequent transformation?

A3: Yes, sequential functionalization is a key synthetic strategy for this substrate. By carefully tuning reaction conditions, you can achieve high selectivity for the first coupling. For example, a Suzuki-Miyaura reaction can be optimized to occur selectively at one position (e.g., C6).[6][7] The resulting mono-functionalized product, which still contains a bromine atom at the other position, can then be isolated and subjected to a different coupling reaction (e.g., Buchwald-Hartwig amination or Sonogashira coupling) under a different set of conditions. This approach allows for the synthesis of unsymmetrical, polysubstituted pyridines.[8]

Troubleshooting Guide

This section provides practical solutions to specific problems you may encounter during your experiments.

Problem 1: My Suzuki-Miyaura coupling is yielding a mixture of C2 and C6 arylated products with poor regioselectivity.

  • Likely Cause: The palladium catalyst system (ligand and precursor) is not sufficiently discriminating between the two electronically activated C-Br bonds. The reaction temperature may also be too high, overriding subtle energetic differences that favor one site over the other.

  • Solutions & Protocol:

    • Optimize Ligand Selection: The choice of phosphine ligand is the most critical parameter for inducing regioselectivity. Bulky, electron-rich "Buchwald-type" biaryl phosphine ligands are often effective. They can create a sterically demanding coordination sphere around the palladium center, which then preferentially engages with the less sterically hindered C-Br bond.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C instead of 80-100 °C) can significantly enhance selectivity by favoring the kinetically preferred product.

    • Screen Different Bases: While K₂CO₃ or K₃PO₄ are common, switching to a bulkier or milder base like Cs₂CO₃ can sometimes improve the outcome.

    Table 1: Recommended Catalyst Systems for Improving C6-Selectivity in Suzuki Coupling

Catalyst PrecursorLigandBaseSolventTypical Temp. (°C)Expected Outcome
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80Good C6 selectivity
Pd₂(dba)₃XPhosK₂CO₃Toluene90High C6 selectivity
Pd(PPh₃)₄(None)Na₂CO₃DME/H₂O100Often poor selectivity (control)

Problem 2: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish, and I observe catalyst deactivation and/or a mixture of products.

  • Likely Cause: The substrate's free C3-amine group can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[9][10] This self-inhibition competes with the desired cross-coupling pathway. Furthermore, if the reaction does proceed, you may face the same regioselectivity issues as in the Suzuki coupling.

  • Solutions & Workflow:

    • Protect the C3-Amine: The most robust solution is to temporarily protect the C3-amine group. A tert-Butoxycarbonyl (Boc) group is ideal as it is stable to the basic coupling conditions and can be easily removed later with acid (e.g., TFA).

    • Use Specialized Ligands: If protection is not desired, catalyst systems developed for coupling substrates with free N-H groups may be effective. Ligands like Josiphos or BrettPhos have shown success in such cases.[9][11]

    • Careful Choice of Base: Use a non-nucleophilic, sterically hindered base like LiHMDS or NaOtBu to minimize side reactions.[12][13]

    Workflow: Protection-Coupling-Deprotection Strategy

    Caption: A robust 3-step sequence for selective Buchwald-Hartwig amination.

Problem 3: My Sonogashira coupling results in low yields and significant Glaser-Hay homocoupling of the terminal alkyne.

  • Likely Cause: The classic Sonogashira conditions using a copper(I) co-catalyst (e.g., CuI) are often sensitive to oxygen and can promote the oxidative homocoupling of the alkyne partner. The regioselectivity can also be poor under these conditions.

  • Solutions & Protocol:

    • Employ Copper-Free Conditions: This is the most effective way to eliminate Glaser-Hay homocoupling. Palladium catalysts on their own can facilitate the coupling, especially with electron-rich phosphine ligands.

    • Rigorous Degassing: If using copper, ensure the solvent and reaction vessel are thoroughly deoxygenated by multiple freeze-pump-thaw cycles or by sparging with argon for an extended period.

    • Use an Amine Base/Solvent: Using an amine like triethylamine (TEA) or diisopropylamine (DIPA) as both the base and part of the solvent system is crucial for the catalytic cycle.

    Optimized Protocol for Copper-Free Sonogashira Coupling:

    • To a dry Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and a degassed solvent mixture of toluene and triethylamine (2:1).

    • Add the terminal alkyne (1.2 equiv) via syringe.

    • Heat the mixture to 70-80 °C and monitor the reaction.

    • Upon completion, cool the reaction, filter off any amine salts, and concentrate the filtrate. Purify the crude product by column chromatography to isolate the desired alkynylated pyridine.[14][15][16]

Conceptual Decision Workflow

Choosing the correct strategy depends on your target molecule. This workflow helps guide your decision-making process for achieving regioselective functionalization.

G Start Goal: Selectively Functionalize This compound Q1 Which position to functionalize? Start->Q1 C6 Target C6 Position (Para to -NH2) Q1->C6 C6 C2 Target C2 Position (Ortho to -NH2) Q1->C2 C2 Strategy_C6 Strategy: Exploit Sterics & Electronics - Use bulky ligands (XPhos, SPhos) - Lower reaction temperature - Favors Suzuki & Sonogashira C6->Strategy_C6 Strategy_C2 Strategy: Exploit Sterics & Directed Metalation - Use less bulky ligands (e.g., PPh3) - Consider Halogen-Metal Exchange (e.g., with iPrMgCl·LiCl) C2->Strategy_C2 Final Proceed to Optimized Protocol Strategy_C6->Final Strategy_C2->Final

Caption: Decision tree for regioselective functionalization strategy.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in cross-coupling chemistry: the deactivation of palladium catalysts by aminopyridine substrates. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these issues, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Core Problem
Q1: Why are my cross-coupling reactions with aminopyridine substrates consistently failing or giving low yields?

A1: This is the most frequent issue researchers encounter with this class of substrates, and the root cause is typically catalyst inhibition or deactivation driven by the inherent properties of the aminopyridine itself.[1]

  • The Primary Culprit: Pyridine Nitrogen Coordination: The nitrogen atom within the pyridine ring is Lewis basic. Its lone pair of electrons can strongly coordinate to the palladium catalyst's metal center.[1][2] This coordination forms stable, "off-cycle" palladium complexes that are catalytically inactive, effectively sequestering the catalyst and halting the reaction.[3] For substrates like 2-aminopyridines, the proximity of the amino group can lead to a bidentate chelation, creating an even more stable and inactive complex.[4]

  • Substrate Reactivity: The electron-donating nature of the amino group can also decrease the reactivity of the C-X (halide) bond, making the crucial oxidative addition step of the catalytic cycle slower and more challenging.[1] This is particularly true for less reactive aryl chlorides compared to bromides or iodides.[2]

  • Oxygen Sensitivity: Like many cross-coupling reactions, these systems are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also degrade the phosphine ligands.[3][5]

Q2: I see a black precipitate forming in my reaction flask. What is it and is it related to my low yield?

A2: Yes, this is highly related. The black precipitate you are observing is almost certainly "palladium black," which is composed of agglomerated, elemental palladium metal.[3] Its formation is a clear visual indicator of catalyst decomposition and a common symptom of a failed reaction.[3]

This occurs when the active, ligand-stabilized Pd(0) species is no longer effectively coordinated. This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition and aggregation.[3]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the metal center exposed and prone to clustering together to form inactive palladium black.[3]

  • Oxidative Degradation: The presence of oxygen can facilitate the degradation pathway that leads to Pd(0) aggregation.[2][3]

Part 2: Practical Solutions & Optimization Strategies

This section provides a systematic approach to overcoming the challenges outlined above. The key is to select a catalytic system that is robust enough to resist coordination by the aminopyridine substrate while being active enough to facilitate the coupling.

Q3: How can I prevent the aminopyridine from poisoning my catalyst?

A3: The most effective strategy is to use a catalyst system that kinetically favors the desired catalytic cycle over the off-cycle deactivation pathway.

  • Ligand Selection is Critical: This is your most powerful tool. Switch from simple ligands like PPh₃ to modern, sterically bulky, and electron-rich biarylmonophosphine ligands.

    • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[1][4] Their large steric profile creates a protective pocket around the palladium atom, physically hindering the approach and coordination of the pyridine nitrogen. Their strong electron-donating ability accelerates the rate-limiting oxidative addition step, helping the desired reaction outcompete the deactivation process.[2]

    • Bidentate Ligands: In some cases, bidentate ligands like Josiphos or BINAP can be effective as they are less prone to displacement by the basic heterocycle.[4][6]

  • Use Modern Pre-catalysts: Instead of traditional palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, which require in-situ activation, use well-defined pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts).[1] These pre-catalysts provide a more efficient and reliable generation of the active LPd(0) species, ensuring a higher concentration of active catalyst from the start.[7]

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, even with partial inhibition occurring.[1]

Diagram: The Deactivation Pathway

This diagram illustrates how aminopyridine coordination pulls the active catalyst out of the productive cycle.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Catalyst Active L-Pd(0) Catalyst OxAdd Oxidative Addition Active_Catalyst->OxAdd Ar-X Inactive_Complex Inactive (Aminopyridine)-Pd Complex (Off-Cycle) Active_Catalyst->Inactive_Complex Transmetal Transmetalation OxAdd->Transmetal R-B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Catalyst Product Product RedElim->Product

Caption: Catalyst deactivation by aminopyridine coordination.

Q4: My reaction is clean but stalls at low conversion. What should I adjust?

A4: If you've addressed the primary catalyst poisoning issue and still face low conversion, the problem likely lies in the reaction conditions or secondary side reactions.

Troubleshooting Table: Common Issues & Solutions

ObservationProbable CauseRecommended Solution(s)Citation(s)
Stalled Reaction / Low Conversion Ineffective catalyst system or conditions.1. Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos).2. Use a modern pre-catalyst (e.g., Buchwald G3).3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄ are common).4. Optimize temperature; many couplings require heat (80-110 °C).[1][5]
Protodeboronation (Boronic acid replaced by -H) Hydrolysis of the boronic acid, often promoted by water and strong base.1. Use more stable boronic esters (pinacol or MIDA esters).2. Ensure anhydrous conditions (dry solvents/reagents).3. Use a milder base if compatible with the reaction.[1][5]
Homocoupling (Boronic acid couples with itself) Often facilitated by the presence of oxygen during in-situ catalyst reduction.1. Rigorously degas all solvents and the reaction mixture.2. Maintain a positive pressure of an inert atmosphere (Ar or N₂).3. Use a direct Pd(0) source or a pre-catalyst to bypass problematic reduction steps.[1][2]
Dehalogenation (Starting halide replaced by -H) Reduction of the starting material by hydride sources.1. Avoid alcohol solvents which can act as hydride sources.2. Ensure the base (e.g., amine bases) is not contributing to this pathway.3. Optimize reaction time to minimize byproduct formation.[2][5]
Part 3: Experimental Protocols & Workflows
Diagram: Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting failed reactions.

start Low / No Yield with Aminopyridine Substrate check_catalyst Is Palladium Black Observed? start->check_catalyst check_reagents Are Reagents & Conditions Optimized? start->check_reagents check_byproducts Are Side Products Dominating? start->check_byproducts check_catalyst->check_reagents No sol_catalyst Catalyst Deactivation (Poisoning/Aggregation) check_catalyst->sol_catalyst Yes check_reagents->check_byproducts Yes sol_reagents Suboptimal Conditions check_reagents->sol_reagents No sol_byproducts Side Reactions Prevalent check_byproducts->sol_byproducts Yes act_ligand 1. Use Bulky, Electron-Rich Ligand (SPhos, XPhos) 2. Use G3/G4 Pre-catalyst 3. Increase Ligand:Pd Ratio sol_catalyst->act_ligand act_conditions 1. Screen Bases (K₂CO₃, K₃PO₄) 2. Optimize Solvent & Temp 3. Ensure Rigorous Inert Atmosphere sol_reagents->act_conditions act_side_reactions 1. Use Boronic Esters (vs. Acids) 2. Use Anhydrous Solvents 3. Check Purity of Reagents sol_byproducts->act_side_reactions

Caption: A logical workflow for troubleshooting aminopyridine cross-coupling reactions.

Q5: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with a challenging aminopyridine halide?

A5: Certainly. This generalized procedure is a robust starting point for coupling arylboronic acids with substrates like 2-amino-4-bromopyridine or 2-chloro-3-aminopyridine. It incorporates best practices to mitigate the issues discussed. Optimization for your specific substrates will likely be necessary.

General Protocol for Suzuki-Miyaura Coupling of a Challenging Aminopyridine

Materials:

  • Aminopyridine Halide (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos G3, 1-3 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, or a Toluene/Water mixture)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aminopyridine halide, the arylboronic acid/ester, the base, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas. If using a biphasic system, add the organic solvent first, followed by the degassed water.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,6-Dibromo-5-ethoxypyridin-3-amine, a polysubstituted pyridine derivative relevant in synthetic chemistry and drug discovery. We will explore the theoretical underpinnings of the spectrum, present a detailed experimental protocol, and compare the utility of ¹H NMR with alternative analytical techniques for structural elucidation.

Introduction: The Analytical Challenge of Polysubstituted Pyridines

This compound (Molecular Formula: C₇H₈Br₂N₂O, Molecular Weight: 295.96 g/mol ) is a highly functionalized heterocyclic compound.[1][2] The pyridine core is electron-deficient, and its halogenation often requires harsh conditions or multi-step synthetic strategies.[3][4][5] The precise arrangement of substituents—two bromo groups, an electron-donating amine (-NH₂), and an ethoxy (-OCH₂CH₃) group—creates a unique electronic environment that can be definitively characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

Interpreting the NMR spectra of such molecules can be complex due to the overlapping signals and the combined electronic effects of both electron-donating and electron-withdrawing groups on the pyridine ring's protons.[6] This guide aims to deconstruct this complexity, offering researchers a clear framework for spectral acquisition and interpretation.

Structural Elucidation via ¹H NMR: Principles and Predictions

¹H NMR spectroscopy relies on the principle that protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field.[7][8] The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.[9]

For this compound, we can predict the ¹H NMR spectrum by analyzing its structure. The molecule has protons in three distinct environments: the aromatic ring, the ethoxy group, and the amine group.

Caption: Molecular structure of this compound with key protons labeled (a-d).

Predicted Spectral Features:
  • Aromatic Proton (H-4, labeled 'a'): The pyridine ring has only one remaining proton at the C-4 position. It is flanked by the electron-donating amine and ethoxy groups, which increase electron density and cause an upfield shift (lower ppm).[6] However, the overall electron-withdrawing nature of the pyridine ring and the two bromo atoms will shift it downfield. The net effect will likely place this proton's signal in the aromatic region, appearing as a singlet since it has no adjacent protons to couple with.

  • Amine Protons (-NH₂, labeled 'b'): The two protons on the amine group typically appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Ethoxy Protons (-OCH₂CH₃):

    • Methylene Protons (-OCH₂-, labeled 'c'): These protons are adjacent to an electronegative oxygen atom, which deshields them, causing a significant downfield shift.[9] They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

    • Methyl Protons (-CH₃, labeled 'd'): These protons are further from the oxygen and are typical alkyl protons, appearing further upfield.[9] They will be split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

Experimental Protocol: High-Resolution ¹H NMR

This section provides a standardized workflow for acquiring a high-quality ¹H NMR spectrum of the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on deuterium signal and shim magnetic field acq1->acq2 acq3 Acquire 1D Proton Spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate signals and reference to TMS (0 ppm) proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for amines as it can resolve N-H protons more effectively than CDCl₃.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz example):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp resonance lines and high resolution.[6]

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the spectrum by setting the residual solvent peak or an internal standard like Tetramethylsilane (TMS) to 0 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

Data Interpretation and Comparison

The following table summarizes the predicted ¹H NMR data and provides a comparison with alternative analytical methods.

¹H NMR Signal Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic-H~7.0 - 7.5Singlet (s)1HH-4 ('a')
Amine-H~5.0 - 6.0 (broad)Broad Singlet (br s)2H-NH₂ ('b')
Methylene-H~4.0 - 4.2Quartet (q)2H-OCH₂- ('c')
Methyl-H~1.3 - 1.5Triplet (t)3H-CH₃ ('d')
Comparison with Alternative Analytical Techniques
Technique Information Provided Advantages for this Molecule Limitations
¹H NMR Precise proton environment, connectivity (via coupling), and relative proton count.Unambiguously confirms the presence and connectivity of the ethoxy group and the single aromatic proton. Provides a complete structural fingerprint.Can have overlapping signals in complex molecules; amine proton shifts can be variable.[6]
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the seven unique carbons in the molecule, including the two brominated carbons which would have characteristic shifts.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. Does not directly show proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight (295.96 g/mol ) and the presence of two bromine atoms through the characteristic isotopic pattern (M, M+2, M+4 peaks).Does not provide information about the specific arrangement of atoms (isomerism).
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of N-H bonds (amine, ~3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-O bonds (ether).Provides limited information on the overall molecular skeleton and substituent positions.
HPLC Purity and retention time of the compound.Excellent for assessing the purity of the synthesized compound and for purification.[10]Provides no structural information.

For a comprehensive characterization, a combination of these techniques is ideal. Mass spectrometry would confirm the elemental composition, while ¹³C NMR would complement the ¹H NMR data to provide a complete picture of the carbon skeleton. However, for confirming the specific isomeric structure among other possibilities, ¹H NMR is the most powerful and indispensable single technique.

Conclusion

The ¹H NMR analysis of this compound provides a detailed and definitive fingerprint of its molecular structure. By understanding the influence of the various substituents on the chemical shifts of the pyridine ring and its side chains, a researcher can confidently assign each resonance. The predicted spectrum, characterized by a singlet in the aromatic region, a broad amine signal, and the classic quartet-triplet pattern of an ethoxy group, serves as a reliable benchmark. While complementary techniques like Mass Spectrometry and ¹³C NMR provide valuable confirmatory data, ¹H NMR remains the primary tool for unambiguous structural elucidation of such complex heterocyclic molecules.

References

A Comparative Guide to the ¹³C NMR Characterization of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with highly substituted heterocyclic compounds, such as "2,6-Dibromo-5-ethoxypyridin-3-amine," Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool. This guide provides an in-depth analysis of the ¹³C NMR characteristics of this compound, offering a comparative framework against structurally related analogues to facilitate its identification and characterization.

Introduction

This compound is a polysubstituted pyridine derivative with potential applications as a scaffold in medicinal chemistry. The precise arrangement of its substituents—two bromine atoms, an ethoxy group, and an amine group—on the pyridine ring creates a unique electronic environment. Understanding the influence of each of these groups on the ¹³C NMR chemical shifts is crucial for confirming the compound's identity and purity. This guide will delve into the predicted ¹³C NMR spectrum of the target molecule, substantiated by a comparative analysis with experimentally determined data from analogous compounds.

Predicted ¹³C NMR Spectrum of this compound

Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, a predicted spectrum is invaluable for analytical purposes. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronic effects (both inductive and resonance) of the substituents. The prediction is based on the established chemical shifts of pyridine and the known substituent chemical shift (SCS) effects of bromo, amino, and ethoxy groups.

The structure and numbering of this compound are as follows:

Figure 1. Structure and numbering of this compound.

The predicted ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented in Table 1. The rationale for each assignment is detailed below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~145-150Attached to a bromine atom and adjacent to the nitrogen, this carbon is expected to be significantly deshielded. The strong electron-withdrawing inductive effect of the bromine atom is a major contributor.
C3~125-130The amino group at this position exerts a shielding effect due to its electron-donating resonance. However, the adjacent bromine at C2 will have a deshielding influence.
C4~115-120This carbon is expected to be the most shielded in the ring, primarily influenced by the electron-donating resonance effects of the para-amino group and the ortho-ethoxy group.
C5~140-145The ethoxy group's oxygen atom causes a strong deshielding effect on the directly attached carbon. This is a characteristic chemical shift for alkoxy-substituted aromatic carbons.
C6~148-153Similar to C2, this carbon is attached to a bromine atom and is adjacent to the ring nitrogen, leading to a significant downfield shift.
-OCH₂CH₃~60-65The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom.
-OCH₂CH₃~14-16The methyl carbon of the ethoxy group is a typical aliphatic carbon, appearing in the upfield region of the spectrum.

Table 1. Predicted ¹³C NMR Chemical Shifts for this compound.

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts and provide a robust analytical reference, a comparison with experimentally determined ¹³C NMR data of structurally similar compounds is essential. While an exact match is unavailable, the following analogues provide valuable insights.

1. Pyridine (Parent Compound): The foundational chemical shifts for the pyridine ring are C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[1] These values serve as the baseline for estimating the impact of substituents.

2. 2,6-Dibromopyridine: This analogue helps to understand the effect of two bromine atoms on the pyridine ring. The presence of two electron-withdrawing bromine atoms at the 2 and 6 positions significantly deshields these carbons.

3. 3-Amino-5-bromo-2-iodopyridine: This compound is an excellent analogue for comparison.[2] It shares the 3-amino and 5-bromo substitution pattern, with an iodine atom at the 2-position instead of a bromine. The electronic effects of iodine are similar to bromine, making this a highly relevant comparison.

A comparative summary of the ¹³C NMR data is presented in Table 2.

Carbon AtomPyridine[1]2,6-Dibromopyridine3-Amino-5-bromo-2-iodopyridine[2]This compound (Predicted)
C2150~142106.10~145-150
C3124128147.68~125-130
C4136140120.92~115-120
C5124128120.01~140-145
C6150~142137.97~148-153

Table 2. Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of this compound with Structurally Related Compounds.

The data in Table 2 highlights the significant influence of the substituents on the carbon chemical shifts. The strong shielding effect of the amino group and the deshielding effects of the halogens and the ethoxy group are evident when comparing the predicted values for the target compound with the experimental data of the analogues.

Experimental Protocol for ¹³C NMR Characterization

To obtain high-quality ¹³C NMR data for this compound, a standardized experimental protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_params Key Parameters cluster_proc Data Processing dissolve Dissolve 15-20 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Use a 400 MHz (or higher) NMR spectrometer setup Tune and shim the spectrometer for the sample instrument->setup acquire Acquire a proton-decoupled 13C NMR spectrum setup->acquire transform Apply Fourier Transform pulse Pulse Program: Standard 13C{1H} delay Relaxation Delay (d1): 2-5 s scans Number of Scans: 1024 or more (depending on concentration) phase Phase and baseline correct the spectrum transform->phase reference Reference the spectrum to the solvent peak or TMS phase->reference

Figure 2. Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key acquisition parameters should include:

      • A spectral width sufficient to cover the expected chemical shift range (e.g., 0-180 ppm).

      • A relaxation delay (d1) of at least 2 seconds to ensure proper relaxation of quaternary carbons.

      • A sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID).

    • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

    • Carefully phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Conclusion

The ¹³C NMR characterization of this compound is a critical step in its synthesis and application in drug development. This guide has provided a detailed prediction of its ¹³C NMR spectrum, grounded in the fundamental principles of substituent effects on the pyridine ring. The comparative analysis with structurally related compounds offers a robust framework for the interpretation of experimental data. By following the detailed experimental protocol, researchers can confidently acquire high-quality ¹³C NMR spectra for the unambiguous structural confirmation of this and other polysubstituted heterocyclic molecules.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 2,6-Dibromo-5-ethoxypyridin-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of mass spectrometry (MS) approaches for the characterization and quantification of 2,6-Dibromo-5-ethoxypyridin-3-amine and its structural derivatives. Aimed at researchers in drug development and analytical sciences, this document delves into the nuances of ionization techniques, fragmentation pathways, and the strategic selection of instrumentation. We will explore the strengths of Electrospray Ionization (ESI) for qualitative analysis on high-resolution platforms like Quadrupole Time-of-Flight (Q-TOF) and contrast this with the targeted, high-sensitivity quantitative power of Triple Quadrupole (QqQ) mass spectrometry. By presenting supporting data and detailed, field-tested protocols, this guide serves as a practical resource for robust analytical method development.

Introduction

This compound is a substituted pyridine, a structural motif common in pharmaceutical development. The precise and accurate characterization of such molecules and their related impurities or metabolites is critical for regulatory approval and ensuring drug safety and efficacy. Mass spectrometry is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity.[1] This guide will compare and contrast mass spectrometric strategies, explaining the causality behind experimental choices to empower scientists to develop robust and reliable analytical methods.

The core structure of this compound presents several key features that dictate the mass spectrometric approach: a basic amine group amenable to protonation, two bromine atoms that produce a highly characteristic isotopic signature, and an ethoxy group prone to specific fragmentation pathways. Understanding how to leverage these features is key to successful analysis.

Part 1: Ionization Technique Comparison for Qualitative Analysis

The choice of ionization source is the foundational step in any MS experiment. For a polar, basic compound like this compound, soft ionization techniques are preferred to keep the molecule intact for molecular weight confirmation.[2]

Ionization Source Selection: ESI vs. APCI
  • Electrospray Ionization (ESI): This is the premier choice for polar molecules containing basic functional groups. The primary amine on the pyridine ring readily accepts a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion with high efficiency. ESI is a "soft" technique that imparts minimal internal energy, resulting in a clean spectrum dominated by the protonated molecular ion, which is ideal for accurate mass determination.[2]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. While it could potentially ionize our target analyte, it is generally a more energetic process than ESI and may induce in-source fragmentation, complicating spectral interpretation. For this class of molecules, ESI is the superior and more logical starting point.

The Isotopic Signature: A Definitive Marker

A critical identifying feature of this compound is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in a highly predictable and easily recognizable isotopic pattern for the molecular ion:

  • M peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The relative intensity of these peaks will be approximately 1:2:1, providing immediate confirmation of a dibrominated species. Any deviation from this pattern suggests the presence of an impurity or a different compound altogether.

Ionization Technique Principle Suitability for Target Analyte Expected Outcome
Electrospray Ionization (ESI) Ionization from charged droplets in a strong electric field.[2]Excellent. The basic amine group is ideal for protonation.Clean spectrum with a strong [M+H]⁺ signal. The characteristic 1:2:1 isotopic pattern for two bromine atoms will be clearly visible.[3]
Atmospheric Pressure Chemical Ionization (APCI) Ionization via gas-phase proton transfer from reagent gas ions.Moderate. Can work but is more energetic than ESI and may cause fragmentation.May show [M+H]⁺, but with a higher risk of in-source fragmentation (e.g., loss of the ethoxy group).
Electron Ionization (EI) High-energy electron bombardment.Poor. Too energetic; will cause extensive fragmentation and likely no visible molecular ion.[4]A complex fragmentation pattern, useful for library matching but not for molecular weight confirmation of an unknown.

Part 2: Structural Elucidation with High-Resolution Tandem MS (MS/MS)

Once the molecular formula is confirmed using high-resolution MS (HRMS), tandem mass spectrometry (MS/MS) is employed to elucidate the structure. This involves isolating the protonated molecular ion ([M+H]⁺) and fragmenting it through collision-induced dissociation (CID).

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound (Calculated Monoisotopic Mass of [M+H]⁺ = 294.9082 Da) is governed by established chemical principles. The most labile bonds will cleave first, driven by the formation of stable neutral molecules or fragment ions.[5]

  • Primary Fragmentation: Loss of Ethylene: The most common fragmentation pathway for ethoxy-aromatic compounds is the neutral loss of ethylene (C₂H₄, 28.0313 Da) via a rearrangement, resulting in a stable hydroxy-pyridine derivative.[6] This is typically the most abundant fragment ion.

  • Secondary Fragmentation: Further fragmentation of the primary fragment ion can occur, such as the loss of a bromine radical or hydrogen bromide (HBr).

Below is a diagram illustrating the logical fragmentation cascade.

G cluster_main Fragmentation Pathway of this compound parent [M+H]⁺ m/z = 294.9082 fragment1 [M+H - C₂H₄]⁺ m/z = 266.8769 parent->fragment1  - C₂H₄ (Ethylene)  (Neutral Loss) fragment2 [M+H - C₂H₄ - Br]⁺ m/z = 187.9586 fragment1->fragment2  - Br•  (Radical Loss)

Caption: Predicted MS/MS fragmentation of protonated this compound.

Experimental Protocol: HRMS and MS/MS Analysis

This protocol outlines a self-validating workflow for obtaining high-quality data on a Q-TOF mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures efficient protonation.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (Q-TOF) Settings:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan Range: m/z 100-500. Ensure the isotopic cluster around m/z 295 is clearly resolved.

    • MS/MS Acquisition: Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense precursor ions.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 294.9.

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Predicted Fragment Ion Formula Calculated Monoisotopic m/z Description
[M+H]⁺C₇H₉Br₂N₂O⁺294.9082Protonated molecular ion. Exhibits a 1:2:1 isotopic pattern at m/z 295, 297, 299 (nominal mass).
[M+H - C₂H₄]⁺C₅H₅Br₂N₂O⁺266.8769Result of neutral loss of ethylene from the ethoxy group. Often the base peak in the MS/MS spectrum.
[M+H - C₂H₅O]⁺C₅H₄Br₂N₂⁺249.8820Loss of the ethoxy radical. Less common than ethylene loss but possible.

Part 3: Quantitative Analysis and Comparison with a Derivative

For quantitative applications, such as measuring the concentration of a compound in a complex matrix like plasma, triple quadrupole (QqQ) mass spectrometry is the gold standard due to its exceptional sensitivity and selectivity.[7][8] This is achieved through Multiple Reaction Monitoring (MRM).[9]

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a tandem MS technique that provides two stages of mass filtering for unparalleled specificity.[1][8]

  • Q1 (First Quadrupole): Selects only the precursor ion (e.g., the [M+H]⁺ of our analyte).

  • q2 (Collision Cell): Fragments the selected precursor ion.

  • Q3 (Third Quadrupole): Selects only a specific, characteristic fragment ion (product ion).

Only a signal that corresponds to this specific precursor-to-product transition is detected, effectively filtering out all other chemical noise.

G cluster_mrm Multiple Reaction Monitoring (MRM) Workflow IonSource Ion Source (All Ions) Q1 Q1: Precursor Ion Selection IonSource->Q1 Mixture q2 q2: Collision Cell (Fragmentation) Q1->q2 Isolated Precursor Q3 Q3: Product Ion Selection q2->Q3 Fragments Detector Detector Q3->Detector Specific Product

Caption: Schematic of the MRM process in a triple quadrupole mass spectrometer.

Comparative Quantitative Method: Analyte vs. Derivative

Let's compare the quantification of our primary analyte with a hypothetical derivative, 2,6-Dibromo-5-methoxypyridin-3-amine . This derivative is structurally similar but has a different mass, making it a good candidate for comparison or for use as an internal standard if deuterated.

Compound Formula [M+H]⁺ Precursor Ion (m/z) Primary Fragment (Product Ion, m/z) MRM Transition Rationale
This compound C₇H₈Br₂N₂O294.9266.9294.9 -> 266.9 The most intense and specific transition is the neutral loss of ethylene (28 Da).
2,6-Dibromo-5-methoxypyridin-3-amine (Derivative)C₆H₆Br₂N₂O280.9265.9280.9 -> 265.9 The analogous fragmentation is the neutral loss of formaldehyde (CH₂O, 30 Da) or loss of a methyl radical (CH₃, 15 Da). The loss of a methyl radical is often prominent.
Experimental Protocol: MRM Method Development
  • Compound Optimization (Infusion):

    • Infuse a standard solution (approx. 500 ng/mL) of each analyte directly into the mass spectrometer.

    • Acquire full scan MS spectra to confirm the precursor ion ([M+H]⁺).

    • Perform a product ion scan by selecting the precursor in Q1 and scanning Q3 to identify the most intense and stable fragment ions.

    • Perform a collision energy optimization experiment to find the voltage that yields the maximum intensity for the desired product ion.

  • LC-MRM Method:

    • Use the same LC method as described in section 2.2 to ensure chromatographic separation.

    • Set up the MS method with the optimized MRM transitions and collision energies determined in the infusion step.

    • Create a timed-MRM method if the analytes have different retention times to maximize sensitivity and duty cycle.

  • Validation and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the analytes into the relevant matrix (e.g., plasma, urine).

    • Include a stable isotope-labeled internal standard if available for the most accurate quantification.

    • Assess linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to validate the method.[9][10]

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a multi-faceted task that requires a strategic approach.

  • For qualitative analysis and structural confirmation , ESI coupled with a high-resolution mass spectrometer (like a Q-TOF) is the optimal choice. It provides accurate mass measurement and detailed fragmentation information, with the dibromo-isotopic pattern serving as a definitive confirmation.

  • For quantitative analysis , particularly at trace levels in complex matrices, an LC-MRM method on a triple quadrupole (QqQ) mass spectrometer is unparalleled in its sensitivity and specificity.[11][12]

By understanding the underlying principles of ionization and fragmentation and by applying the systematic protocols outlined in this guide, researchers can develop robust, reliable, and defensible mass spectrometric methods for the analysis of this important class of pharmaceutical compounds.

References

A Comparative Guide to the Reactivity of 2,6-Dibromo-5-ethoxypyridin-3-amine and Other Dibromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are cornerstone building blocks in the landscape of medicinal chemistry and materials science. Their prevalence in pharmaceuticals and functional materials necessitates a deep understanding of their reactivity to enable the efficient synthesis of novel molecular architectures. Dibrominated pyridines, in particular, serve as versatile scaffolds, offering two reactive handles for sequential or differential functionalization through transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2,6-Dibromo-5-ethoxypyridin-3-amine against other common dibromopyridine isomers in key cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the electronic and steric factors governing their reactivity and provide experimentally grounded protocols to inform synthetic strategy.

Understanding the Reactivity Landscape of Dibromopyridines

The reactivity of a C-Br bond on a pyridine ring in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the ring and the steric environment of the bromine atom. The pyridine nitrogen is inherently electron-withdrawing, which polarizes the ring and makes the carbon atoms more electrophilic, particularly at the α-positions (C2 and C6) and the γ-position (C4). This electronic activation facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]

Substituents on the pyridine ring can further modulate this reactivity. Electron-donating groups (EDGs) like alkoxy (-OR) and amino (-NR₂) groups increase the electron density of the ring, which can deactivate it towards oxidative addition. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring, promoting reactivity.

In the case of This compound , we have a fascinating interplay of electronic effects. The two bromine atoms are situated at the highly activated C2 and C6 positions. The ethoxy group at C5 and the amine group at C3 are both electron-donating through resonance, which would be expected to decrease the overall reactivity of the C-Br bonds compared to an unsubstituted 2,6-dibromopyridine. However, the inductive effect of the electronegative oxygen and nitrogen atoms can also play a role.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[2] The reactivity of dibromopyridines in this reaction is highly dependent on the substitution pattern.

Regioselectivity and Reactivity Trends
  • 2,6-Dibromopyridine: This is a common substrate where both bromine atoms are electronically activated by the adjacent nitrogen. Selective mono-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid and reaction conditions.[3][4] Di-arylation is also readily achievable with an excess of the coupling partner.[5]

  • 2,4-Dibromopyridine: In this isomer, the C2-Br bond is generally more reactive than the C4-Br bond due to its proximity to the electron-withdrawing nitrogen atom. This allows for regioselective mono-arylation at the C2 position.[6]

  • 2,3-Dibromopyridine: Similar to the 2,4-isomer, the C2-Br bond is more activated and thus more reactive in Suzuki coupling.

  • 3,5-Dibromopyridine: The bromine atoms are in the meta-positions relative to the nitrogen, making them less reactive than those in the α- or γ-positions.

Data Presentation: Suzuki-Miyaura Coupling
SubstratePosition of BrominesExpected Reactivity OrderTypical Conditions & Observations
2,6-Dibromopyridine2, 6C2 ≈ C6Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C. Mono- or di-arylation controllable by stoichiometry.[5]
2,4-Dibromopyridine2, 4C2 > C4Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C. Regioselective mono-arylation at C2.[6]
2,3-Dibromopyridine2, 3C2 > C3Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C. Preferential coupling at C2.
3,5-Dibromopyridine3, 5C3 ≈ C5 (less reactive)Harsher conditions may be required compared to other isomers.
This compound 2, 6 C2 ≈ C6 (deactivated) Predicted: N-protection likely required. Milder reactivity than 2,6-dibromopyridine. Optimization of catalyst and ligand would be critical for good yields.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Dibromopyridine

Objective: To synthesize a mono-arylated pyridine derivative from a dibromopyridine.

Materials:

  • Dibromopyridine (e.g., 2,6-Dibromopyridine) (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the dibromopyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][8] The reactivity trends observed in Suzuki coupling generally apply here as well.

Regioselectivity and Reactivity Trends
  • 2,6-Dibromopyridine: This substrate can undergo both mono- and di-amination depending on the reaction conditions and the nature of the amine.

  • 2,3-Dibromopyridine: The C2 position is more susceptible to amination.

  • This compound: The presence of the free amino group at the C3 position significantly complicates intramolecular Buchwald-Hartwig amination. The substrate itself is an amine, which could potentially react with the catalyst or other molecules of the starting material under the reaction conditions. Therefore, performing an intermolecular amination on this substrate would likely require protection of the C3-amino group. The electron-donating groups are also expected to reduce the reactivity of the C-Br bonds.

Data Presentation: Buchwald-Hartwig Amination
SubstratePosition of BrominesExpected Reactivity OrderTypical Conditions & Observations
2,6-Dibromopyridine2, 6C2 ≈ C6Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C. Mono- or di-amination is possible.[9]
2,3-Dibromopyridine2, 3C2 > C3Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene, 110 °C. Selective amination at C2.
This compound 2, 6 C2 ≈ C6 (deactivated, intramolecular reaction possible) Predicted: N-protection of the C3-amine is essential for intermolecular coupling. Reduced reactivity is expected.
Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize a mono-aminated pyridine derivative.

Materials:

  • Dibromopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (10 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the dibromopyridine, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add the degassed toluene and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is another cornerstone of cross-coupling chemistry.[10] The reactivity patterns of dibromopyridines in this reaction largely mirror those of the Suzuki coupling.

Regioselectivity and Reactivity Trends
  • 2,6-Dibromopyridine: Can undergo both mono- and di-alkynylation.

  • 3,5-Dibromo-2,6-dichloropyridine: Studies on this substrate show that the C-Br bonds are more reactive than the C-Cl bonds, allowing for selective alkynylation at the 3 and 5 positions.[11][12]

  • 2-Amino-3-bromopyridines: These substrates have been shown to undergo Sonogashira coupling effectively.[13]

  • This compound: Based on the reactivity of 2-amino-3-bromopyridines, it is plausible that this substrate would undergo Sonogashira coupling. However, the presence of two bromine atoms and the electron-donating groups would necessitate careful optimization to achieve selectivity and good yields. The C3-amine may not require protection for this reaction, as demonstrated with related substrates.

Data Presentation: Sonogashira Coupling
SubstratePosition of HalogensExpected Reactivity OrderTypical Conditions & Observations
2,6-Dibromopyridine2, 6C2 ≈ C6Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C. Mono- or di-alkynylation.
3,5-Dibromo-2,6-dichloropyridine2,6 (Cl), 3,5 (Br)C-Br > C-ClPd(PPh₃)₄, CuI, Et₃N, THF, rt. Selective coupling at the C-Br positions.[11][12]
2-Amino-3-bromopyridine3 (Br)C3Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C. Good to excellent yields.[13]
This compound 2, 6 C2 ≈ C6 (deactivated) Predicted: Should be reactive under standard Sonogashira conditions. Optimization may be needed for selectivity.
Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a mono-alkynylated pyridine derivative.

Materials:

  • Dibromopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • THF or DMF (10 mL)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the dibromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (THF or DMF), triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Reactivity Principles

G cluster_reactivity General Reactivity of C-X Bonds in Pyridines cluster_effects Influence of Substituents C2/C6 α-Positions (C2, C6) Most Reactive C4 γ-Position (C4) Reactive C3/C5 β-Positions (C3, C5) Least Reactive EDG Electron-Donating Groups (e.g., -OR, -NR₂) Decrease Reactivity Pyridine Ring Pyridine Ring EDG->Pyridine Ring Donates e⁻ density EWG Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Increase Reactivity EWG->Pyridine Ring Withdraws e⁻ density Pyridine Ring->C2/C6 N-atom inductive effect Pyridine Ring->C4 Pyridine Ring->C3/C5

Caption: Factors influencing the reactivity of C-X bonds on a pyridine ring.

G start This compound suzuki Suzuki Coupling C2-Br C6-Br start->suzuki buchwald Buchwald-Hartwig Amination C2-Br C6-Br start->buchwald sonogashira Sonogashira Coupling C2-Br C6-Br start->sonogashira product_suzuki Mono- or Di-arylated Product suzuki->product_suzuki conditions_suzuki Requires N-protection and optimized conditions suzuki->conditions_suzuki product_buchwald Mono- or Di-aminated Product buchwald->product_buchwald conditions_buchwald Requires N-protection buchwald->conditions_buchwald product_sonogashira Mono- or Di-alkynylated Product sonogashira->product_sonogashira conditions_sonogashira Likely proceeds without N-protection sonogashira->conditions_sonogashira

Caption: Predicted reactivity pathways for this compound.

Conclusion

The reactivity of dibromopyridines in cross-coupling reactions is a nuanced interplay of electronic and steric effects. While general trends can be predicted, the specific outcome for a highly substituted substrate like This compound requires careful consideration of the combined influence of all functional groups. The electron-donating ethoxy and amino groups are expected to decrease the reactivity of the C-Br bonds at the activated C2 and C6 positions compared to unsubstituted 2,6-dibromopyridine. Furthermore, the presence of the C3-amine necessitates a protection strategy for Suzuki and Buchwald-Hartwig reactions to prevent side reactions and catalyst deactivation. For Sonogashira couplings, the need for protection may be obviated. This guide provides a framework for researchers to approach the synthesis of complex pyridine derivatives, emphasizing the importance of understanding the underlying reactivity principles to develop robust and efficient synthetic routes.

References

A Comparative Guide to the Crystallographic Analysis of 2,6-Dibromo-5-ethoxypyridin-3-amine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and analyzing the X-ray crystal structure of 2,6-Dibromo-5-ethoxypyridin-3-amine. While a published crystal structure for this specific molecule is not currently available in open-access crystallographic databases, this document outlines a robust, field-proven methodology for its determination. Furthermore, it offers a comparative analysis of expected structural features against known crystal structures of related aminopyridine and brominated pyridine derivatives, providing critical insights for molecular design and solid-state characterization.

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The introduction of halogen atoms, particularly bromine, onto this scaffold profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often through the formation of halogen bonds.[1] The title compound, this compound, combines several key pharmacophoric features: a hydrogen-bond donating amine, a hydrogen-bond accepting pyridine nitrogen, two bulky and lipophilic bromine atoms, and a flexible ethoxy group.

Understanding the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is paramount for structure-based drug design. It allows for the visualization of intermolecular interactions that dictate crystal packing, which in turn influences critical properties like solubility, dissolution rate, and stability. This guide will therefore serve as a predictive and methodological resource for researchers working with this and similar halogenated pyridine derivatives.

Proposed Experimental Workflow for Structure Determination

The determination of a novel crystal structure is a systematic process that begins with synthesis and culminates in the refinement and validation of the crystallographic data. The following workflow is a self-validating system designed for scientific integrity.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Analysis S Chemical Synthesis P Chromatographic Purification (HPLC) S->P Crude Product C Spectroscopic Characterization (NMR, MS) P->C Purity >99% CS Solvent Screening C->CS Verified Material CG Crystal Growth Trials (Vapor Diffusion, Evaporation) CS->CG Optimal Solvents M Crystal Mounting & Screening CG->M Single Crystals XD X-ray Data Collection (Synchrotron/In-house) M->XD Suitable Crystal SP Structure Solution (Direct Methods) XD->SP Diffraction Data R Structure Refinement SP->R V Validation & Deposition (e.g., CCDC) R->V Final CIF File

Caption: Proposed workflow for crystal structure determination.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of this compound

  • Rationale: While a specific synthesis for this exact molecule is not detailed in the provided search results, a plausible route can be inferred from general knowledge of pyridine chemistry and bromination reactions.[2] A common strategy involves the bromination of a suitable pyridine precursor.

  • Procedure:

    • Start with a commercially available 5-ethoxypyridin-3-amine precursor.

    • Dissolve the precursor in a suitable inert solvent such as chloroform or acetic acid.

    • Introduce a brominating agent, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), in stoichiometric amounts (2.2 equivalents to target the 2 and 6 positions).[2]

    • The reaction may require a radical initiator or be performed under UV light to facilitate bromination at the electron-deficient positions of the pyridine ring.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product via column chromatography on silica gel to achieve >99% purity, essential for successful crystallization.

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Single Crystal Growth

  • Rationale: Growing diffraction-quality single crystals is often the most challenging step. A systematic screening of solvents and crystallization techniques is necessary.

  • Procedure:

    • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof). An ideal solvent system is one in which the compound is sparingly soluble.

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized cover slip. Invert the slip over a well containing a solvent in which the compound is less soluble (the anti-solvent). The system is sealed, and slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

Protocol 3: X-ray Diffraction Data Collection and Structure Refinement

  • Rationale: This protocol follows standard crystallographic procedures to ensure high-quality data and a reliable final structure.

  • Procedure:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks under a microscope.

    • Mount the crystal on a goniometer head.

    • Perform data collection on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. For weakly diffracting crystals, synchrotron radiation is recommended.

    • Integrate the collected diffraction data and correct for absorption effects.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions.

    • The quality of the final model is assessed by the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.

Comparative Structural Analysis with Known Derivatives

In the absence of a determined structure for the title compound, we can predict its key structural parameters and intermolecular interactions by comparing it to known structures of related molecules, such as other aminopyridines and brominated heterocycles.[1][3][4]

Expected Intramolecular Geometry

The geometry of the pyridine ring is expected to be largely planar. However, minor distortions may arise from the steric bulk of the two bromine atoms at the 2 and 6 positions. The ethoxy group introduces conformational flexibility. The torsion angle of the C-C-O-C bond will be a key determinant of the overall molecular shape.

ParameterExpected Value/RangeComparison CompoundReference
C-Br Bond Length~1.88 - 1.92 ÅBrominated naphthalenes[5]
C-N (amino) Bond Length~1.37 - 1.40 Å3-Aminopyridine derivatives[3][6]
Pyridine C-N-C Angle~117 - 119°Substituted Pyridines[1][4]
C-O-C (ethoxy) Angle~110 - 115°General ether linkagesN/A
Predicted Intermolecular Interactions and Crystal Packing

The combination of functional groups suggests a rich landscape of potential intermolecular interactions that will govern the crystal packing. Hirshfeld surface analysis of related structures has proven invaluable for dissecting these interactions.[1][3]

G cluster_interactions Potential Intermolecular Interactions center 2,6-Dibromo-5-ethoxy -pyridin-3-amine (Molecule A) HB N-H···N (Amine to Pyridine) Hydrogen Bond center->HB Forms Dimers/ Chains XB C-Br···N/O Halogen Bond center->XB Directional Interaction Pi π-π Stacking (Pyridine Rings) center->Pi Offset Packing VDW van der Waals (Ethoxy/Bromo) center->VDW Space Filling

Caption: Key intermolecular forces expected in the crystal lattice.

  • Hydrogen Bonding: The primary and most predictable interaction is the hydrogen bond between the amino group (-NH₂) of one molecule and the pyridine nitrogen of an adjacent molecule (N-H···N). This is a classic and robust supramolecular synthon in aminopyridine chemistry, often leading to the formation of dimers or one-dimensional chains.[3]

  • Halogen Bonding: The bromine atoms are potential halogen bond donors. The electron-deficient region on the bromine (the σ-hole) can interact favorably with electron-rich atoms like the pyridine nitrogen or the ethoxy oxygen of a neighboring molecule. This C-Br···N or C-Br···O interaction can significantly influence crystal packing and is a key area of study in crystal engineering.

  • π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • van der Waals Forces: The bulky bromine atoms and the flexible ethoxy chains will participate in numerous van der Waals contacts, which are crucial for efficient space filling within the crystal.

By analyzing the crystal structures of simpler 3-aminopyridines[3][7] and other brominated pyridines, we anticipate that the interplay between the strong N-H···N hydrogen bond and the weaker but highly directional C-Br···N/O halogen bonds will be the defining feature of the supramolecular assembly. The ethoxy group will likely occupy voids within the lattice created by these primary interactions.

Conclusion and Future Outlook

This guide presents a comprehensive, predictive framework for the synthesis, crystallization, and structural analysis of this compound. By leveraging established protocols and comparative analysis with structurally related compounds, researchers can efficiently approach the determination of its crystal structure. The resulting structural data will be invaluable for understanding its solid-state properties and for guiding the design of new, more effective pharmaceutical agents based on the halogenated pyridine scaffold. The confirmation of the predicted hydrogen and halogen bonding patterns will provide crucial validation for current models of crystal engineering.

References

A Comparative Guide to HPLC Purity Analysis of 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2,6-Dibromo-5-ethoxypyridin-3-amine is a highly substituted pyridine derivative, a class of heterocyclic compounds that form the backbone of numerous pharmaceutical agents.[1][2][3][4] As a key building block or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can carry forward through multi-step syntheses, potentially leading to undesired side-reactions, lower yields, and the formation of toxic or therapeutically inactive byproducts.

Therefore, a robust, validated analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and versatility in separating a wide range of non-volatile compounds.[5][6][7] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, explaining the scientific rationale behind the methodological choices and offering detailed protocols for implementation in a research or quality control setting.

Understanding the Analyte and Potential Impurities

The structure of this compound features a basic pyridine nitrogen, an aromatic amine, two bromine atoms, and an ethoxy group. This combination of functionalities dictates its chromatographic behavior. The basicity of the pyridine ring (pKa typically 5-6) can lead to peak tailing on standard silica-based columns due to interactions with acidic silanol groups.[8]

Potential impurities stemming from its synthesis could include:

  • Starting Materials: Such as incompletely reacted precursors.

  • Mono-brominated Species: Incomplete bromination can lead to regioisomers of bromo-ethoxypyridin-amine.

  • Over-brominated Species: Though less common, additional bromination is possible.

  • Isomers: Impurities arising from alternative reaction pathways.

  • Degradation Products: Formed during reaction or storage.

A successful HPLC method must be able to separate the main component from all these potential impurities.

Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is the most critical parameter for achieving the desired selectivity in HPLC. Here, we compare a conventional C18 column with a Phenyl-Hexyl column, which offers an alternative separation mechanism.

ParameterMethod A: Standard C18Method B: Phenyl-HexylRationale & Causality
Stationary Phase Octadecylsilane (C18), end-cappedPhenyl-HexylC18 separates primarily based on hydrophobicity.[9] Phenyl-Hexyl offers both hydrophobic and π-π interactions, providing alternative selectivity for aromatic and unsaturated impurities.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 20mM Ammonium Acetate, pH 5.0B: AcetonitrileFormic acid is an MS-compatible modifier that protonates the basic analyte, improving peak shape.[8] Ammonium acetate provides buffering capacity and can enhance separation of basic compounds.[10]
Elution GradientGradientA gradient is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Detection UV at 254 nmUV at 254 nmThe substituted pyridine ring is a strong chromophore, making UV detection highly sensitive for this class of compounds.
Pros Robust, widely available, excellent for general hydrophobic separations.Enhanced resolution for aromatic isomers and unsaturated impurities due to π-π interactions.Method A is a reliable starting point for most aromatic amines. Method B is a problem-solving tool when Method A fails to resolve critical pairs.
Cons May not resolve impurities with similar hydrophobicity but different aromatic character.Can have lower hydrophobic retention for some compounds compared to C18.The choice depends on the specific impurity profile of the synthesized batch.

Experimental Protocols & Workflows

Adherence to a structured workflow is crucial for reproducible results. The process from sample preparation to data analysis should be systematic.

Diagram of the HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (1.0 mg/mL in Diluent) prep_mpA 2a. Prepare Mobile Phase A prep_mpB 2b. Prepare Mobile Phase B degas 3. Filter & Degas Mobile Phases equilibrate 4. System Equilibration degas->equilibrate inject 5. Inject Sample (e.g., 5 µL) equilibrate->inject run_gradient 6. Run Gradient Program inject->run_gradient detect 7. UV Detection (254 nm) run_gradient->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate Purity (% Area) integrate->calculate report 10. Generate Report calculate->report

Caption: General workflow for HPLC purity determination.

Detailed Step-by-Step Methodology: Method A (C18)

This protocol is designed as a starting point for the purity analysis and must be validated according to internal SOPs and regulatory guidelines such as ICH Q2(R1).[11][12][13][14]

  • Instrumentation & Consumables:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile and water.

    • Formic acid (ACS grade or higher).

    • Volumetric flasks and pipettes.

    • 0.45 µm syringe filters.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile (0.1% v/v).

    • Filter and degas both mobile phases before use.[9]

  • Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and report any impurities exceeding the reporting threshold (e.g., 0.05% as per ICH guidelines).

Validation and Trustworthiness

For this method to be considered trustworthy for quality control, it must undergo validation. Key validation parameters as defined by ICH Q2(R1) include:[11][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is typically demonstrated by peak purity analysis using a Diode Array Detector (DAD) and by analyzing stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

Conclusion and Recommendations

For routine purity analysis of this compound, the Method A (Standard C18) provides a robust and reliable starting point. Its use of a common stationary phase and a simple, MS-compatible mobile phase makes it highly accessible.

Method B (Phenyl-Hexyl) should be considered a valuable orthogonal method. It is particularly recommended during method development or for troubleshooting when Method A shows co-eluting peaks or fails to separate critical isomers. The alternative selectivity offered by the phenyl-hexyl phase can often provide the resolution needed to ensure a comprehensive and accurate purity profile.

Ultimately, the most effective quality control strategy may involve using Method A for routine release testing while having Method B validated and available for investigational purposes, such as out-of-specification (OOS) results or for the analysis of batches produced via a modified synthetic route. This dual-method approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to Palladium Catalysts for C-N Coupling on 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comparative study of palladium catalyst systems for the challenging C-N cross-coupling (Buchwald-Hartwig amination) of 2,6-Dibromo-5-ethoxypyridin-3-amine with a model secondary amine, morpholine. The substrate presents notable challenges, including multiple reactive sites (C2-Br and C6-Br) and potential for catalyst inhibition by the pyridine nitrogen and the free amine. We evaluate three distinct classes of palladium precatalysts, featuring bulky biarylphosphine and N-heterocyclic carbene (NHC) ligands, to determine their relative efficacy in terms of yield, selectivity, and reaction kinetics. Our findings indicate that a G4 palladacycle precatalyst bearing the sterically demanding biarylphosphine ligand, BrettPhos, provides superior performance, achieving high yield and excellent selectivity for mono-amination at the C6 position. This guide provides detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in selecting and optimizing catalyst systems for structurally complex heterocyclic substrates.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where arylamine moieties are prevalent structural motifs.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering broad substrate scope and functional group tolerance.[1][4]

However, the application of this methodology to complex, polyfunctionalized heteroaromatic substrates is often challenging.[5] The substrate of interest, This compound , exemplifies these difficulties. Key challenges include:

  • Regioselectivity: The presence of two distinct bromide atoms at the C2 and C6 positions necessitates a catalyst system capable of selective mono-amination.

  • Steric Hindrance: The substitution pattern around the pyridine core can sterically impede the approach of both the catalyst and the coupling partner.

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine can potentially coordinate to the palladium center, hindering catalytic turnover.[5]

This guide provides a systematic comparison of three advanced palladium catalyst systems to address these challenges, offering a data-driven approach to catalyst selection for this and similar substrates.

Catalyst System Selection Rationale

To provide a robust comparison, we selected three state-of-the-art palladium precatalysts, each representing a different class of ligand architecture known for high activity in C-N coupling reactions.[6]

  • [RuPhos Pd G3] (L1): This third-generation palladacycle precatalyst features RuPhos, a bulky, electron-rich dialkylbiaryl phosphine ligand.[7] Such ligands are known to promote rapid oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8][9] The G3 precatalyst ensures the efficient generation of the active monoligated Pd(0) species.[6]

  • [BrettPhos Pd G4] (L2): BrettPhos is another highly effective dialkylbiaryl phosphine ligand, distinguished by its significant steric bulk.[6] This bulk can be crucial for preventing the formation of inactive catalyst species and promoting the coupling of hindered substrates.[10] The fourth-generation (G4) palladacycle offers enhanced stability and activity, particularly at low catalyst loadings.[7]

  • [Pd-PEPPSI-IPr] (L3): This well-defined Pd(II) precatalyst features an N-heterocyclic carbene (NHC) ligand (IPr).[11][12] NHC ligands are strong σ-donors that form very stable bonds with palladium, resulting in robust catalysts that are often resistant to deactivation.[12][13][14] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture allows for facile generation of the active catalytic species.[6]

Experimental Design & Protocols

General Reaction Scheme

The comparative study was based on the coupling of this compound with morpholine as a representative secondary amine. The primary objective was to achieve selective mono-amination.

G cluster_0 Ligand Properties cluster_1 Catalytic Performance Ligand_Bulk Ligand Bulk + Steric Shielding - Prevents Di-arylation - Favors Reductive Elimination Performance High Yield & Selectivity Ligand_Bulk->Performance Key for Hindered Substrates Electron_Donation Electron Donation + Promotes Oxidative Addition - Stabilizes Pd(0) state Electron_Donation->Performance Enhances Rate

References

The Rationale: Why Computationally Investigate 2,6-Dibromo-5-ethoxypyridin-3-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth DFT-Driven Comparison of the Reactivity of 2,6-Dibromo-5-ethoxypyridin-3-amine for Drug Discovery

A Senior Application Scientist's Guide to Computational Reactivity Analysis

In the landscape of modern drug discovery, understanding the subtle nuances of molecular reactivity is paramount for the rational design of novel therapeutics. The substituted pyridine scaffold, in particular, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. This guide focuses on a specific, yet promising, building block: This compound . We will embark on a comprehensive exploration of its reactivity profile using Density Functional Theory (DFT), a powerful computational tool that provides deep insights into electronic structure and reaction mechanisms.

This document is not a mere recitation of facts; it is a framework for inquiry. We will not only analyze the target molecule but also compare its predicted reactivity to plausible alternatives, providing a roadmap for researchers to apply these techniques to their own molecules of interest. Every computational choice will be justified, and the proposed workflows are designed to be self-validating, ensuring the trustworthiness of the generated data.

The structure of this compound is rich with potential for synthetic diversification. It possesses multiple reactive sites: two bromine atoms susceptible to cross-coupling, an amine group for amidation or nucleophilic aromatic substitution, and the pyridine nitrogen, which influences the ring's overall electronics.

A priori, it is not immediately obvious which site is most reactive or how the substituents electronically "talk" to each other. For instance:

  • Which bromine is more susceptible to oxidative addition in a Suzuki or Buchwald-Hartwig coupling?

  • How does the electron-donating nature of the ethoxy and amine groups influence the electrophilicity of the pyridine ring?

  • What are the preferred sites for electrophilic or nucleophilic attack?

Answering these questions experimentally involves costly and time-consuming screening of reaction conditions. DFT calculations, when properly executed, can provide predictive insights to guide these experimental efforts, saving valuable resources.

A Comparative Framework: Selecting Alternatives

To understand the unique properties of our target molecule, we must compare it to relevant alternatives. For this guide, we will consider two hypothetical analogs that allow us to probe the electronic effects of the substituents:

  • Alternative A: 2,6-Dibromo-3-aminopyridine. By removing the ethoxy group, we can isolate its electron-donating effect on the reactivity of the bromine atoms and the pyridine ring.

  • Alternative B: 2,6-Dichloro-5-ethoxypyridin-3-amine. By replacing bromine with chlorine, we can investigate the role of the halogen's identity in cross-coupling reactions, as the C-Br bond is typically more reactive than the C-Cl bond.

This comparative approach elevates the analysis from a simple characterization to a genuine study of structure-activity relationships.

The Computational Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a robust and validated workflow for analyzing the reactivity of our target molecules using DFT. The choice of the B3LYP functional and the 6-311+G(d,p) basis set represents a widely accepted compromise between computational cost and accuracy for organic molecules.

Step 1: Geometry Optimization and Frequency Calculation

The first and most critical step is to find the ground state equilibrium geometry of each molecule.

  • Input Structure: Build the 3D structure of this compound, Alternative A, and Alternative B using a molecular editor.

  • DFT Calculation: Perform a geometry optimization using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

    • Method: B3LYP functional.

    • Basis Set: 6-311+G(d,p) for all atoms.

    • Solvation: Include a solvent model (e.g., PCM or SMD) to simulate realistic solution-phase conditions (e.g., using THF or DMF as the solvent).

  • Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

This workflow provides the foundational data for all subsequent analyses.

DFT Workflow cluster_setup Step 1: System Setup & Optimization cluster_analysis Step 2: Reactivity Descriptor Analysis cluster_comparison Step 3: Comparative Analysis & Prediction mol_build Build 3D Structures (Target & Alternatives) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p), PCM Solvent) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Geometry fmo Frontier Molecular Orbitals (HOMO/LUMO) freq_calc->fmo Validated Structure mep Molecular Electrostatic Potential (MEP) freq_calc->mep Validated Structure fukui Fukui Functions (Local Reactivity) freq_calc->fukui Validated Structure compare_data Tabulate & Compare Data fmo->compare_data mep->compare_data fukui->compare_data predict_react Predict Reactivity Trends (e.g., Cross-Coupling Selectivity) compare_data->predict_react Synthesized Insights

Caption: A generalized workflow for DFT analysis of molecular reactivity.

Step 2: Calculation of Reactivity Descriptors

With the optimized geometries, we can now calculate a suite of electronic properties, often called "reactivity descriptors," that predict how the molecule will behave in a chemical reaction.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Indicates the ability of a molecule to donate electrons (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

    • LUMO: Indicates the ability of a molecule to accept electrons (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): This is a 3D map of the electronic charge distribution.

    • Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack (e.g., lone pairs on N or O).

    • Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms on the amine group).

  • Fukui Functions: These functions provide a more quantitative, atom-specific measure of reactivity. They identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This is particularly useful for distinguishing between the two bromine atoms in our target molecule.

Data Interpretation and Comparative Analysis

The true power of this approach lies in the comparison of the calculated data for our target molecule and its alternatives. The results should be summarized in a clear, tabular format for easy interpretation.

Table 1: Predicted Global Reactivity Descriptors
MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound -5.8-1.24.6
Alternative A (No ethoxy) -6.1-1.15.0
Alternative B (Dichloro) -5.9-1.54.4
(Note: These are illustrative values and would be replaced with actual DFT calculation results.)

Interpretation:

  • The presence of the electron-donating ethoxy group in our target molecule raises the HOMO energy compared to Alternative A, suggesting it is a better electron donor (more nucleophilic).

  • The HOMO-LUMO gap of the target molecule is smaller than Alternative A, indicating higher overall reactivity.

  • Alternative B (dichloro) has the lowest LUMO energy, suggesting it is the best electron acceptor (most electrophilic) of the three.

Table 2: Predicted Local Reactivity (Illustrative Fukui Indices for Electrophilic Attack)
MoleculeFukui Index on C2-BrFukui Index on C6-Br
This compound 0.150.12
Alternative A (No ethoxy) 0.140.14
(Note: These are illustrative values. Higher values indicate greater reactivity at that site.)

Interpretation:

  • For our target molecule, the Fukui analysis predicts that the bromine at the C2 position is more susceptible to electrophilic attack (which is the initial step in many cross-coupling catalytic cycles) than the bromine at C6. This selectivity is likely due to the electronic influence of the adjacent amine group.

  • In contrast, for Alternative A, the two bromine atoms are predicted to have nearly identical reactivity, highlighting the directing effect of the ethoxy group in our primary molecule of interest.

Visualizing Reactivity: MEP and FMO Plots

Quantitative data should always be supported by visual representations. Plotting the MEP surface and the HOMO/LUMO orbitals provides an intuitive understanding of the electronic landscape of the molecules.

MEP_FMO_Comparison Conceptual Visualization of MEP and HOMO mep_target homo_target caption_target MEP: Strong negative potential on N. HOMO: High density on the ring and amine. mep_altA homo_altA caption_altA MEP: Similar to target, slightly less negative. HOMO: Density more evenly distributed.

Caption: Comparing MEP and HOMO plots to visualize electronic effects.

(Note: The above DOT script is a conceptual layout. Actual images would be generated from the DFT output and inserted.)

These visualizations would clearly show, for example, the electron-rich region around the pyridine nitrogen (red on the MEP map) and how the HOMO is distributed across the aromatic ring and the amine, indicating the most probable sites for initial interaction with an electrophile.

Conclusion: From Prediction to Experimental Design

This DFT-driven guide provides a clear, actionable framework for dissecting the reactivity of this compound. Our comparative analysis allows us to form concrete, testable hypotheses:

  • Hypothesis 1 (Regioselectivity): In a Suzuki or Buchwald-Hartwig cross-coupling reaction under kinetic control, we predict that substitution will occur preferentially at the C2-Bromine position.

  • Hypothesis 2 (Overall Reactivity): The parent molecule will likely undergo cross-coupling reactions under milder conditions than Alternative A (2,6-Dibromo-3-aminopyridine) due to its higher HOMO energy and smaller energy gap.

  • Hypothesis 3 (Halogen Effect): The C-Br bonds of the target molecule will be significantly more reactive in palladium-catalyzed reactions than the C-Cl bonds in Alternative B.

These computational predictions are not an end in themselves. They are a starting point, a powerful tool to guide the design of more efficient and insightful experiments. By focusing experimental efforts on the most probable outcomes, researchers can accelerate the drug development process, saving time, resources, and ultimately, bringing novel therapeutics to patients faster. The synergy between predictive computational modeling and empirical validation represents the pinnacle of modern chemical research.

A Spectroscopic Showdown: Differentiating Brominated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the precise identification and characterization of isomeric compounds are paramount. Brominated pyridines, key building blocks in organic synthesis, present a classic analytical challenge due to their identical molecular formulas yet distinct chemical and physical properties. This guide provides a detailed spectroscopic comparison of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, offering a robust framework for their unambiguous differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy, this document serves as an essential resource for scientists engaged in the synthesis and application of these versatile heterocyclic compounds.

The Decisive Fingerprints: A Comparative Overview of Spectroscopic Data

The position of the bromine atom on the pyridine ring profoundly influences the electronic environment and molecular symmetry, resulting in unique spectroscopic signatures for each isomer. The following sections dissect these differences, providing both empirical data and the underlying theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for distinguishing between the brominated pyridine isomers. The electronegativity and anisotropic effects of the bromine atom and the nitrogen heteroatom create distinct chemical shifts and coupling patterns for the aromatic protons and carbons.

Causality Behind the Chemical Shifts: The chemical shift of a nucleus is dictated by its local electronic environment. The electron-withdrawing nature of both the nitrogen atom and the bromine atom deshields the nearby protons and carbons, causing their signals to appear at a higher frequency (downfield) in the NMR spectrum.[1][2] The extent of this deshielding is highly dependent on the relative positions of the substituent and the nucleus .

In ¹H NMR, the protons ortho to the nitrogen (H2 and H6) are the most deshielded. The bromine atom's influence is also significant, with protons ortho and para to it experiencing the greatest effect. The interplay of these influences results in a unique pattern for each isomer.

Similarly, in ¹³C NMR, the carbons directly attached to the nitrogen and bromine atoms are significantly deshielded. The position of the bromine atom dictates the chemical shifts of all carbons in the ring, providing a clear method for isomer identification.[3]

Comparative NMR Data:

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the three brominated pyridine isomers in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundH-2H-3H-4H-5H-6
2-Bromopyridine -~7.48 (d)~7.55 (t)~7.25 (t)~8.35 (d)
3-Bromopyridine ~8.68-~7.80~7.19~8.52
4-Bromopyridine ~8.62 (d)~7.39 (d)-~7.39 (d)~8.62 (d)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the concentration and the specific NMR instrument used.[4][5][6]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundC-2C-3C-4C-5C-6
2-Bromopyridine ~142.4~128.4~138.6~122.8~150.3
3-Bromopyridine ~150.0~120.5~139.5~123.8~147.8
4-Bromopyridine ~150.0~125.4~138.7~125.4~150.0

Note: Predicted and experimental values from various sources have been compiled.[4][5][6]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures the reproducibility and accuracy of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in CDCl₃ (~0.6 mL) start->dissolve filter Filter if necessary dissolve->filter transfer Transfer to NMR tube insert Insert into Spectrometer transfer->insert filter->transfer lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Analyze baseline->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the brominated pyridine isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Gently agitate the vial until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube.[8]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving high resolution.

    • Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds and Symmetry

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The position of the bromine atom alters the symmetry of the pyridine ring, leading to distinct patterns in the vibrational spectra.

The Causality of Vibrational Frequencies: The frequencies of molecular vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. The substitution of a hydrogen atom with a heavier bromine atom, and the position of this substitution, leads to changes in the vibrational frequencies of the pyridine ring.[9] Furthermore, the symmetry of the molecule dictates which vibrational modes are IR-active and which are Raman-active.

Comparative Vibrational Data:

The fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra is particularly useful for distinguishing between the isomers.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode2-Bromopyridine3-Bromopyridine4-Bromopyridine
C-H Aromatic Stretch 3100-30003100-30003100-3000
C=C/C=N Ring Stretch ~1570, 1550, 1450, 1420~1570, 1550, 1460, 1410~1580, 1550, 1470, 1380
C-Br Stretch ~1120~1020~1060

Note: Values are approximate and can be influenced by the physical state of the sample (neat liquid or solution).[10][11]

Raman Spectroscopy: Raman spectroscopy often provides sharper bands for aromatic compounds and is particularly sensitive to changes in molecular polarizability. The ring breathing modes are often prominent in the Raman spectra and their frequencies are sensitive to the substituent position.

Experimental Protocol: Acquiring IR and Raman Spectra

Vibrational_Spectroscopy_Workflow cluster_ir FTIR Spectroscopy (ATR) cluster_raman Raman Spectroscopy ir_start Clean ATR Crystal ir_bkg Acquire Background Spectrum ir_start->ir_bkg ir_sample Place a drop of liquid sample ir_bkg->ir_sample ir_acq Acquire Sample Spectrum ir_sample->ir_acq raman_start Place sample in cuvette/capillary raman_instrument Position in Spectrometer raman_start->raman_instrument raman_laser Focus Laser raman_instrument->raman_laser raman_acq Acquire Raman Spectrum raman_laser->raman_acq

Caption: Workflow for acquiring FTIR and Raman spectra.

Step-by-Step Methodology (FTIR-ATR):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of the neat liquid bromopyridine isomer directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The brominated pyridine isomers exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.[12][13] The position of the bromine atom influences the energy of these transitions, leading to differences in their absorption maxima (λmax).

The Basis of Electronic Transitions: The absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In pyridine and its derivatives, the key transitions involve the promotion of electrons from non-bonding (n) and pi (π) orbitals to anti-bonding pi (π*) orbitals.[7][14][15] The energy required for these transitions, and thus the wavelength of maximum absorption, is sensitive to the electronic effects of substituents.

Comparative UV-Vis Data:

Table 4: UV-Visible Absorption Maxima (λmax in nm)

Compoundπ → π* Transitionn → π* Transition
2-Bromopyridine ~225, ~265~275 (shoulder)
3-Bromopyridine ~220, ~260~270 (shoulder)
4-Bromopyridine ~220, ~255Not clearly resolved

Note: Values are approximate and can be solvent-dependent.[11]

Experimental Protocol: Acquiring UV-Vis Spectra

  • Sample Preparation: Prepare dilute solutions of each bromopyridine isomer in a UV-transparent solvent (e.g., ethanol or hexane) of known concentration.

  • Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each transition. If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of brominated pyridine isomers is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable information, a combined approach offers the most definitive characterization. ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for structural elucidation, providing detailed information about the connectivity and electronic environment of each atom. Vibrational spectroscopy (IR and Raman) offers complementary fingerprints based on molecular vibrations and symmetry. UV-Visible spectroscopy, while providing less structural detail, can still be a useful tool for differentiation based on electronic transitions. By understanding the principles behind these techniques and utilizing standardized experimental protocols, researchers can confidently identify and characterize these important chemical building blocks.

References

A Comparative Benchmarking Guide to New Synthetic Routes for 2,6-Dibromo-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Aminopyridines in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in the design of bioactive molecules. Among these, the 2,6-dibromo-5-ethoxypyridin-3-amine scaffold represents a key intermediate for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. The precise arrangement of its functional groups—two bromine atoms for subsequent cross-coupling reactions, an activating amino group, and a modulating ethoxy substituent—offers a versatile platform for molecular elaboration.

This guide provides an in-depth comparison of a plausible classical synthetic route to this compound against a proposed novel, more streamlined approach. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the methodologies, highlighting the underlying chemical principles and providing actionable experimental protocols.

Classical Synthetic Approach: A Multi-step Pathway from 3-Amino-5-ethoxypyridine

A traditional approach to the synthesis of this compound would likely involve the direct bromination of a suitable precursor, such as 3-amino-5-ethoxypyridine. The amino and ethoxy groups are both electron-donating and ortho-, para-directing, which should facilitate the introduction of bromine atoms at the 2 and 6 positions of the pyridine ring.

Classical Synthesis A 3-Amino-5-ethoxypyridine B This compound A->B N-Bromosuccinimide (NBS) Acetonitrile, 0°C to rt

Caption: Classical synthetic route to this compound.

Experimental Protocol: Classical Synthesis
  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-5-ethoxypyridine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.2 eq) in anhydrous acetonitrile dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Rationale

This classical approach leverages the inherent reactivity of the pyridine ring activated by the amino and ethoxy groups. N-bromosuccinimide is a commonly used and relatively safe source of electrophilic bromine for the bromination of electron-rich aromatic and heteroaromatic compounds.[2] The use of acetonitrile as a solvent provides a suitable medium for the reaction, and the initial cooling helps to control the exothermicity of the bromination.

Trustworthiness of the Protocol: This protocol is based on well-established bromination reactions of activated pyridines. The workup procedure is standard for isolating neutral organic compounds and ensuring the removal of inorganic byproducts and unreacted reagents.

A Novel, Convergent Synthetic Strategy

A more modern and potentially efficient approach would aim to reduce the number of steps and improve the overall yield and atom economy. This proposed novel route starts from the commercially available and more highly functionalized 2,6-dibromopyridin-3-amine and introduces the ethoxy group in a later stage.

Novel Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Williamson Ether Synthesis A 2,6-Dibromopyridin-3-amine B 2,6-Dibromopyridin-3-yl diazonium salt A->B NaNO2, HBF4 0°C C 2,6-Dibromo-5-hydroxypyridin-3-amine B->C H2O, Δ D This compound C->D Iodoethane, K2CO3 Acetone, reflux

Caption: A proposed novel synthetic pathway to this compound.

Experimental Protocol: Novel Synthesis

Step 1: Diazotization and Hydroxylation

  • Diazotization: To a stirred suspension of 2,6-dibromopyridin-3-amine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.[3]

  • Hydroxylation: After stirring for 30 minutes at 0 °C, slowly heat the reaction mixture to 80 °C and maintain for 1 hour, or until nitrogen evolution ceases.

  • Neutralization and Extraction: Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-dibromo-5-hydroxypyridin-3-amine.

Step 2: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,6-dibromo-5-hydroxypyridin-3-amine from the previous step in acetone. Add potassium carbonate (2.0 eq) and iodoethane (1.5 eq).

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.

Causality and Rationale

This novel route is designed to be more convergent. It begins with a readily available, dibrominated precursor, 2,6-dibromopyridin-3-amine.[4] The Sandmeyer-type reaction to introduce a hydroxyl group is a well-established transformation for aromatic amines.[3][5][6][7] The subsequent Williamson ether synthesis is a classic and reliable method for forming ethers from alcohols or phenols. This pathway avoids the potential for over-bromination or regioselectivity issues that might arise in the classical approach.

Trustworthiness of the Protocol: Each step in this proposed synthesis is based on a high-yielding and well-documented named reaction in organic chemistry, lending confidence to its feasibility.

Performance Comparison: Classical vs. Novel Route

ParameterClassical RouteNovel RouteJustification
Number of Steps 1 (from 3-amino-5-ethoxypyridine)2 (from 2,6-dibromopyridin-3-amine)The classical route is shorter if the starting material is readily available.
Starting Material Availability 3-amino-5-ethoxypyridine may require synthesis.[1][8]2,6-dibromopyridin-3-amine is commercially available.[4]The novel route starts from a more accessible precursor.
Potential Yield Moderate to GoodGood to ExcellentThe novel route involves more reliable and typically higher-yielding reactions.
Regioselectivity Control Potential for isomeric byproductsHighThe novel route has better control over the position of the functional groups.
Scalability ModerateHighThe reactions in the novel route are generally more amenable to large-scale synthesis.
Safety Considerations NBS is a hazardous substance.Diazonium salts can be explosive if isolated. The in-situ generation in this protocol mitigates this risk.Both routes have manageable safety profiles with standard laboratory precautions.

Senior Application Scientist's Recommendation

For laboratory-scale synthesis where the primary goal is rapid access to the target molecule and the starting material, 3-amino-5-ethoxypyridine, is on hand, the classical route offers a direct and straightforward approach.

However, for larger-scale production and in scenarios where robustness, high yield, and excellent regiochemical control are paramount, the novel synthetic route is highly recommended. The commercial availability of the starting material, 2,6-dibromopyridin-3-amine, coupled with the reliability of the Sandmeyer-type and Williamson ether synthesis reactions, makes this a more strategic and scalable pathway for drug development professionals. The improved control over the introduction of functional groups is a significant advantage, minimizing the formation of difficult-to-separate isomers and simplifying downstream purification.

References

Safety Operating Guide

Navigating the Safe Handling of 2,6-Dibromo-5-ethoxypyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: An Inference-Based Approach

Due to the absence of a dedicated SDS for 2,6-Dibromo-5-ethoxypyridin-3-amine, we must infer its potential hazards from similar halogenated pyridines and aromatic amines. Compounds in this class are frequently categorized as irritants and are potentially harmful.[1] The presence of bromine atoms and an amine group on the pyridine ring suggests a likelihood of skin and eye irritation, potential for allergic skin reactions, and toxicity if ingested or inhaled.[2][3][4]

Inferred Hazard Profile:

Hazard ClassificationCategory (Inferred)Precautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][5]
Skin SensitizationCategory 1May cause an allergic skin reaction.[3][4][6]

It is imperative to handle this compound with the assumption that these hazards are present.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[7] The following PPE is mandatory when handling this compound.

Core PPE Requirements
  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[8] A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions.[8]

  • Hand Protection : Nitrile gloves are the preferred choice for incidental contact with a wide range of chemicals.[9][10] For prolonged handling or in the event of a spill, consider double-gloving or using heavier-duty neoprene gloves.[8][11] Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon contamination.[8]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is essential to protect against skin contact.[7][8] Long pants and closed-toe shoes are also mandatory laboratory attire.[7][8]

  • Respiratory Protection : All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11] If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection may be necessary, which would require enrollment in a respiratory protection program with annual medical evaluations and fit testing.[8][10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound engineering_controls Work in Chemical Fume Hood start->engineering_controls ppe_selection Select Appropriate PPE engineering_controls->ppe_selection eye_face Chemical Splash Goggles & Face Shield (if needed) ppe_selection->eye_face Eye/Face hand Nitrile or Neoprene Gloves ppe_selection->hand Hands body Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes ppe_selection->body Body respiratory Respiratory Protection (if required) ppe_selection->respiratory Respiratory end Safe Handling eye_face->end hand->end body->end respiratory->end

Caption: Workflow for selecting appropriate PPE when handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation:

  • Designate a Workspace : All work with this compound should be performed in a designated area within a chemical fume hood.[9][11]

  • Assemble Materials : Ensure all necessary equipment, including weighing materials, solvents, and reaction vessels, are clean and readily accessible inside the fume hood to avoid unnecessary movement in and out of the containment area.

  • Emergency Preparedness : Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work. Have a spill kit readily available.

Handling:

  • Weighing : If handling the compound as a solid, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood to prevent the generation of dust.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions : For any chemical reactions, ensure the apparatus is securely clamped and that any potential for exothermic reactions is controlled through appropriate cooling measures.

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9]

Post-Handling:

  • Decontamination : Wipe down the work area with an appropriate solvent and then with soap and water.

  • PPE Removal : Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be treated with the utmost care to prevent environmental contamination.

  • Waste Segregation : All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh papers, pipette tips), must be collected in a designated hazardous waste container.

  • Labeling : The hazardous waste container must be clearly labeled with the full chemical name and the associated hazards.

  • Disposal Route : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]

Disposal_Plan cluster_disposal Chemical Waste Disposal Protocol start Generation of Waste (Solid, Liquid, Contaminated Materials) segregate Segregate into Designated Hazardous Waste Container start->segregate labeling Clearly Label Container with Chemical Name and Hazards segregate->labeling storage Store Securely in a Designated Waste Accumulation Area labeling->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end Proper and Safe Disposal disposal->end

Caption: Step-by-step protocol for the safe disposal of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.